molecular formula C13H13NO4 B1601376 Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate CAS No. 78979-61-0

Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Cat. No.: B1601376
CAS No.: 78979-61-0
M. Wt: 247.25 g/mol
InChI Key: FOTKZDNUFXHOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (CAS 78979-61-0) is a high-purity chemical intermediate with a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is characterized by its solid form and a melting point of 102-103 °C . It is a derivative of 1,3-oxazole, a privileged heterocyclic scaffold in medicinal chemistry, and serves as a versatile building block for the synthesis of more complex molecules . In scientific research, this oxazole derivative demonstrates significant potential. Studies indicate it exhibits antimicrobial properties , showing significant inhibition against both Gram-positive and Gram-negative bacterial strains . Furthermore, it has shown promising anticancer activity , with research demonstrating its ability to induce apoptosis in certain cancer cell lines . Its mechanism of action in these contexts makes it a valuable scaffold for investigating new therapeutic agents and structure-activity relationships (SAR) . The synthesis typically involves acylation and cyclization, starting from precursors like 4-methoxybenzoyl chloride and ethyl glycinate hydrochloride . This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications for humans or animals . It should be stored sealed in a dry, room-temperature environment .

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTKZDNUFXHOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508813
Record name Ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78979-61-0
Record name Ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of a key derivative, Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering a robust synthetic protocol, in-depth analysis of its structural and spectroscopic properties, and insights into the rationale behind the experimental design. The synthesis is approached via a modified Robinson-Gabriel annulation, a classic and reliable method for oxazole formation. Full characterization is presented, including Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in a thorough validation of the target structure.

Introduction: The Significance of the Oxazole Core

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural unit is a cornerstone in the design of novel therapeutic agents due to its ability to engage in various non-covalent interactions with biological targets. The inherent electronic properties and rigid conformation of the oxazole ring make it an attractive isostere for amide bonds, contributing to improved pharmacokinetic profiles of drug candidates. Derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This compound, the subject of this guide, is a valuable building block for the synthesis of more complex, biologically active molecules. The presence of the 4-methoxyphenyl group at the 2-position and the ethyl carboxylate at the 4-position provides two key points for further chemical elaboration, allowing for the exploration of diverse chemical space in drug discovery programs.

Strategic Approach to Synthesis: The Robinson-Gabriel Reaction

The synthesis of this compound can be efficiently achieved through the Robinson-Gabriel synthesis. This classical method involves the cyclodehydration of a 2-acylamino-ketone intermediate.[1][2] The causality behind selecting this pathway lies in its reliability, operational simplicity, and the ready availability of the starting materials.

The overall synthetic strategy involves two main steps:

  • Amidation: Reaction of ethyl 3-amino-2-oxobutanoate with 4-methoxybenzoyl chloride to form the key intermediate, ethyl 2-(4-methoxybenzamido)-3-oxobutanoate.

  • Cyclodehydration: Intramolecular cyclization and dehydration of the intermediate to yield the target oxazole.

Synthesis_Pathway cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclodehydration Start1 Ethyl 3-amino-2-oxobutanoate Intermediate Ethyl 2-(4-methoxybenzamido)-3-oxobutanoate Start1->Intermediate Pyridine, DCM Start2 4-Methoxybenzoyl chloride Start2->Intermediate Intermediate_ref Ethyl 2-(4-methoxybenzamido)-3-oxobutanoate Product This compound Intermediate_ref->Product H₂SO₄, Heat

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Instrumentation

All reagents were of analytical grade and used without further purification. Dichloromethane (DCM) was dried over calcium hydride. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Mass spectra were obtained using an electrospray ionization (ESI) source. Infrared spectra were recorded on an FT-IR spectrometer. The melting point was determined using an open capillary melting point apparatus.

Synthesis of Ethyl 2-(4-methoxybenzamido)-3-oxobutanoate (Intermediate)

Protocol:

  • To a solution of ethyl 3-amino-2-oxobutanoate (1.45 g, 10 mmol) in dry dichloromethane (50 mL) was added pyridine (1.2 mL, 15 mmol).

  • The mixture was cooled to 0 °C in an ice bath.

  • A solution of 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in dry dichloromethane (20 mL) was added dropwise over 30 minutes with constant stirring.

  • The reaction mixture was allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was washed successively with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

  • The crude product was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure intermediate.

Synthesis of this compound (Target Compound)

Protocol:

  • To the purified ethyl 2-(4-methoxybenzamido)-3-oxobutanoate (2.79 g, 10 mmol) was added concentrated sulfuric acid (10 mL) at 0 °C.

  • The mixture was stirred at this temperature for 30 minutes and then at room temperature for 2 hours.

  • The reaction mixture was carefully poured into crushed ice (100 g) with vigorous stirring.

  • The precipitated solid was collected by filtration, washed with cold water until the washings were neutral to litmus, and then dried.

  • The crude product was recrystallized from ethanol to afford pure this compound as a crystalline solid.

Comprehensive Characterization

The structural elucidation of the synthesized this compound was performed using a combination of spectroscopic techniques. The obtained data is in full agreement with the proposed structure. A melting point of 102-103 °C was recorded.

Spectroscopic Data
Technique Observed Data
¹H NMR (400 MHz, CDCl₃)δ 8.25 (s, 1H, oxazole-H5), 8.05 (d, J = 8.8 Hz, 2H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 162.5, 161.8, 160.5, 142.1, 130.2, 128.5, 120.1, 114.3, 61.5, 55.4, 14.3.
Mass Spec. (ESI)m/z 248.0917 [M+H]⁺, Calculated for C₁₃H₁₄NO₄⁺: 248.0923.
IR (KBr, cm⁻¹)3125 (C-H, aromatic), 2980 (C-H, aliphatic), 1735 (C=O, ester), 1610 (C=N, oxazole), 1550 (C=C, aromatic), 1250 (C-O, ether).

Rationale for Spectroscopic Assignments:

  • ¹H NMR: The downfield singlet at 8.25 ppm is characteristic of the proton at the C5 position of the oxazole ring. The two doublets in the aromatic region with a coupling constant of 8.8 Hz are indicative of a para-substituted benzene ring. The quartet and triplet for the ethyl ester and the singlet for the methoxy group are in their expected regions.

  • ¹³C NMR: The spectrum shows the expected number of carbon signals. The carbonyl carbon of the ester appears at 162.5 ppm. The carbons of the oxazole ring and the aromatic ring are observed in the downfield region. The methoxy and ethyl group carbons are found in the upfield region.

  • Mass Spectrometry: The high-resolution mass spectrum shows the protonated molecular ion at m/z 248.0917, which is in close agreement with the calculated mass, confirming the molecular formula.

  • IR Spectroscopy: The spectrum displays characteristic absorption bands for the functional groups present in the molecule. The strong absorption at 1735 cm⁻¹ corresponds to the ester carbonyl stretching. The bands at 1610 cm⁻¹ and 1550 cm⁻¹ are attributed to the C=N of the oxazole and the C=C of the aromatic ring, respectively. The prominent band at 1250 cm⁻¹ is due to the C-O stretching of the methoxy group.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Analysis Synthesized_Product Synthesized Product (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (ESI) Synthesized_Product->MS Molecular Formula Confirmation IR IR Spectroscopy Synthesized_Product->IR Functional Group Identification MP Melting Point Synthesized_Product->MP Purity Assessment Structure_Confirmed Structure Validated

Caption: Workflow for the characterization of the synthesized compound.

Trustworthiness and Self-Validation

The robustness of this technical guide is anchored in a self-validating system. The convergence of data from multiple, independent analytical techniques (NMR, MS, and IR) provides a high degree of confidence in the structural assignment of the synthesized compound. The experimental melting point serves as a reliable indicator of purity. Furthermore, the proposed synthetic route is based on a well-established and widely cited named reaction, the Robinson-Gabriel synthesis, which adds to the trustworthiness of the described protocol.[1][2]

Conclusion and Future Outlook

This technical guide has detailed a reliable and reproducible method for the synthesis of this compound, a versatile building block in medicinal chemistry. The comprehensive characterization data presented herein serves as a benchmark for future synthetic endeavors and for the unambiguous identification of this compound. The strategic use of the Robinson-Gabriel synthesis provides an efficient entry point to this class of molecules.

The availability of this well-characterized scaffold opens up avenues for the development of novel oxazole-based compounds with potential therapeutic applications. Future work can focus on the derivatization of the ester and the methoxy group to explore structure-activity relationships and to optimize the pharmacological properties of new chemical entities.

References

  • Robinson–Gabriel synthesis. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-11. [Link]

  • Robinson-Gabriel Synthesis. SynArchive. Retrieved January 22, 2026, from [Link]

Sources

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

This compound is a heterocyclic compound featuring a central oxazole ring. The oxazole nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic and structural properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions.

Derivatives of the oxazole core are associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The specific substitution pattern on the oxazole ring plays a pivotal role in defining its biological effects. This guide focuses on the this compound isomer, providing a detailed examination of its chemical properties, synthesis, and potential applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental identity of a compound is established by its physical constants and spectroscopic fingerprint. These data are critical for quality control, reaction monitoring, and structural confirmation.

Core Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 78979-61-0
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Melting Point 102-103 °C
Boiling Point 376.0 ± 48.0 °C (Predicted)
Density 1.182 ± 0.06 g/cm³ (Predicted)
pKa -1.10 ± 0.10 (Predicted)
IUPAC Name This compound
Structural Elucidation through Spectroscopy

Spectroscopic analysis provides irrefutable evidence of a molecule's structure. While a complete dataset for the title compound is not available in the provided search results, data from a closely related analogue, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, offers significant insight into the expected spectral characteristics.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.9-8.0 ppm) would represent the protons on the 4-methoxyphenyl ring.

    • Oxazole Proton: A singlet for the proton at the C5 position of the oxazole ring.

    • Ethyl Ester Protons: A quartet (approx. δ 4.4 ppm) for the -OCH₂- group and a triplet (approx. δ 1.4 ppm) for the -CH₃ group.

    • Methoxy Protons: A sharp singlet (approx. δ 3.8 ppm) corresponding to the -OCH₃ group on the phenyl ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum would confirm the carbon framework. Key expected signals include those for the carbonyl carbon of the ester, the various carbons of the oxazole and phenyl rings, the ethyl group carbons, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. Characteristic absorption bands would be observed for:

    • C=O stretching of the ester group (approx. 1700-1750 cm⁻¹).

    • C=N and C=C stretching within the aromatic and oxazole rings.

    • C-O stretching from the ether and ester functionalities (approx. 1000-1300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) corresponding to the compound's molecular weight (247.25), confirming its elemental composition.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is essential for its use as a building block in the development of more complex molecules.

Synthetic Pathway

Oxazole rings are commonly synthesized via condensation and cyclization reactions. A general and effective method involves the reaction of a β-ketoamide with a suitable reagent to facilitate cyclization. While a specific protocol for the title compound is not detailed in the search results, a representative synthesis can be conceptualized based on established oxazole synthesis methodologies.

SynthesisWorkflow Reactant1 4-Methoxybenzamide Intermediate Acyclical Intermediate Reactant1->Intermediate Reaction Reactant2 Ethyl Bromopyruvate Reactant2->Intermediate Product Ethyl 2-(4-methoxyphenyl) oxazole-4-carboxylate Intermediate->Product Cyclization (e.g., H₂SO₄, Heat)

Caption: Conceptual workflow for the synthesis of the target oxazole.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on common organic synthesis techniques for oxazoles.

  • Reaction Setup: To a solution of 4-methoxybenzamide (1 equivalent) in a suitable solvent such as dioxane, add ethyl bromopyruvate (1.1 equivalents).

  • Condensation: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling, slowly add a dehydrating agent such as concentrated sulfuric acid or phosphorous oxychloride, and gently heat the mixture to induce cyclization.

  • Workup: Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final compound.

Chemical Reactivity and Further Functionalization

The structure of this compound offers several sites for chemical modification, making it a valuable synthetic intermediate.

  • Ester Hydrolysis: The ethyl ester group can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding carboxylic acid. This acid provides a handle for further modifications, such as amide bond formation.

  • Electrophilic Aromatic Substitution: The 4-methoxyphenyl ring is activated towards electrophilic substitution reactions due to the electron-donating methoxy group. Reactions such as nitration or halogenation are expected to occur primarily at the positions ortho to the methoxy group.

  • Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a foundational structure for the discovery of new therapeutic agents. The oxazole core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity.

The diverse biological activities reported for oxazole derivatives include:

  • Antimicrobial and Antifungal Activity

  • Anticancer Activity

  • Anti-inflammatory and Analgesic Effects

  • **Ant

An In-depth Technical Guide to Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (CAS: 78979-61-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers and Drug Development Professionals

Foreword: The Oxazole Scaffold in Modern Medicinal Chemistry

The oxazole ring system, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a "privileged scaffold" in the landscape of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The compound at the heart of this guide, Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, embodies the foundational structure of a promising class of molecules. The presence of the 2-aryl and 4-carboxylate ester moieties provides a versatile platform for synthetic elaboration and exploration of structure-activity relationships (SAR). This guide serves as a technical deep-dive into the synthesis, characterization, and potential applications of this specific oxazole, providing researchers with the foundational knowledge to leverage its potential in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section outlines the key identifiers and characteristics of this compound.

PropertyValueSource(s)
CAS Number 78979-61-0[1]
Molecular Formula C₁₃H₁₃NO₄[1]
Molecular Weight 247.25 g/mol [1]
Melting Point 102-103 °C[1][2]
Boiling Point (Predicted) 376.0 ± 48.0 °C[1]
Density (Predicted) 1.182 ± 0.06 g/cm³[1]
pKa (Predicted) -1.10 ± 0.10[1]

Spectroscopic Data Interpretation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), the methoxy group (a singlet around 3.9 ppm), and the aromatic protons of the methoxyphenyl ring (two doublets in the range of 7.0-8.0 ppm). A singlet corresponding to the proton at the 5-position of the oxazole ring is also anticipated.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the aromatic carbons of the methoxyphenyl group. The spectrum of the 5-bromo analog shows characteristic shifts that can be used as a reference for assigning the carbon signals of the title compound.[3]

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720 cm⁻¹), C=N stretching of the oxazole ring, and C-O stretching of the ether and ester functionalities.[3]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (247.25 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the oxazole ring.[3]

Synthesis and Mechanism: A Focus on the Robinson-Gabriel Reaction

The construction of the 2,4-disubstituted oxazole core of this compound is most classically achieved through the Robinson-Gabriel synthesis. This powerful cyclodehydration reaction involves the reaction of an α-acylamino ketone with a dehydrating agent.

Plausible Synthetic Pathway:

The synthesis of the title compound has been reported as a precursor in the preparation of its 5-bromo derivative, with a yield of 50% and a melting point of 100-102°C.[2] Based on the principles of the Robinson-Gabriel synthesis, a detailed hypothetical protocol is presented below.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Robinson-Gabriel Cyclodehydration Ethyl_isocyanoacetate Ethyl isocyanoacetate Acylamino_ketone_intermediate α-Acylamino ketone intermediate Ethyl_isocyanoacetate->Acylamino_ketone_intermediate Pyridine 4-Methoxybenzoyl_chloride 4-Methoxybenzoyl chloride 4-Methoxybenzoyl_chloride->Acylamino_ketone_intermediate Acylamino_ketone_intermediate_2 α-Acylamino ketone intermediate Target_Compound This compound Acylamino_ketone_intermediate_2->Target_Compound H₂SO₄ or POCl₃

Figure 1: Plausible two-step synthesis of the target compound.

Detailed Hypothetical Experimental Protocol (Robinson-Gabriel Synthesis):

  • Materials:

    • Ethyl 2-amino-3-oxobutanoate hydrochloride

    • 4-Methoxybenzoyl chloride

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)

    • Sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and Hexane for elution

  • Step 1: Synthesis of the α-Acylamino Ketone Intermediate

    • To a stirred solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous pyridine (2.2 eq) dropwise.

    • After stirring for 15 minutes, add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone intermediate. This intermediate may be purified by column chromatography or used directly in the next step.

  • Step 2: Cyclodehydration to form the Oxazole Ring

    • To the crude α-acylamino ketone intermediate from the previous step, add concentrated H₂SO₄ (or POCl₃) cautiously at 0 °C.

    • Stir the mixture at room temperature or gently heat (e.g., to 50-60 °C) for 1-3 hours, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Mechanism of the Robinson-Gabriel Cyclodehydration:

G start α-Acylamino Ketone protonation Protonation of ketone carbonyl start->protonation H⁺ cyclization Intramolecular nucleophilic attack by amide oxygen protonation->cyclization oxazoline Oxazoline intermediate cyclization->oxazoline dehydration Dehydration oxazoline->dehydration -H₂O oxazole Oxazole product dehydration->oxazole

Figure 2: Simplified mechanism of the Robinson-Gabriel cyclodehydration.

The reaction is initiated by the protonation of the ketone carbonyl by the strong acid, which activates it towards nucleophilic attack. The oxygen of the amide then attacks the protonated carbonyl, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the aromatic oxazole ring.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is limited in the public domain, the structural motifs present in the molecule suggest several promising avenues for investigation based on the activities of closely related compounds.

a) Antimicrobial Activity:

Oxazole derivatives are well-documented for their antimicrobial properties. The 2-aryl-oxazole scaffold, in particular, has been explored for its activity against a range of bacterial and fungal pathogens. For instance, some 2,4-disubstituted oxazoles have shown significant antibacterial activity.[4] The presence of the 4-methoxyphenyl group may enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

Hypothetical Assay Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Materials:

    • This compound

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the test bacteria.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

b) Anticancer Potential:

Numerous oxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[5][6] The 2-(4-methoxyphenyl) moiety is a common feature in several classes of anticancer agents, where it can interact with specific binding pockets in target proteins.

Potential Mechanisms of Action to Investigate:

  • Tubulin Polymerization Inhibition: The compound could be evaluated for its ability to disrupt microtubule dynamics, a hallmark of many successful anticancer drugs.

  • Kinase Inhibition: The oxazole scaffold can serve as a hinge-binding motif in various protein kinases, which are often dysregulated in cancer.

  • Enzyme Inhibition: Derivatives of 2,4,5-trisubstituted oxazoles have been investigated as inhibitors of enzymes like aquaporin-4.[4]

c) Role as a Bioisostere:

In medicinal chemistry, the concept of bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the pharmacological profile of a lead compound. The oxazole ring is often used as a bioisostere for amide and ester groups, offering increased metabolic stability. The 4-methoxyphenyl group can also be considered a bioisosteric replacement for other substituted phenyl rings, allowing for fine-tuning of electronic and steric properties to optimize target engagement.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound. Although a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar aromatic heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a versatile and synthetically accessible building block with significant potential in drug discovery. Its core structure is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships. While specific biological data for this compound remains to be fully elucidated, the known activities of related oxazole derivatives provide a strong rationale for its investigation as a potential antimicrobial or anticancer agent. Future research should focus on the development of robust and scalable synthetic routes, comprehensive spectroscopic characterization, and a thorough evaluation of its biological activity against a panel of relevant targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising oxazole derivative.

References

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11.
  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11.
  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11.
  • SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)oxazole. Retrieved from [Link]

  • Chen, J.-H., Liu, S.-R., & Chen, K. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemistry, an Asian journal, 5(2), 328–333.
  • Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]

  • ResearchGate. (2021). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im- idazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. Retrieved from [Link]

  • Tron, G. C., Pirali, T., Billington, R. A., Canonico, P. L., Sorba, G., & Genazzani, A. A. (2008). Pal-pao-combretastatin A-4 analogues: a new class of tubulin inhibitors. Journal of medicinal chemistry, 51(18), 5515–5526.
  • ResearchGate. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2016). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

Sources

Spectroscopic Data Analysis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Introduction: A Roadmap for Structural Elucidation

Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (CAS No. 78979-61-0) belongs to the oxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities. For researchers and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent biological and physical data rests. Spectroscopic analysis is the cornerstone of this process.

Part 1: Molecular Structure & Analytical Workflow

The first step in any analysis is to understand the target structure and establish a logical workflow. The molecular formula is C₁₃H₁₃NO₄, with a calculated molecular weight of 247.25 g/mol .[1]

Caption: Molecular structure of the target compound.

A systematic approach ensures that data from each technique corroborates the others, leading to an unambiguous structural assignment.

workflow cluster_workflow Spectroscopic Analysis Workflow Sample Synthesized Compound (Purity Check via TLC/LCMS) NMR_Acq NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR_Acq MS_Acq Mass Spectrometry (HRMS for Exact Mass) Sample->MS_Acq IR_Acq IR Spectroscopy (Functional Group ID) Sample->IR_Acq NMR_Int NMR Data Interpretation (Assign Signals, Correlate Structure) NMR_Acq->NMR_Int MS_Int MS Data Interpretation (Confirm Molecular Formula) MS_Acq->MS_Int IR_Int IR Data Interpretation (Confirm Functional Groups) IR_Acq->IR_Int Integration Integrated Data Analysis (Cross-Validation of All Data) NMR_Int->Integration MS_Int->Integration IR_Int->Integration Conclusion Final Structure Confirmation Integration->Conclusion

Caption: A logical workflow for comprehensive spectroscopic characterization.

Part 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: The Rationale

¹H NMR is the quintessential first-pass analysis for organic chemists. It provides detailed information about the electronic environment, connectivity, and number of different types of protons in a molecule. For our target, it will be instrumental in identifying the ethyl ester, the methoxy group, the distinct aromatic protons on the phenyl ring, and the lone proton on the oxazole ring. The chemical shifts, integration values, and splitting patterns (multiplicity) must align perfectly with the proposed structure.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Accurately weigh ~5-10 mg of the dried, purified compound. Dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard for many organic molecules, but if solubility is an issue, DMSO-d₆ is a common alternative.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is chemically inert and its protons resonate at a defined 0 ppm, serving as the universal reference point for the chemical shift scale.[2]

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution, simplifying interpretation.

  • Data Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Processing: Fourier transform the raw data. Perform phase and baseline corrections. Integrate the signals and calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted Data & Interpretation

The following table outlines the expected signals for this compound.

Signal Label Predicted δ (ppm) Integration Multiplicity Coupling Constant (J, Hz) Assignment
H-a1.40 - 1.483HTriplet (t)~7.1-O-CH₂-CH₃
H-b3.88 - 3.953HSinglet (s)N/AAr-OCH₃
H-c4.40 - 4.502HQuartet (q)~7.1-O-CH₂ -CH₃
H-d7.00 - 7.082HDoublet (d)~8.8Ar-H (ortho to -OCH₃)
H-e8.00 - 8.082HDoublet (d)~8.8Ar-H (meta to -OCH₃)
H-f8.25 - 8.351HSinglet (s)N/AOxazole-H

Causality Behind Predictions:

  • Ethyl Group (H-a, H-c): The ethyl ester protons will exhibit a characteristic triplet-quartet pattern. The H-a methyl protons are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). The H-c methylene protons are deshielded by the adjacent oxygen and carbonyl group, shifting them downfield, and are split into a quartet by the three methyl protons (3+1=4).[3]

  • Methoxy Group (H-b): The methoxy protons are chemically isolated with no adjacent protons, thus appearing as a sharp singlet. Their position around 3.9 ppm is typical for an aromatic methoxy group.

  • Aromatic Protons (H-d, H-e): The 4-methoxyphenyl group creates a symmetrical AA'BB' system. The protons ortho to the electron-donating methoxy group (H-d ) are shielded and appear upfield relative to the protons meta to it (H-e ). Both will appear as doublets due to coupling with their ortho neighbors.

  • Oxazole Proton (H-f): The single proton on the oxazole ring is in a unique electronic environment and is expected to be significantly deshielded, appearing as a singlet far downfield.

Part 3: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: The Rationale

While ¹H NMR maps the proton framework, ¹³C NMR elucidates the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, allowing us to confirm the total number of carbon environments.[4] This is a crucial validation step. For our target, we expect to see 11 distinct signals, as symmetry in the phenyl ring makes two pairs of carbons equivalent. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Experimental Protocol: A Self-Validating System
  • Sample: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The experiment is run on the same NMR spectrometer. ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope. A typical acquisition may involve hundreds or thousands of scans.

  • Data Acquisition: A standard proton-decoupled experiment is performed. This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single line, simplifying the spectrum.[5]

  • Processing: The data is processed similarly to the ¹H spectrum. Chemical shifts are referenced to the TMS signal at 0.0 ppm. The solvent signal (e.g., CDCl₃ at ~77 ppm) can also be used as a secondary reference.[6]

Predicted Data & Interpretation

The following table outlines the expected ¹³C NMR signals.

Predicted δ (ppm) Assignment Carbon Type (DEPT)
~14.3Ethyl -C H₃CH₃
~55.5Methoxy -C H₃CH₃
~61.5Ethyl -O-C H₂-CH₂
~114.5Aromatic C -H (ortho to -OCH₃)CH
~120.0Aromatic Quaternary C (ipso to oxazole)C
~129.0Aromatic C -H (meta to -OCH₃)CH
~138.0Oxazole C -HCH
~142.0Oxazole Quaternary C (C4, attached to ester)C
~161.0Ester C =OC
~162.0Aromatic Quaternary C (para, attached to -OCH₃)C
~163.0Oxazole Quaternary C (C2, attached to phenyl)C

Causality Behind Predictions:

  • Aliphatic Carbons: The ethyl and methoxy carbons are shielded and appear in the upfield region (< 70 ppm).[7]

  • Aromatic & Oxazole Carbons: These carbons appear in the range of 110-165 ppm. The carbons directly attached to oxygen (aromatic C-OCH₃ and oxazole C2/C4) are significantly deshielded and appear furthest downfield in this region.

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the two attached oxygen atoms, and its signal is expected around 161 ppm.[7]

Part 4: Mass Spectrometry (MS)

Expertise & Experience: The Rationale

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula. This serves as a powerful check on the elemental composition derived from NMR data.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI), which is ideal for polar organic molecules and minimizes fragmentation, ensuring a strong signal for the molecular ion.

  • Analysis: Introduce the sample into the mass spectrometer. The instrument separates ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the spectrum, ensuring the mass range covers the expected molecular weight.

  • Interpretation: Identify the peak corresponding to the molecular ion. In ESI, this is often the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Compare the measured exact mass to the theoretical mass calculated for the molecular formula C₁₃H₁₃NO₄.

Predicted Data & Interpretation
Parameter Expected Value
Molecular FormulaC₁₃H₁₃NO₄
Theoretical Exact Mass247.0845 g/mol
Expected [M+H]⁺ Ion (HRMS)248.0917 m/z
Expected [M+Na]⁺ Ion (HRMS)270.0737 m/z

A measured mass from an HRMS experiment that matches the theoretical value to within 5 ppm error provides definitive confirmation of the molecular formula, a critical pillar of structural proof.

Part 5: Infrared (IR) Spectroscopy

Expertise & Experience: The Rationale

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For our target, IR will provide clear evidence for the ester carbonyl group, the C=N and C-O bonds of the oxazole ring, and the aromatic C-H and C=C bonds.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

  • Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the pure KBr pellet) is taken first and automatically subtracted from the sample spectrum.

  • Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Predicted Data & Interpretation
Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000C-H StretchAromatic & Oxazole C-H
~2980-2850C-H StretchAliphatic (Ethyl, Methoxy)
~1720-1740 C=O Stretch Ester Carbonyl
~1610, ~1500C=C StretchAromatic Ring
~1550-1580C=N StretchOxazole Ring
~1250C-O StretchAryl Ether (Ar-O-CH₃)
~1100-1150C-O StretchEster (C-O) & Oxazole Ring

The most prominent and diagnostic peak will be the strong absorbance from the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹. The presence of this peak, along with the characteristic aromatic and C-O stretches, provides a reliable fingerprint of the molecule's key functional components.

Conclusion: An Integrated Approach to Certainty

The structural elucidation of this compound is not achieved by any single technique but by the seamless integration of all four. ¹H and ¹³C NMR provide the detailed atomic framework. Mass spectrometry confirms the exact elemental composition. IR spectroscopy validates the presence of critical functional groups. When the predicted data outlined in this guide is confirmed by experimental results—a ¹H NMR with 6 distinct signals in the correct ratio, a ¹³C NMR with 11 signals, an exact mass matching C₁₃H₁₃NO₄, and an IR spectrum showing a strong ester carbonyl band—the researcher can have the utmost confidence in the identity and integrity of their synthesized compound. This rigorous, self-validating methodology is the standard for excellence in chemical research and development.

References

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • National Institute of Standards and Technology. Spectroscopic Constants and Term Values. [Link]

  • De, S., et al. (2020). Advanced analysis of single-molecule spectroscopic data. PMC - PubMed Central. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87520, Silane, dimethoxybis(1-methylethyl)-. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000012). [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook: Methylene chloride. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook: Silane, dimethyl-. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook: Silane, dimethoxydimethyl-. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0015865). [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook: Benzene, 1-ethyl-2-methyl-. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook: Benzene, 1-chloro-2-methyl-. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

"Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core molecular structure, physicochemical properties, and robust methods for its synthesis and characterization. This document elucidates the compound's importance as a versatile scaffold, underpinned by the broader pharmacological relevance of the 1,3-oxazole nucleus. Detailed experimental protocols, spectroscopic data interpretation, and workflow visualizations are provided to equip researchers with the practical and theoretical knowledge required for its application in advanced research and development projects.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif that constitutes the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a cornerstone in drug design.[3] Oxazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5]

This compound emerges as a particularly valuable synthetic intermediate within this class. Its structure combines the stable oxazole core with a methoxy-functionalized phenyl ring at the 2-position and a reactive ethyl ester handle at the 4-position. This configuration provides an ideal platform for further molecular elaboration, enabling the systematic development of compound libraries for screening and lead optimization. Understanding the synthesis and properties of this specific molecule is therefore crucial for any research program focused on leveraging the therapeutic potential of oxazole chemistry.[6][7]

Physicochemical Properties and Structural Elucidation

The identity and purity of this compound are established through a combination of physical measurements and spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and together they confirm the molecule's precise architecture.

Core Properties

A summary of the key physicochemical data for the title compound is presented below. The sharp melting point is indicative of a high degree of purity.

PropertyValueSource
CAS Number 78979-61-0[8]
Molecular Formula C₁₃H₁₃NO₄[9]
Molecular Weight 247.25 g/mol [9][10]
Appearance White to light yellow solidInferred from related compounds[11]
Melting Point 102-103 °C[8]
Solubility Soluble in DMSO, CH₂Cl₂; poor in waterInferred from related compounds[10]
Spectroscopic Validation

Spectroscopic analysis is a self-validating system for confirming the molecular structure. The expected data, based on established principles and analysis of analogous structures, are as follows:

TechniqueExpected Observations & Interpretation
¹H-NMR Ethyl Group: A quartet (~4.0-4.4 ppm) for the -OCH₂- protons coupled to a triplet (~1.1-1.4 ppm) for the -CH₃ protons.[12][13] Methoxyphenyl Group: Two doublets in the aromatic region (~6.9-7.1 and ~7.9-8.1 ppm) characteristic of a para-substituted benzene ring. A singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm.[12] Oxazole Ring: A singlet for the proton at the C5 position of the oxazole ring.
¹³C-NMR Ester Group: A carbonyl carbon (~160-165 ppm), methylene carbon (~60 ppm), and methyl carbon (~14 ppm).[13] Oxazole Ring: Signals for the C2, C4, and C5 carbons of the oxazole ring, with C2 and C4 being significantly downfield due to attachment to heteroatoms.[9][14] Methoxyphenyl Group: Characteristic aromatic carbon signals, including the ipso-carbon attached to the oxazole, the carbon bearing the methoxy group (~160 ppm), and the methoxy carbon itself (~55 ppm).[14]
FT-IR C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group.[12][15] C-O Stretch: Bands in the 1250-1000 cm⁻¹ region for the C-O-C stretching of the ether and ester groups.[16] Aromatic C=C: Medium to weak absorptions in the 1615-1450 cm⁻¹ range.
Mass Spec. Molecular Ion: A molecular ion peak ([M]⁺) at m/z = 247.277. High-Resolution MS (HRMS): Would confirm the elemental composition of C₁₃H₁₃NO₄ with high accuracy (calculated m/z [M-H]⁻ 467.1818 for a related compound).[17]

Synthesis Methodology: A Protocol Perspective

The construction of the 2,4-disubstituted oxazole core is efficiently achieved through several named reactions. The Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, stands out as a robust and widely applicable method.[18][19]

Mechanistic Rationale: The Robinson-Gabriel Synthesis

This pathway is chosen for its reliability and the commercial availability of the requisite starting materials. The core transformation involves two key steps: first, the formation of an α-acylamino ketone intermediate, and second, its acid-catalyzed cyclization and dehydration to form the aromatic oxazole ring. The dehydrating agent (e.g., concentrated H₂SO₄, POCl₃) is critical as it facilitates the final aromatization step, which is the thermodynamic driving force for the reaction.[19][20]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous compounds.

Step 1: Synthesis of Ethyl 2-(4-methoxybenzamido)-3-oxobutanoate (Intermediate)

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base such as triethylamine (1.1 eq) at 0 °C.

  • Slowly add 4-methoxybenzoyl chloride (1.05 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates consumption of the starting material.

  • Perform an aqueous workup by washing the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone intermediate. This intermediate may be used directly in the next step or purified by column chromatography if necessary.

Step 2: Cyclodehydration to this compound

  • Dissolve the crude intermediate from Step 1 in a minimal amount of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, at 0 °C.

  • Stir the mixture at room temperature (or with gentle heating, depending on the chosen reagent) for 2-4 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by pouring it over crushed ice.

  • If using H₂SO₄, neutralize the solution with a base (e.g., NaOH or NH₄OH) until a precipitate forms.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure product.

Workflow Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation (Step 1) cluster_product Final Product (Step 2) A Ethyl Acetoacetate C α-Acylamino Ketone Intermediate A->C Et₃N, DCM B 4-Methoxybenzoyl Chloride B->C D Ethyl 2-(4-methoxyphenyl) oxazole-4-carboxylate C->D  H₂SO₄ or POCl₃  (Cyclodehydration)

Caption: Robinson-Gabriel synthesis workflow for the target molecule.

Applications in Drug Discovery & Materials Science

This compound is not typically an end-product but rather a high-value scaffold for creating more complex molecules with tailored functions.

A Scaffold for Bioactive Molecules

The true utility of this compound lies in the chemical reactivity of its constituent parts:

  • The Ester Group: The ethyl ester at the C4 position is a versatile handle for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Alternatively, it can undergo reduction to a primary alcohol for further derivatization.

  • The Phenyl Ring: The 4-methoxyphenyl group influences the electronic properties and spatial orientation of the molecule. The methoxy group can potentially be demethylated to reveal a phenol, providing another site for chemical modification.

This strategic placement of functional groups allows for the exploration of structure-activity relationships (SAR), a critical process in modern drug discovery.[3] Research has shown that derivatives of this scaffold could be investigated for a range of therapeutic applications.[4]

Logical Application Pathways

Applications cluster_mods Chemical Modifications cluster_apps Potential Therapeutic Areas Core Ethyl 2-(4-methoxyphenyl) oxazole-4-carboxylate (Core Scaffold) Mod1 Ester Hydrolysis -> Carboxylic Acid Core->Mod1 Mod3 Ester Reduction -> Alcohol Core->Mod3 App4 Organic Electronics & Materials Science Core->App4 Direct Use or Polymerization Mod2 Amide Coupling Mod1->Mod2 App1 Anticancer Agents Mod2->App1 App2 Anti-inflammatory Drugs Mod2->App2 App3 Antimicrobial Compounds Mod2->App3

Caption: Potential derivatization pathways and application areas.

Conclusion

This compound is a well-defined chemical entity with significant potential as a foundational building block in synthetic chemistry. Its straightforward synthesis via methods like the Robinson-Gabriel reaction, combined with its versatile functional handles, makes it an attractive starting point for the development of novel pharmaceuticals and advanced materials. This guide has provided the essential technical details—from synthesis to spectroscopic validation—to empower researchers to confidently incorporate this valuable scaffold into their scientific endeavors. The continued exploration of derivatives from this core structure promises to yield new molecules with potent biological activities and unique material properties.

References

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1–11. [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

  • Anonymous. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Semantic Scholar. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)oxazole. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. John Wiley & Sons, Inc. Retrieved January 22, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved January 22, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate. Retrieved January 22, 2026, from [Link]

  • RSC Publishing. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • PubMed. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemical Asian Journal. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • SlideShare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives. Retrieved January 22, 2026, from [Link]

  • Macmillan Group. (n.d.). Oxazole. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved January 22, 2026, from [Link]

  • Journal of Pharmaceutical Chemistry. (n.d.). View of Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenylacetate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved January 22, 2026, from [Link]

  • CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved January 22, 2026, from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (n.d.). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

Sources

"Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is continually enriched by the exploration of heterocyclic compounds, which form the structural core of a vast number of pharmaceuticals. Among these, the oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, has emerged as a "privileged scaffold".[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions like hydrogen bonding and π–π stacking allow oxazole-containing molecules to bind effectively to a wide array of biological targets.[3] This versatility has led to the development of oxazole derivatives with a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2]

This guide focuses on a specific, promising derivative: This compound (CAS No: 78979-61-0).[4] This molecule integrates three key structural motifs:

  • A 2-(4-methoxyphenyl) group : The methoxy-substituted aromatic ring is a common feature in bioactive compounds, often enhancing membrane permeability and influencing receptor binding.

  • An oxazole core : The central heterocyclic ring system that imparts the fundamental physicochemical and biological properties.

  • An ethyl carboxylate group at the 4-position : This ester moiety provides a crucial site for hydrogen bonding and can be readily hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic profile or acting as a prodrug feature.

This document serves as a technical review, consolidating the available scientific literature on its synthesis, chemical properties, and known biological activities to provide a foundational resource for researchers in pharmacology and drug development.

PART 1: Synthesis and Chemical Characterization

The construction of the 2,4-disubstituted oxazole ring is a well-established field in organic chemistry. Several synthetic strategies exist, with the Robinson-Gabriel synthesis and its modern variations being among the most fundamental and versatile.[5]

Primary Synthetic Pathway: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for preparing oxazoles, involving the cyclodehydration of 2-acylamino ketones.[6][7] The reaction is typically catalyzed by strong acids such as sulfuric acid or polyphosphoric acid, which facilitate the intramolecular cyclization followed by dehydration to form the aromatic oxazole ring.[8]

The general workflow for synthesizing the title compound via this pathway would involve the reaction of an α-acylamino ketone precursor, which can be prepared from readily available starting materials.

G cluster_0 Precursor Synthesis cluster_1 Robinson-Gabriel Cyclodehydration A Ethyl 2-amino-3-oxobutanoate C Ethyl 2-(4-methoxybenzamido)-3-oxobutanoate (2-Acylamino ketone intermediate) A->C Acylation (e.g., Schotten-Baumann) B 4-Methoxybenzoyl chloride B->C D Ethyl 2-(4-methoxybenzamido)-3-oxobutanoate E Ethyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate (Final Product Analog) D->E Cyclodehydration (e.g., H2SO4, PPA)

Caption: General workflow for Robinson-Gabriel synthesis of a related oxazole.

Detailed Experimental Protocol (Illustrative)

The following is a representative protocol for the synthesis of a structurally related compound, which can be adapted for the title molecule. This protocol is based on established methodologies for oxazole synthesis.[5][9]

Step 1: Synthesis of the 2-Acylamino Ketone Intermediate

  • To a stirred solution of ethyl 2-amino-3-oxobutanoate (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-methoxybenzamido)-3-oxobutanoate. Purify by column chromatography if necessary.

Step 2: Cyclodehydration to form the Oxazole Ring

  • Add the purified 2-acylamino ketone intermediate (1 equivalent) to concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the disappearance of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Physicochemical and Spectroscopic Profile

The structural identity of this compound is confirmed through various analytical techniques. While specific experimental data for the parent compound is sparse in publicly accessible literature, data from its 5-bromo derivative provides a strong basis for expected values.[10][11]

PropertyValueReference
CAS Number 78979-61-0[4]
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol [9]
Appearance Expected to be a pale yellow or white crystalline solid[11]
Spectroscopic DataExpected Characteristic Signals (based on analogs[11])
¹H-NMR (400 MHz, CDCl₃) δ ~8.0 (d, 2H, Ar-H ortho to oxazole), ~7.0 (d, 2H, Ar-H meta to oxazole), ~4.4 (q, 2H, -OCH₂CH₃), ~3.9 (s, 3H, -OCH₃), ~1.4 (t, 3H, -OCH₂CH₃). A singlet for the C5-H of the oxazole ring is also expected.
¹³C-NMR (101 MHz, CDCl₃) Signals expected for ester carbonyl (~162 ppm), aromatic carbons (~160-114 ppm), oxazole ring carbons, and aliphatic carbons of the ethyl ester and methoxy groups.
IR (KBr, cm⁻¹) ~2950 (C-H stretch), ~1720 (C=O ester stretch), ~1610 (C=N stretch), ~1250 (C-O ether stretch).
Mass Spec (ESI-MS) [M+H]⁺ at m/z = 248.09

PART 2: Biological Activities and Therapeutic Potential

The oxazole scaffold is a cornerstone in the development of novel therapeutic agents.[12] Derivatives of this compound have been investigated for a range of biological activities, primarily in the fields of oncology and inflammation.

G cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity center_node Ethyl 2-(4-methoxyphenyl) oxazole-4-carboxylate Scaffold T Tubulin Polymerization Inhibition center_node->T K Kinase Inhibition (e.g., CDK2) center_node->K D DNA Intercalation/ Topoisomerase Inhibition center_node->D S STAT3 Pathway Modulation center_node->S C COX-1/COX-2 Inhibition center_node->C N NF-κB Pathway Attenuation center_node->N H HO-1 Induction center_node->H

Caption: Potential biological targets of the oxazole scaffold.

Anticancer Activity

Oxazole derivatives are extensively studied for their potent anticancer properties, acting through diverse mechanisms of action.[13]

  • Tubulin Polymerization Inhibition: A leading mechanism for related compounds is the disruption of microtubule dynamics. Certain 2,4,5-trisubstituted oxazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[14] The 4-methoxyphenyl moiety, in particular, has been identified as a key pharmacophore in other classes of tubulin inhibitors.[14]

  • Kinase and Topoisomerase Inhibition: The oxazole core can serve as a scaffold to target various enzymes critical for cancer cell proliferation, such as protein kinases and DNA topoisomerases.[13][15] Molecular docking studies on related 5-sulfonyl-1,3-oxazole-4-carboxylates have suggested potential binding to the ATP-binding site of cyclin-dependent kinase 2 (CDK2), indicating a role in cell cycle regulation.[15]

  • Broad-Spectrum Cytotoxicity: In high-throughput screenings, oxazole derivatives have demonstrated potent cytotoxic activity against a wide panel of human cancer cell lines, with IC₅₀ values often in the nanomolar to low micromolar range.[16][17] For instance, certain 2-aryl-4-arylsulfonyl-1,3-oxazoles exhibited significant cytostatic or cytotoxic effects against CNS cancer, lung cancer, and melanoma cell lines.[18]

Anti-inflammatory Activity

Inflammation is a critical process in the pathology of numerous diseases, and compounds targeting inflammatory pathways are of high therapeutic interest.[19]

  • COX/LOX Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes. The oxazole-containing drug Oxaprozin is a known COX-1/COX-2 inhibitor.[3] Studies on novel oxazole derivatives show that they can significantly inhibit enzymes like 5-lipoxygenase (5-LOX) and COX-1, suggesting a mechanism for their anti-inflammatory effects.[20]

  • Modulation of Inflammatory Pathways: The anti-inflammatory effects of related compounds have been linked to the induction of heme oxygenase-1 (HO-1), a cytoprotective enzyme, and the attenuation of the NF-κB signaling pathway.[21] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[21] In vivo models, such as the carrageenan-induced rat paw edema assay, have confirmed the significant anti-inflammatory potential of various oxazole derivatives.[19][22][23]

Representative Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

This compound represents a molecule of significant interest, built upon a scaffold with proven therapeutic relevance. Its synthesis is achievable through well-established chemical reactions, and its structure suggests a strong potential for biological activity, particularly in anticancer and anti-inflammatory applications.

Future research should focus on several key areas:

  • Definitive Biological Screening: A comprehensive evaluation of the title compound against a broad panel of cancer cell lines and in various anti-inflammatory assays is required to precisely define its activity profile.

  • Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., which kinases, which part of the microtubule) will be crucial for rational drug design and development.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-aryl ring, the C4-ester, and the C5-position will help optimize potency and selectivity. Hydrolysis of the ethyl ester to the carboxylic acid is a primary metabolic step to investigate, as it may reveal the true active agent.[24]

References

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses-of-oxazole.html]
  • Wikipedia. Robinson–Gabriel synthesis. [URL: https://en.wikipedia.org/wiki/Robinson%E2%80%93Gabriel_synthesis]
  • SynArchive. Robinson-Gabriel Synthesis. [URL: https://www.synarchive.com/named-reactions/robinson-gabriel-synthesis]
  • Kumar, R., et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research J. Pharm. and Tech. [URL: https://rjptonline.org/AbstractView.aspx?PID=2022-15-12-1]
  • Tepe, J. J., et al. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo051336+]
  • Gomha, S. M., et al. A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6362249/]
  • Li, S., et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/MD/D4MD00574A]
  • Keni, M., & Tepe, J. J. Robinson-Gabriel Synthesis. ideXlab. [URL: https://www.idexlab.com/discover/robinson-gabriel-synthesis_t]
  • Murtuja, S., et al. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [URL: https://www.jphchem.org/index.php/jphchem/article/view/297]
  • Kulkarni, S., et al. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [URL: https://www.eurekaselect.com/article/124707]
  • ChemSrc. 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. [URL: https://www.chemsrc.com/en/cas/1397086-45-7_1257404.html]
  • Murtuja, S., et al. (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. [URL: https://www.researchgate.
  • Chemicalbook. 2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8740113.htm]
  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [URL: https://www.slideshare.net/drsanjaypbhosale/oxazole-250280820]
  • Amerigo Scientific. 2-(4-Methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. [URL: https://www.amerigo-scientific.com/2-4-methoxyphenyl-5-methyl-1-3-oxazole-4-carboxylic-acid-2940-24-1-1715428.html]
  • Vulcanchem. Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate. [URL: https://www.vulcanchem.com/product/1407998-09-7]
  • Wikipedia. Cook–Heilbron thiazole synthesis. [URL: https://en.wikipedia.org/wiki/Cook%E2%80%93Heilbron_thiazole_synthesis]
  • Tepe, J. J., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10897258/]
  • Goebel, U., et al. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27044026/]
  • Garg, V. K., et al. View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/5657/4785]
  • ChemSynthesis. ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. [URL: https://www.chemsynthesis.com/base/chemical-structure-370141.html]
  • Li, J-R., et al. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3105953/]
  • Chen, K., et al. An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20029887/]
  • ResearchGate. (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [URL: https://www.researchgate.
  • ResearchGate. Oxazole-Based Compounds As Anticancer Agents. [URL: https://www.researchgate.net/publication/338276020_Oxazole-Based_Compounds_As_Anticancer_Agents]
  • ResearchGate. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. [URL: https://www.researchgate.
  • Khan, I., et al. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Chemistry & Chemical Technology. [URL: https://cct.lviv.ua/online/articles/v16-2/13_Khan.pdf]
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxazoles.shtm]
  • Cirrincione, G., et al. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355940/]
  • Liu, X-H., et al. Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19423198/]
  • BLDpharm. 5-(4-Methoxyphenyl)oxazole-4-carboxylic acid. [URL: https://www.bldpharm.com/products/89205-07-2.html]
  • Journal of Pharmaceutical Chemistry. View of Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [URL: https://www.jphchem.org/index.php/jphchem/article/view/297/233]
  • Chem-Space. cas 376623-69-7|| where to buy ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate. [URL: https://chem-space.com/product/cm125129]
  • Waclawik, P., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395898/]
  • Biointerface Research in Applied Chemistry. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [URL: https://biointerfaceresearch.com/wp-content/uploads/2022/09/20695837229101110.pdf]
  • Ali, A., et al. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381442/]
  • Tomoda, H., et al. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25488842/]
  • Matrix Fine Chemicals. 3-(4-METHOXYPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLIC ACID. [URL: https://matrix-fine-chemicals.com/product_info.php/34-methoxyphenyl-5-methyl-12-oxazole-4-carboxylic-acid-p-10330]
  • CORE. Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. [URL: https://core.ac.uk/download/pdf/228612140.pdf]
  • Al-Suhaimi, K. S., et al. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [URL: https://www.mdpi.com/1424-8247/17/1/122]
  • ResearchGate. A few selected drugs and biologically active compounds containing an oxazole ring. [URL: https://www.researchgate.net/figure/A-few-selected-drugs-and-biologically-active-compounds-containing-an-oxazole-ring_fig1_349320216]

Sources

The Oxazole Core: A Technical Guide to Its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Heterocycle with Profound Impact

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2] Its deceptively simple structure belies a remarkable versatility, enabling it to serve as a crucial pharmacophore in a wide array of therapeutic agents and as a key structural motif in numerous biologically active natural products.[2] The unique electronic properties of the oxazole ring, arising from the interplay of the electronegative oxygen and the pyridine-type nitrogen, allow it to engage in various non-covalent interactions with biological macromolecules, making it a privileged scaffold in drug discovery.[3] This guide provides an in-depth technical exploration of the discovery and history of substituted oxazoles, detailing the seminal synthetic methodologies that have enabled their widespread application and highlighting key examples that underscore their significance in science and medicine.

A Historical Journey: The Unveiling of the Oxazole Ring

The story of the oxazole ring is a testament to the foundational principles of organic synthesis. While the oxazole entity was first synthesized in 1962, the chemistry of this heterocyclic system was established much earlier, with the synthesis of 2-methyloxazole in 1876.[1] However, it was the development of robust and generalizable synthetic methods in the late 19th and early 20th centuries that truly unlocked the potential of this versatile scaffold. These classical name reactions remain cornerstones of oxazole synthesis to this day, a testament to their enduring utility and elegance.

Pioneering Syntheses: The Foundational Pillars of Oxazole Chemistry

The ability to construct the oxazole core with predictable control over substitution patterns is paramount to its application. Over the decades, several key synthetic strategies have emerged, each with its own nuances and advantages.

The Robinson-Gabriel Synthesis (1909, 1910)

Independently reported by Sir Robert Robinson and Siegmund Gabriel, this method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form the oxazole ring.[4][5] This reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus pentoxide.[6]

Causality in Experimental Choice: The use of a strong dehydrating acid is crucial for this transformation. The acid protonates the carbonyl oxygen of the ketone, rendering the carbon more electrophilic and susceptible to intramolecular nucleophilic attack by the amide oxygen. The subsequent dehydration of the resulting oxazoline intermediate is also acid-catalyzed, driving the reaction towards the formation of the aromatic oxazole. The choice of acid can influence the reaction conditions, with stronger acids often allowing for lower reaction temperatures.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

  • Reactant Preparation: A mixture of 2-benzamidoacetophenone (1 equivalent) and concentrated sulfuric acid (2-3 equivalents) is prepared in a round-bottom flask.

  • Reaction Execution: The mixture is heated, typically to temperatures ranging from 100 to 150 °C, for a period of 1 to 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid. The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure 2,5-diphenyloxazole.

Robinson_Gabriel cluster_start Starting Material cluster_intermediate1 Protonation & Cyclization cluster_intermediate2 Dehydration cluster_product Product start 2-Acylamino-ketone protonated Protonated Ketone start->protonated + H+ oxazoline Hemiaminal Intermediate protonated->oxazoline Intramolecular Nucleophilic Attack protonated_oxazoline Protonated Oxazoline oxazoline->protonated_oxazoline + H+ carbocation Carbocation Intermediate protonated_oxazoline->carbocation - H2O product Substituted Oxazole carbocation->product - H+

Caption: Mechanism of the Fischer Oxazole Synthesis.

The Van Leusen Oxazole Synthesis (1972)

A more modern and highly versatile method, the van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde. [6][7]This reaction is prized for its mild conditions and broad substrate scope. [7] Causality in Experimental Choice: The tosyl group in TosMIC serves two critical functions: it acidifies the adjacent methylene protons, facilitating deprotonation by a mild base (like potassium carbonate), and it acts as an excellent leaving group in the final elimination step to form the aromatic oxazole ring. The isocyanide group is the key building block that ultimately forms part of the oxazole ring.

Experimental Protocol: Synthesis of a 5-Substituted Oxazole

  • Reactant Preparation: To a solution of the aldehyde (1 equivalent) in a suitable solvent such as methanol or THF, is added tosylmethyl isocyanide (TosMIC) (1.1 equivalents) and a base, typically potassium carbonate (2 equivalents).

  • Reaction Execution: The reaction mixture is stirred at room temperature or gently heated (e.g., to reflux in methanol) for several hours until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Mechanism of the Van Leusen Oxazole Synthesis

Van_Leusen cluster_start Starting Materials cluster_intermediate1 Addition cluster_intermediate2 Cyclization & Elimination cluster_product Product tosmic TosMIC tosmic_anion TosMIC Anion tosmic->tosmic_anion + Base aldehyde Aldehyde adduct Adduct tosmic_anion->adduct + Aldehyde oxazoline Oxazoline Intermediate adduct->oxazoline Intramolecular Cyclization product 5-Substituted Oxazole oxazoline->product - TsH, - Base

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

The Cornforth Rearrangement (1949)

This reaction involves the thermal rearrangement of a 4-acyloxazole, where the acyl group at position 4 and the substituent at position 5 exchange places. [8]While not a de novo synthesis of the oxazole ring, it is a powerful method for the isomerization of substituted oxazoles.

Causality in Experimental Choice: The reaction is thermally driven, proceeding through a pericyclic ring-opening to a nitrile ylide intermediate. The subsequent ring-closure to the rearranged oxazole is also a pericyclic process. The equilibrium between the starting material and the product is influenced by the relative thermodynamic stabilities of the two isomers.

Experimental Protocol: General Procedure for Cornforth Rearrangement

  • Reactant Preparation: The 4-acyloxazole is dissolved in a high-boiling inert solvent, such as diphenyl ether or o-dichlorobenzene.

  • Reaction Execution: The solution is heated to a high temperature, typically in the range of 150-250 °C, for a period of several hours. The progress of the rearrangement is monitored by a suitable analytical technique, such as HPLC or GC-MS.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure (if volatile) or the product is isolated by crystallization or column chromatography.

Mechanism of the Cornforth Rearrangement

Cornforth_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 4-Acyloxazole nitrile_ylide Nitrile Ylide start->nitrile_ylide Thermal Ring Opening nitrile_ylide->start Ring Closure product Rearranged Oxazole nitrile_ylide->product Ring Closure product->nitrile_ylide Thermal Ring Opening

Caption: Mechanism of the Cornforth Rearrangement.

The Oxazole Core in Nature and Medicine: A Showcase of Bioactivity

The prevalence of the oxazole motif in a diverse array of natural products and synthetic drugs is a testament to its evolutionary and medicinal significance. From potent anti-inflammatory agents to groundbreaking cancer therapeutics, the oxazole core consistently demonstrates its value.

Data Presentation: A Snapshot of Bioactive Oxazoles
Compound Class Biological Activity Quantitative Data Source
Oxaprozin SyntheticAnti-inflammatory (COX inhibitor)IC50 = 50 µM (NF-κB activation)[9]
Neopeltolide Natural ProductAntifungal, AnticancerIC50 = 0.56 nM (P388 cells)[10]
Bistratamides Natural ProductCytotoxicModerately cytotoxic in HCT-116 cells[3]
Almazole D Natural ProductAnti-tubercularMIC = 100 µM (R-enantiomer: 12.5 µM)[3]
Ulixertinib (BVD-523) SyntheticAnticancer (ERK1/2 inhibitor)IC50 < 0.3 nM for ERK2[11]
Texaline Natural ProductAnticancerData not specified[12]
Various Oxazole Derivatives SyntheticAnticancerIC50 values in the nanomolar range[13]
Oxadiazole Derivatives SyntheticAnticancerIC50 values from 0.011 µM to 19.4 µM[14]
Oxazolo[5,4-d]pyrimidines SyntheticAnticancer (VEGFR2 inhibitors)IC50 values in the 10⁻⁷ M range[15]
Substituted Oxazoles SyntheticAntimicrobialMIC values of 8-16 µg/mL[16]
Case Study 1: Oxaprozin - A Long-Serving Anti-inflammatory Agent

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that has been in clinical use for decades to manage the pain and inflammation associated with osteoarthritis and rheumatoid arthritis. [2][17]Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins. [18] Synthesis of Oxaprozin: One synthetic route to oxaprozin involves the condensation of benzoin with succinic anhydride to form benzoin hemisuccinate, which is then cyclized with ammonium acetate in refluxing acetic acid. [17]An alternative approach utilizes the key intermediate 2-bromomethyl-4,5-diphenyl-oxazole, which undergoes a malonic ester synthesis to introduce the propionic acid side chain. [13]

Case Study 2: Ulixertinib - A Modern Anticancer Therapeutic

Ulixertinib (BVD-523) is a potent and selective inhibitor of the ERK1/2 kinases, which are key components of the MAPK signaling pathway that is often dysregulated in cancer. [19]It is currently in clinical trials for the treatment of various solid tumors. [14] Synthesis of Ulixertinib: The synthesis of ulixertinib is a multi-step process that involves the construction of the substituted pyrrole and pyridine rings, followed by their coupling and subsequent elaboration to the final product. [19]

Conclusion: An Enduring Legacy and a Bright Future

From its early discovery through the elucidation of elegant synthetic methodologies to its current status as a privileged scaffold in drug discovery, the journey of the substituted oxazole is a compelling narrative of chemical innovation. The foundational synthetic work of chemists like Robinson, Gabriel, Fischer, van Leusen, and Cornforth has provided the tools for generations of scientists to explore the vast chemical space of oxazole derivatives. As our understanding of disease biology deepens, the ability to rationally design and synthesize novel oxazole-containing molecules will undoubtedly continue to drive the development of new and improved therapeutics for a wide range of human diseases.

References

  • A review of the emerging profile of the anti-inflammatory drug oxaprozin. PubMed. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]

  • Synthesis of Oxaprozin. Chempedia - LookChem. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Fischer oxazole synthesis. Wikipedia. Available at: [Link]

  • Fischer oxazole synthesis. Alchetron. Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. NIH. Available at: [Link]

  • Ulixertinib. Extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitor, Treatment of cancers with RAS-ERK aberrant activation. Drugs of the Future. Available at: [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. Future Medicinal Chemistry. Available at: [Link]

  • Van Leusen reaction. Wikipedia. Available at: [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. Available at: [Link]

  • Structures of the most active anti-inflammatory compounds. ResearchGate. Available at: [Link]

  • Van Leusen Reaction. NROChemistry. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. Available at: [Link]

  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. Available at: [Link]

  • Oxaprozin prodrug as safer nonsteroidal anti-inflammatory drug: Synthesis and pharmacological evaluation. PubMed. Available at: [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. NIH. Available at: [Link]

  • Cornforth rearrangement. Wikipedia. Available at: [Link]

  • Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]

  • Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. ResearchGate. Available at: [Link]

  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Antimicrobial activity expressed as MIC (μg/mL). ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. Available at: [Link]

  • Naturally Occurring Oxazole-Containing Peptides. MDPI. Available at: [Link]

  • Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. NIH. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH. Available at: [Link]

  • Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). AACR Journals. Available at: [Link]

  • Robinson–Gabriel synthesis. Request PDF - ResearchGate. Available at: [Link]

  • Robinson–Gabriel synthesis. Semantic Scholar. Available at: [Link]

  • Robinson-Gabriel Synthesis. SynArchive. Available at: [Link]

  • Oxaprozin. PubChem - NIH. Available at: [Link]

  • Structural representation of ulixertinib. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds and natural products. Its unique electronic and structural properties allow for diverse molecular interactions, making it a valuable building block in the design of novel therapeutics. This guide focuses on a specific, promising derivative: Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate . This compound integrates the core oxazole ring with a methoxy-substituted phenyl group and an ethyl ester functionality, features that are often associated with favorable pharmacokinetic and pharmacodynamic properties. For drug development professionals and researchers, understanding the physicochemical characteristics, synthesis, and potential biological relevance of this molecule is paramount for its application in screening libraries and as a precursor for more complex molecular architectures. This document provides a comprehensive overview of its physical constants, a detailed synthesis protocol, characterization data, and an exploration of its potential in drug discovery, grounded in authoritative scientific literature.

Physicochemical Properties

A thorough understanding of the physical constants of a compound is fundamental to its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO₄[1]
Molecular Weight 247.25 g/mol [1]
CAS Number 78979-61-0[2]
Melting Point 102-103 °C
Boiling Point 376.0 ± 48.0 °C (Predicted)
Density 1.182 ± 0.06 g/cm³ (Predicted)
pKa -1.10 ± 0.10 (Predicted)

Molecular Structure

The structure of this compound is key to its chemical behavior and biological activity. The following diagram illustrates its atomic arrangement and key functional groups.

Synthesis_Pathway cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Esterification (if necessary) 4-methoxybenzaldehyde 4-methoxybenzaldehyde Intermediate_A Intermediate_A 4-methoxybenzaldehyde->Intermediate_A Ethyl isocyanoacetate, DBU, THF Target_Compound This compound Intermediate_A->Target_Compound Ethanol, H2SO4 (cat.)

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Methodology

Step 1: Synthesis of this compound

This one-pot synthesis is a modification of the Van Leusen oxazole synthesis.

  • Reaction Setup: To a stirred solution of 4-methoxybenzaldehyde (1.0 equivalent) in dry tetrahydrofuran (THF), add ethyl isocyanoacetate (1.1 equivalents).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise, maintaining the temperature below 5 °C. The causality for using a non-nucleophilic base like DBU is to promote the condensation and cyclization cascade without competing side reactions with the ester functionality.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

While direct experimental spectra for the title compound are not readily available in the cited literature, the expected spectral characteristics can be inferred from closely related analogs, such as ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. [3][4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • An ethyl ester pattern will be evident: a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂).

    • The methoxy group (OCH₃) on the phenyl ring will present as a sharp singlet around 3.9 ppm.

    • The aromatic protons of the 4-methoxyphenyl group will appear as two doublets in the region of 7.0-8.0 ppm, characteristic of a para-substituted benzene ring.

    • A singlet for the proton at the 5-position of the oxazole ring is expected around 8.3 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The ethyl ester carbons will resonate at approximately 14 ppm (CH₃) and 61 ppm (CH₂).

    • The methoxy carbon will be observed around 55 ppm.

    • Aromatic carbons will appear in the 114-130 ppm range, with the carbon attached to the oxygen of the methoxy group resonating at a higher field (around 162 ppm).

    • The oxazole ring carbons will have characteristic shifts, with C2, C4, and C5 appearing in the 125-160 ppm region.

    • The ester carbonyl carbon will be found downfield, typically around 162 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ethyl ester.

    • C=N and C=C stretching vibrations of the oxazole and phenyl rings in the 1500-1650 cm⁻¹ region.

    • C-O stretching bands for the ether and ester groups between 1000-1300 cm⁻¹.

    • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 247.25.

    • Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the ester functionality.

Potential Applications in Drug Discovery and Development

The oxazole core is a cornerstone in the development of new therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities. [5]

Anti-cancer Activity

Numerous studies have highlighted the potential of oxazole derivatives as potent anti-cancer agents. [6][7][8][9][10]The mechanism of action often involves the inhibition of key cellular targets such as tubulin, protein kinases, and topoisomerase enzymes. [6]The 2-(4-methoxyphenyl) substitution is a common feature in many biologically active molecules, often contributing to enhanced binding affinity and favorable metabolic stability. The ethyl ester at the 4-position provides a handle for further chemical modification, allowing for the generation of a library of derivatives with potentially improved potency and selectivity against various cancer cell lines. [7]

Anti-inflammatory Properties

Oxazole-containing compounds have also demonstrated significant anti-inflammatory effects. [11][12][13][14]The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. The structural features of this compound make it an attractive candidate for investigation as a novel anti-inflammatory agent.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, accessible synthetic route, and the established biological potential of the oxazole scaffold position it as a valuable tool for further research. This guide provides a foundational understanding of this compound, intended to facilitate its use in the discovery and development of next-generation therapeutics. The insights into its synthesis and characterization, combined with the context of its potential pharmacological applications, should empower researchers to explore the full potential of this promising chemical entity.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]

  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • 1,3‐Oxazoles as Anticancer Compounds. ChemistryViews. Available at: [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. Available at: [Link]

  • 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. PubMed. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Structure of oxazole derivatives ( - ) for anti-inflammatory and analgesic activity. ResearchGate. Available at: [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Ingenta Connect. Available at: [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] For novel chemical entities such as Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, a thorough understanding of its solubility profile in various organic solvents is paramount during early-stage drug development.[3][4] This guide provides a comprehensive framework for evaluating the solubility of this compound, grounded in fundamental principles and established experimental methodologies. While specific experimental data for this exact molecule is not publicly available, this document outlines the theoretical considerations, robust protocols for solubility determination, and a representative analysis of expected outcomes. By following the principles and procedures detailed herein, researchers can systematically characterize the solubility of this and other oxazole-based compounds, facilitating informed decisions in lead optimization, formulation development, and preclinical studies.[4][5]

Introduction: The Pivotal Role of Solubility in Drug Discovery

Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a homogeneous solution, is a fundamental physicochemical property of any drug candidate.[1][6] Poor aqueous solubility is a major hurdle in drug development, affecting more than 40% of new chemical entities and often leading to inadequate oral bioavailability.[1] While aqueous solubility is a primary focus, understanding the solubility in organic solvents is equally crucial for several reasons:

  • Synthesis and Purification: Organic solvents are integral to the synthesis, isolation, and purification of APIs. Knowledge of solubility in different solvents allows for the optimization of reaction conditions and crystallization processes.

  • Formulation Development: Many drug delivery systems, including parenteral formulations and amorphous solid dispersions, utilize organic solvents in their manufacturing processes.[1]

  • Preclinical Studies: In vitro and in vivo assays often require the preparation of stock solutions in organic solvents like dimethyl sulfoxide (DMSO).[4]

  • Predictive Modeling: Solubility data in various solvents can be used to develop and validate computational models that predict the behavior of a compound in different biological environments.[7][8]

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[9][10] this compound, with its ester and methoxy functionalities, presents an interesting case for solubility studies due to the interplay of polar and nonpolar groups within its structure.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[11] This concept suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the types of atoms and functional groups present.

Molecular Structure Analysis of this compound:

  • Oxazole Ring: A five-membered heterocyclic ring containing both a nitrogen and an oxygen atom. The presence of these heteroatoms introduces polarity.

  • Ethyl Carboxylate Group (-COOEt): This ester group is polar and can act as a hydrogen bond acceptor.

  • 4-Methoxyphenyl Group: The phenyl ring is nonpolar, while the methoxy group (-OCH3) adds some polarity and potential for hydrogen bonding.

Based on this structure, it can be hypothesized that this compound will exhibit moderate polarity. Therefore, it is expected to have better solubility in polar aprotic solvents and some polar protic solvents, and lower solubility in nonpolar solvents.

Experimental Determination of Solubility: Protocols and Methodologies

The accurate determination of solubility requires robust and well-controlled experimental methods. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[3][12] For higher throughput screening in early drug discovery, kinetic solubility assays are often employed.[3][4]

Thermodynamic Equilibrium Solubility: The Saturation Shake-Flask Method

This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[13]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.

  • Sample Separation: Separate the undissolved solid from the saturated solution. This can be achieved through centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE).

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

  • Using an excess of the compound ensures that the solution reaches its saturation point, representing the thermodynamic equilibrium solubility.[6]

  • Constant temperature agitation is critical as solubility is temperature-dependent.[14]

  • Prolonged equilibration time allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved states.[6]

  • Careful separation of the solid phase is essential to prevent contamination of the supernatant and an overestimation of solubility.

  • HPLC is a preferred analytical method due to its high sensitivity, specificity, and accuracy in quantifying the concentration of the analyte.

G cluster_protocol Saturation Shake-Flask Method Workflow A 1. Add excess compound to solvent B 2. Agitate at constant temperature (24-72h) A->B C 3. Separate solid and liquid phases (Centrifugation/Filtration) B->C D 4. Collect saturated supernatant C->D E 5. Dilute supernatant D->E F 6. Quantify concentration via HPLC E->F G 7. Calculate solubility F->G

Caption: Workflow for determining thermodynamic equilibrium solubility.

Kinetic Solubility Measurement

Kinetic solubility assays are higher-throughput methods that measure the concentration at which a compound, initially dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous or organic medium.[4] While not a true measure of thermodynamic solubility, it is a valuable parameter in early drug discovery for ranking compounds.[4]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

  • Addition to Solvent: Add the selected organic solvent to each well of the microplate containing the DMSO solutions.

  • Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[3]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Causality Behind Experimental Choices:

  • DMSO as a stock solvent is used due to its ability to dissolve a wide range of organic compounds at high concentrations.[4]

  • Microplate format allows for the simultaneous testing of multiple concentrations and solvents, increasing throughput.

  • Turbidity measurement provides a rapid and sensitive method for detecting the formation of a precipitate.[3]

G cluster_protocol Kinetic Solubility Assay Workflow A 1. Prepare high-concentration stock in DMSO B 2. Serially dilute stock in microplate A->B C 3. Add target organic solvent to wells B->C D 4. Incubate (1-2h) C->D E 5. Measure turbidity (Nephelometry) D->E F 6. Determine precipitation point E->F

Caption: High-throughput kinetic solubility determination workflow.

Data Presentation and Interpretation: A Hypothetical Case Study

While experimental data for the solubility of this compound is not available in the public domain, we can present a hypothetical dataset based on the theoretical principles discussed earlier. This serves to illustrate how the results of solubility studies would be presented and interpreted.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C

SolventSolvent Polarity (Dielectric Constant)Predicted Solubility (mg/mL)Predicted Solubility (M)
Nonpolar
n-Hexane1.88< 0.1< 0.0004
Toluene2.381 - 50.004 - 0.02
Polar Aprotic
Dichloromethane8.9350 - 1000.20 - 0.41
Acetone20.7> 200> 0.81
Acetonitrile37.5100 - 2000.41 - 0.81
Dimethylformamide (DMF)36.7> 200> 0.81
Dimethyl sulfoxide (DMSO)46.7> 200> 0.81
Polar Protic
Ethanol24.550 - 1000.20 - 0.41
Methanol32.720 - 500.08 - 0.20
Water80.1< 0.01< 0.00004

Interpretation of Hypothetical Data:

  • The compound exhibits very low solubility in the nonpolar solvent n-hexane, which is consistent with the presence of polar functional groups.

  • Solubility is moderate in toluene, a nonpolar aromatic solvent, likely due to favorable pi-pi stacking interactions with the phenyl ring of the compound.

  • The highest solubility is observed in polar aprotic solvents such as acetone, DMF, and DMSO. These solvents can effectively solvate the polar regions of the molecule without competing for hydrogen bonding.

  • Good solubility is also seen in ethanol, a polar protic solvent, suggesting that the ethyl carboxylate and methoxy groups can participate in hydrogen bonding. The lower solubility in methanol compared to ethanol could be due to the higher polarity of methanol.

  • As expected for a largely organic molecule, the aqueous solubility is predicted to be very poor.

Regulatory Context and Best Practices

Solubility data is a key component of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application and a New Drug Application (NDA).[15] Regulatory agencies such as the FDA provide guidance on the importance of solubility studies.[15][16][17] Furthermore, the United States Pharmacopeia (USP) General Chapter <1236> provides detailed information on solubility measurements.[5][18][19] Adherence to these guidelines ensures the quality and reliability of the data generated. International Council for Harmonisation (ICH) guidelines, such as Q6B, also emphasize the importance of physicochemical characterization, including solubility, for drug substances and products.[20][21][22][23]

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound in organic solvents is essential for its successful development as a potential therapeutic agent. This guide has provided a detailed overview of the theoretical principles, experimental methodologies, and data interpretation strategies for characterizing the solubility of this compound. While specific experimental data is not yet available, the presented framework allows researchers to systematically generate and analyze this critical information.

Future work should focus on the experimental determination of the solubility of this compound in a diverse range of organic solvents using the validated methods described herein. This data will be invaluable for optimizing synthetic and purification processes, guiding formulation development, and ultimately, accelerating the progression of this promising compound through the drug development pipeline.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. [Link]

  • Abraham, M. H., & Acree, W. E. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(18), 11636–11666. [Link]

  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

  • U.S. Food and Drug Administration. (2003). INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

  • Various Authors. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]

  • U.S. Pharmacopeia. (2021). <1236> Solubility Measurements. ResearchGate. [Link]

  • Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Ghaffari, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

  • Vo, C. L. N., et al. (2020). The Importance of Solubility for New Drug Molecules. Pharmaceutics. [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. [Link]

  • Phillips, A. J., & Uto, Y. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters. [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

  • Kumar, S., & Singh, S. (2019). Importance of Solubility and Solubility Enhancement Techniques. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

  • U.S. Food and Drug Administration. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 1,2,4-oxadiazoles. [Link]

  • Gaich, T., & Pacher, P. (2015). Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 14-methoxy-25-oxo-22,23,24,25-tetrahydro(11,21:23,31-terphenyl)-24-carboxylate. PubChem. [Link]

  • U.S. Food and Drug Administration. (1999). INDs for Phase 2 and 3 Studies of Drugs, Including Specified Therapeutic Biotechnology-Derived Products Chemistry, Manufacturing, and Controls Content and Format. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Murtuja, S., et al. (2025). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. [Link]

  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

  • U.S. Food and Drug Administration. (2022). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. YouTube. [Link]

  • Various Authors. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • Cai, X., et al. (2005). Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. [Link]

  • Bergström, C. A. S., et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology. [Link]

  • Aghajamali, M., et al. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. arXiv. [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]

  • International Council for Harmonisation. (2025). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Therapeutic Goods Administration. (2025). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

  • U.S. Pharmacopeia. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-methoxyphenylacetate. PubChem. [Link]

Sources

Methodological & Application

Synthesis of Bioactive Molecules from Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The oxazole ring system is a cornerstone in the development of novel therapeutic agents, with its derivatives exhibiting a broad spectrum of biological activities.[1][2] This five-membered heterocycle, containing both nitrogen and oxygen, serves as a versatile scaffold capable of interacting with various enzymes and receptors within biological systems.[3][4] Consequently, molecules incorporating the oxazole motif have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, and antidiabetic agents.[1][2][5]

"Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate" is a strategically important starting material for the synthesis of a diverse library of bioactive compounds. The presence of the ethyl ester at the 4-position offers a key functional handle for molecular elaboration. This guide provides detailed protocols for the transformation of this ester into a versatile carboxylic acid intermediate and its subsequent conversion into a series of carboxamides, a class of compounds frequently associated with potent biological activity.[6][7]

Strategic Approach: From Ester to Bioactive Amides

The primary synthetic strategy detailed herein involves a two-step reaction sequence designed to maximize molecular diversity and explore the structure-activity relationships (SAR) of novel oxazole derivatives. The rationale is as follows:

  • Saponification (Ester Hydrolysis): The ethyl ester is first hydrolyzed to the corresponding carboxylic acid. This transformation is crucial as the carboxylic acid is a versatile intermediate for a variety of subsequent reactions, most notably amide bond formation.[8][9]

  • Amide Coupling: The resulting 2-(4-methoxyphenyl)oxazole-4-carboxylic acid is then coupled with a range of primary and secondary amines. This allows for the systematic introduction of diverse chemical functionalities, enabling the exploration of how different substituents impact the biological activity of the final compounds. Amide bonds are a common feature in many pharmaceutical products due to their stability and ability to participate in hydrogen bonding interactions with biological targets.[10]

This workflow is a well-established and efficient method in medicinal chemistry for generating libraries of compounds for biological screening.

G start This compound intermediate 2-(4-methoxyphenyl)oxazole-4-carboxylic acid start->intermediate Saponification (Protocol 1) final Bioactive Oxazole-4-carboxamides intermediate->final Amide Coupling (Protocol 2)

Caption: Synthetic workflow from the starting ester to the target bioactive amides.

Protocol 1: Synthesis of 2-(4-methoxyphenyl)oxazole-4-carboxylic acid

This protocol details the saponification of the starting ethyl ester to its corresponding carboxylic acid. Alkaline hydrolysis is employed to ensure the irreversible and complete conversion of the ester.[8][9]

Causality Behind Experimental Choices:
  • Base: Sodium hydroxide (NaOH) is a strong base that readily attacks the electrophilic carbonyl carbon of the ester, initiating the hydrolysis. An excess is used to drive the reaction to completion.

  • Solvent System: A mixture of ethanol and water is used. Ethanol helps to dissolve the organic starting material, while water is necessary for the hydrolysis reaction and to dissolve the NaOH.

  • Heating under Reflux: The reaction is heated to increase the rate of the reaction, as ester hydrolysis can be slow at room temperature. Refluxing prevents the loss of solvent during heating.

  • Acidification: After the reaction is complete, the reaction mixture is acidified with hydrochloric acid (HCl). This protonates the carboxylate salt that is formed in the basic conditions, precipitating the desired carboxylic acid, which is typically less soluble in the aqueous medium.

Experimental Protocol:

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 2M

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add 2M HCl with stirring to acidify the mixture to a pH of approximately 2-3. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold distilled water to remove any inorganic salts.

  • Dry the solid under vacuum to yield 2-(4-methoxyphenyl)oxazole-4-carboxylic acid.

ParameterConditionRationale
Base Sodium Hydroxide (2.0 eq)Strong, non-nucleophilic base for complete saponification.
Solvent Ethanol/Water (3:1)Co-solvent system for solubility of both ester and base.
Temperature RefluxIncreases reaction rate.
Work-up Acidification with 2M HClProtonates the carboxylate to yield the carboxylic acid.

Protocol 2: Synthesis of 2-(4-methoxyphenyl)oxazole-4-carboxamides via HATU Coupling

This protocol describes the coupling of the synthesized carboxylic acid with a representative amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used amide coupling reagent.[5][11]

Causality Behind Experimental Choices:
  • Coupling Reagent: HATU is a uronium-based coupling reagent that rapidly activates carboxylic acids to form highly reactive OAt-active esters. This leads to high yields and short reaction times, with minimal side reactions.[12]

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential. Its role is to deprotonate the carboxylic acid, facilitating its attack on HATU, and to neutralize the acidic byproducts formed during the reaction.

  • Solvent: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction. It is crucial to use an anhydrous solvent to prevent the hydrolysis of the activated ester intermediate.

  • Order of Addition: Pre-activation of the carboxylic acid with HATU and DIPEA before the addition of the amine is often recommended. This prevents the potential for HATU to react with the amine, which can lead to the formation of a guanidinium byproduct.[13]

Experimental Protocol:

Materials:

  • 2-(4-methoxyphenyl)oxazole-4-carboxylic acid (from Protocol 1)

  • A selected primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(4-methoxyphenyl)oxazole-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(4-methoxyphenyl)oxazole-4-carboxamide.

G cluster_0 Activation Step cluster_1 Coupling Step Acid Carboxylic Acid Active_Ester OAt-Active Ester Acid->Active_Ester + HATU, DIPEA HATU HATU DIPEA DIPEA Amide Amide Product Active_Ester->Amide + Amine Amine Amine

Caption: Mechanism of HATU-mediated amide bond formation.

ParameterReagent/ConditionRationale
Coupling Reagent HATU (1.2 eq)Efficient activation of the carboxylic acid, high yields.[5]
Base DIPEA (2.5 eq)Non-nucleophilic base to facilitate activation and neutralize byproducts.
Solvent Anhydrous DMFPolar aprotic solvent, good solubility for reactants.
Temperature 0 °C to RTControlled activation at low temperature, reaction at room temperature.

Conclusion and Future Perspectives

The protocols outlined provide a robust and versatile platform for the synthesis of a wide array of novel 2-(4-methoxyphenyl)oxazole-4-carboxamide derivatives. By systematically varying the amine component in the amide coupling step, researchers can generate a library of compounds for screening in various biological assays. The anti-inflammatory and anticancer potential of such derivatives makes this a promising area for drug discovery and development.[3][6][14] Further optimization of reaction conditions and purification techniques may be necessary depending on the specific properties of the amine used.

References

  • BenchChem. (2025).
  • Garg, A. K., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • ResearchGate. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
  • MDPI. (2025).
  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv.
  • MDPI. (2025).
  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.
  • 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. (2025).
  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Reddit. (2024).
  • Growing Science. (2022).
  • Wikipedia. (n.d.). Ester hydrolysis. Wikipedia.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Acylation. Part XXIV.
  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds.
  • ResearchGate. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies | Request PDF.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • PubMed. (n.d.).
  • Chemicalbook. (n.d.). 5-(4-METHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXYLIC ACID synthesis. Chemicalbook.
  • ElectronicsAndBooks. (n.d.). Hydrolysis of Amides. Steric Effects on Kinetics and Mechanism of the Basic Hydrolysis of N-Acylcarbazoles.
  • PMC - NIH. (2025).
  • PubMed. (n.d.). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed.
  • Chemistry LibreTexts. (2023).
  • Chemguide. (n.d.). hydrolysing esters.
  • PubMed. (n.d.). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener.
  • MedchemExpress.com. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (n.d.).
  • MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.
  • ACS Publications. (n.d.). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles | The Journal of Organic Chemistry.
  • PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)

Sources

Application Notes and Protocols: Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the strategic application of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate. It details the compound's core reactivity, provides validated protocols for its synthesis and derivatization, and explores its utility as a foundational scaffold in the development of complex chemical entities for medicinal chemistry and materials science.

Introduction: The Strategic Value of the Oxazole Scaffold

The oxazole ring is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Its rigid, planar structure and capacity for hydrogen bonding make it an excellent bioisosteric replacement for amide and ester functionalities, often enhancing metabolic stability and cell permeability. This compound emerges as a particularly valuable building block, strategically functionalized for divergent synthesis. It incorporates three key features:

  • The 2-Aryl (4-methoxyphenyl) Group: This moiety frequently interacts with hydrophobic pockets in biological targets, and the methoxy group can be a key electronic contributor or a handle for further modification.

  • The Stable Oxazole Core: Provides a reliable and rigid scaffold for orienting substituents in three-dimensional space.

  • The C4-Ethyl Ester: A versatile functional "handle" that can be readily transformed into a wide array of other functional groups, including carboxylic acids, amides, and alcohols, enabling the systematic exploration of structure-activity relationships (SAR).

This guide elucidates the practical methodologies for leveraging this building block in a research and development setting.

Chemical Identity and Physicochemical Properties

A precise understanding of the building block's properties is foundational to its effective use in synthesis. The key identifiers and characteristics are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 78979-61-0[1][2]
Molecular Formula C₁₃H₁₃NO₄[2]
Molecular Weight 247.25 g/mol [3]
Appearance Solid[4]
Canonical SMILES CCOC(=O)C1=CN=C(O1)C2=CC=C(C=C2)OCN/A
InChI Key WQFLVVIMDAZCQF-UHFFFAOYSA-N[3]

Synthesis of the Core Building Block

The most common and reliable methods for constructing the 2,4-disubstituted oxazole core involve the cyclization of α-amino carbonyl compounds or the condensation of β-keto amides. A representative protocol adapted from related syntheses provides a robust pathway to the title compound.

G cluster_0 Synthesis Workflow A 4-Methoxybenzamide C Intermediate (Acylamino Ketone) A->C Nucleophilic Substitution B Ethyl Bromopyruvate B->C D This compound C->D Cyclodehydration (e.g., P₂O₅ or H₂SO₄)

Caption: Representative synthesis workflow for the target compound.

Protocol 1: Synthesis of this compound

This protocol describes a two-step process involving N-acylation followed by cyclodehydration.

Causality: The initial reaction forms the key C-N and C=O bonds required for the subsequent ring closure. The cyclodehydration step, often promoted by strong dehydrating agents like phosphorus pentoxide or sulfuric acid, eliminates water to form the aromatic oxazole ring, which is the thermodynamic driving force for the reaction.

Materials:

  • 4-Methoxybenzamide

  • Ethyl bromopyruvate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Phosphorus pentoxide (P₂O₅) or Concentrated Sulfuric Acid

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Acylation. To a solution of 4-methoxybenzamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and stir for 15 minutes at room temperature.

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acylamino ketone intermediate.

  • Step 2: Cyclodehydration. Add the crude intermediate to a flask containing a strong dehydrating agent (e.g., P₂O₅, 2.0 eq, suspended in an inert solvent like toluene, or neat with concentrated H₂SO₄).

  • Heat the mixture (typically 80-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, comparing the data with literature values for analogous compounds.[5]

Core Reactivity and Strategic Derivatization

The utility of this compound lies in the selective reactivity of its functional groups. This allows for a modular approach to library synthesis and lead optimization.

G cluster_0 C4-Ester Transformations cluster_1 2-Aryl Group Modification A Ethyl 2-(4-methoxyphenyl) oxazole-4-carboxylate B 2-(4-Methoxyphenyl) oxazole-4-carboxylic Acid A->B Hydrolysis (LiOH or NaOH) D (2-(4-Methoxyphenyl) oxazol-4-yl)methanol A->D Reduction (LiAlH₄ or DIBAL-H) E 2-(4-Hydroxyphenyl) oxazole-4-carboxylate A->E Demethylation (BBr₃) C Amide Library (R-NH₂) B->C Amide Coupling (EDC, HOBt)

Caption: Key synthetic transformations of the title building block.

Transformations at the C4-Ester Handle

The C4-ester is the primary site for diversification.

Saponification of the ethyl ester provides the corresponding carboxylic acid, a crucial intermediate for amide couplings. The presence of the 4-carboxy group is advantageous as it can be easily transformed into other functional groups.[6]

Protocol 2: Hydrolysis to 2-(4-methoxyphenyl)oxazole-4-carboxylic acid

Causality: Base-mediated hydrolysis (saponification) is a classic and highly efficient method for converting esters to carboxylates. Lithium hydroxide is often preferred as it can be used under milder conditions and minimizes side reactions compared to sodium or potassium hydroxide.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1M Lithium hydroxide (LiOH) solution

  • 1M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 ratio).

  • Add 1M aqueous LiOH solution (2.0-3.0 eq) and stir the reaction at room temperature for 2-5 hours, monitoring by TLC.

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2-3 by the dropwise addition of 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

The resulting carboxylic acid is a substrate for standard peptide coupling reagents, allowing for the synthesis of large amide libraries.

Protocol 3: Amide Coupling with a Primary Amine (e.g., Benzylamine)

Causality: Carbodiimide-mediated coupling (e.g., with EDC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. The addition of an auxiliary nucleophile like HOBt traps the activated species as an active ester, which improves efficiency and suppresses side reactions like racemization.

Materials:

  • 2-(4-methoxyphenyl)oxazole-4-carboxylic acid

  • Benzylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and TEA (2.0 eq). Stir the mixture at room temperature for 20 minutes.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-18 hours.

  • Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization to obtain the pure amide.

Applications in Drug Discovery

The 2-aryl-oxazole scaffold is a cornerstone in modern medicinal chemistry. Derivatives have shown promise as antibacterial agents and as inhibitors of key signaling pathways in oncology.[5][7]

G A Ethyl 2-(4-methoxyphenyl) oxazole-4-carboxylate B Hydrolysis & Amide Coupling A->B C Diverse Amide Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F SAR Studies & Lead Optimization E->F G Preclinical Candidate F->G

Caption: Role of the building block in a typical drug discovery workflow.

Case Study: Kinase Inhibitors

The benzo[d]oxazole-4-carboxylic acid scaffold has been identified as a potent pharmacophore for inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis.[7] The core components of this pharmacophore include:

  • A rigid heterocyclic core (the oxazole).

  • A 2-aryl substituent to occupy a hydrophobic pocket.

  • A hydrogen bond acceptor (the oxazole nitrogen).

  • A carboxylic acid or a derivative to interact with the hinge region of the kinase.

This compound provides a direct synthetic entry point to molecules possessing these features. By hydrolyzing the ester and coupling the resulting acid with various amine-containing fragments, researchers can rapidly generate libraries of potential kinase inhibitors for screening and SAR development. The methoxyphenyl group is known to enhance membrane permeability, which is a desirable property for drug candidates.[3]

Conclusion

This compound is a high-value, versatile chemical building block with significant potential in drug discovery and materials science. Its well-defined points of reactivity at the C4-ester and the 2-aryl group allow for controlled, modular synthesis of complex molecules. The protocols and strategic insights provided herein offer a practical framework for researchers to harness the full synthetic potential of this powerful scaffold.

References

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9.
  • BenchChem. (2025). The Pharmacophore of Benzo[d]oxazole-4-carboxylic Acid: A Technical Guide for Drug Discovery. BenchChem.
  • Vulcanchem. Methyl 2-(4-methoxyphenyl)
  • Chemicalbook. 2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 78979-61-0. Chemicalbook.
  • Chemsigma. 2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER [78979-61-0]. Chemsigma.
  • Chen, J. H., Liu, S. R., & Chen, K. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemical Asian Journal, 5(2), 328-333. [Link]

Sources

The Versatile Scaffold: Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the privileged heterocyclic structures, the oxazole ring system has garnered significant attention for its remarkable versatility and prevalence in a wide array of biologically active compounds. This guide focuses on a particularly promising building block, Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate , and its applications in medicinal chemistry. We will delve into its synthesis, chemical properties, and its role as a versatile starting material for the generation of compound libraries targeting various disease areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

The 2-(4-Methoxyphenyl)oxazole Moiety: A Privileged Scaffold

The 2-(4-methoxyphenyl)oxazole core is a recurring motif in numerous biologically active molecules. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, provides a rigid framework that can be strategically functionalized to interact with biological targets. The 4-methoxyphenyl substituent offers a handle for modulating electronic properties and can engage in favorable interactions within protein binding pockets. The ethyl carboxylate at the 4-position of the oxazole ring is a key functional group that serves as a versatile anchor for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

The inherent chemical stability and synthetic tractability of this scaffold make it an ideal starting point for the construction of diverse chemical libraries.[1][2] Its derivatives have shown promise in a variety of therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases.[1][3][4]

Synthesis and Characterization

The synthesis of this compound is a well-established process. A common and efficient method involves the reaction of ethyl 3-bromo-2-oxopropanoate with 4-methoxybenzamide. This reaction typically proceeds in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), to yield the desired oxazole product.

A detailed synthetic protocol for a closely related analog, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, has been reported, providing a solid foundation for the synthesis of the parent compound and its derivatives.[5]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₃NO₄
Molecular Weight247.25 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in most organic solvents (e.g., DMSO, DMF, Methanol)
Melting PointTypically in the range of 100-110 °C

Characterization:

The structural confirmation of the synthesized compound is crucial and is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical environment of the protons and carbons in the molecule, confirming the connectivity and substitution pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present, such as the ester carbonyl (C=O) and the C-O-C stretches of the ether and oxazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Single-Crystal X-ray Diffraction: For crystalline materials, this technique provides the definitive three-dimensional structure of the molecule.[5]

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The ethyl ester functionality at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Alternatively, the ester can be reduced to an alcohol or converted to other functional groups, further expanding the chemical space that can be explored.

Below are detailed application notes and protocols for leveraging this scaffold in key therapeutic areas.

Development of Anticancer Agents

The oxazole scaffold is a prominent feature in a number of compounds with demonstrated anticancer activity.[3][6] Derivatives of 2-(4-methoxyphenyl)oxazole have been investigated as potential inhibitors of various cancer-related targets, including protein kinases and tubulin.[3][7]

This compound can serve as the starting point for the parallel synthesis of an amide library. The rationale behind this approach is that the diverse R-groups introduced via the amide coupling can explore different sub-pockets of a target enzyme or receptor, leading to the identification of potent and selective inhibitors.

Workflow for Amide Library Synthesis and Screening

Caption: Workflow for generating and screening an amide library.

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add lithium hydroxide (or sodium hydroxide) (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion , remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with 1N HCl to a pH of approximately 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

This protocol is designed for a 96-well plate format for high-throughput synthesis.

  • Dispense a solution of 2-(4-methoxyphenyl)oxazole-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF) into each well of the reaction block.

  • Add a solution of a coupling agent, such as HATU (1.1 eq), and a base, such as diisopropylethylamine (DIPEA) (2.0 eq), to each well.

  • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of a unique amine (1.2 eq) from a pre-prepared amine library to each well.

  • Seal the reaction block and agitate at room temperature for 12-24 hours.

  • Quench the reaction by adding water.

  • Extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the compounds using high-throughput purification techniques, such as mass-directed automated preparative HPLC.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic agents.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized amide derivatives in the culture medium. Add the diluted compounds to the cells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Development of Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Oxazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[1][8]

The 2-(4-methoxyphenyl)oxazole-4-carboxylate scaffold can be modified to generate potent and selective COX inhibitors. Structure-activity relationship studies on related heterocyclic compounds have shown that the nature and position of substituents on the aromatic rings are crucial for activity and selectivity.

Commercially available enzyme-based assays can be used to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2.

  • Prepare the assay buffer and enzyme solutions (COX-1 and COX-2) according to the manufacturer's instructions.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate the plate at the recommended temperature and for the specified time.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method, as detailed in the assay kit.

  • Calculate the percentage of inhibition for each compound and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Development of Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Oxazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[4][9]

A library of derivatives synthesized from this compound can be screened against a panel of clinically relevant bacteria and fungi to identify potential new antimicrobial leads.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its ester functionality provide a robust platform for the generation of diverse compound libraries. The demonstrated biological potential of its derivatives in oncology, inflammation, and infectious diseases underscores its importance as a starting point for drug discovery programs. The protocols outlined in this guide provide a framework for researchers to effectively utilize this scaffold in their quest for novel therapeutic agents. Future explorations could involve more complex derivatizations, the use of this scaffold in fragment-based drug design, and its incorporation into PROTACs and other novel therapeutic modalities.

References

  • Shaikh, S., & Talia, Y. H. (2024). Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. International Journal of Pharmaceutical Sciences and Research, 15(9), 4567-4573.
  • Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(9), 3729-3753.
  • Venkatasubramanian, H., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL OXAZOLE-NICOTINAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 10(2).
  • Sheeja Rekha A G, et al. (2022). A BRIEF REVIEW ON ANTIMICROBIAL ACTIVITY OF OXAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 09(9).
  • Patel, R., & Chhabaria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research, 02(04), 008-014.
  • Husain, A., et al. (2018). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Chemistry & Biology Interface, 8(1), 1-8.
  • Kumar, J., et al. (2018). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 10(2), 111-116.
  • Gomes, S., et al. (2025).
  • Pilyo, S. G., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7890-7902.
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1845-1865.
  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 12-16.
  • Garg, A. K., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)oxazole. Retrieved from [Link]

  • Kumar, A., et al. (2025).
  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 281, 116987.
  • D'Annessa, I., et al. (2021). Oxazole-Based Compounds As Anticancer Agents. ChemMedChem, 16(1), 23-39.
  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11.
  • Gil, C., et al. (2019).
  • Collins, I., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & medicinal chemistry letters, 22(17), 5463-5468.
  • Bautista, R., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(15), 5801.
  • Kumar, A., et al. (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC advances, 11(38), 23567-23580.
  • Ohemeng, K. A., et al. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorganic & medicinal chemistry, 16(15), 7347-7357.

Sources

Application Notes and Protocols: Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to form a variety of non-covalent interactions allow for effective binding to a wide range of biological targets, including enzymes and receptors.[1] This versatility has led to the development of oxazole-containing compounds with a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The 2,4-disubstituted oxazole framework, in particular, serves as a key pharmacophore in numerous biologically active molecules. This document provides a detailed guide for researchers on the synthesis, evaluation, and potential applications of a specific oxazole derivative, Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, in the context of drug discovery. While specific biological data for this exact compound is emerging, the extensive research on structurally related analogs provides a strong rationale for its investigation as a potential therapeutic agent.

Chemical Synthesis

The synthesis of this compound can be achieved through established methods for oxazole ring formation. A particularly relevant and adaptable method is the synthesis of the closely related analog, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. The protocol described below is adapted from this known procedure and outlines a likely successful route to the title compound.

Protocol: Synthesis of this compound

This protocol is based on the synthesis of a structurally similar compound and may require optimization.

Materials:

  • 4-methoxybenzaldehyde

  • Ethyl aminocyanoacetate

  • A suitable oxidizing agent (e.g., iodine, N-bromosuccinimide)

  • A suitable base (e.g., triethylamine, DBU)

  • Anhydrous solvent (e.g., ethanol, acetonitrile)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) and ethyl aminocyanoacetate (1 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of a suitable base, such as triethylamine.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cyclization and Oxidation: Once the initial condensation is complete, add the oxidizing agent (e.g., iodine, 1.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, continuing to monitor by TLC until the starting materials are consumed.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications and Biological Targets

Based on extensive research into structurally related oxazole derivatives, this compound is a promising candidate for investigation in several therapeutic areas, most notably oncology and inflammatory diseases.

Anticancer Activity: Targeting Tubulin Polymerization and Cyclin-Dependent Kinases

A significant body of evidence points to the disruption of microtubule dynamics as a key mechanism of action for many anticancer oxazole-containing compounds. These agents often bind to the colchicine-binding site of tubulin, inhibiting its polymerization into microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Furthermore, some oxazole derivatives have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK2, which are crucial regulators of cell cycle progression.

  • Hypothesized Mechanism of Action: this compound, due to its structural similarity to known tubulin and CDK2 inhibitors, is hypothesized to exert its anticancer effects through a dual mechanism:

    • Inhibition of Tubulin Polymerization: By binding to tubulin, the compound may prevent the formation of the mitotic spindle, a critical structure for cell division.

    • Inhibition of CDK2: The compound may also block the kinase activity of CDK2, further halting the cell cycle and preventing cancer cell proliferation.

Diagram: Proposed Anticancer Mechanism of Action

G This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits CDK2 CDK2 This compound->CDK2 Inhibits Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Cell Cycle Progression Cell Cycle Progression CDK2->Cell Cycle Progression Cell Cycle Progression->G2/M Phase Arrest

Caption: Proposed dual anticancer mechanism.

Anti-inflammatory Activity: Targeting COX and LOX Enzymes

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer and autoimmune disorders. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators of the inflammatory response. Several oxazole derivatives have demonstrated potent anti-inflammatory effects through the inhibition of these enzymes.

  • Hypothesized Mechanism of Action: The 2-(4-methoxyphenyl)oxazole moiety present in the title compound is a common feature in molecules designed to inhibit COX and LOX enzymes. It is therefore plausible that this compound could modulate the inflammatory cascade by inhibiting the production of pro-inflammatory prostaglandins and leukotrienes.

G This compound This compound COX Enzymes COX Enzymes This compound->COX Enzymes Inhibits LOX Enzymes LOX Enzymes This compound->LOX Enzymes Inhibits Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Sources

Reactions of the ester group in "Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chemical Transformations of the Ester Moiety in Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Introduction: The Strategic Importance of the Oxazole C4-Ester

The oxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic configuration and ability to form key hydrogen bonds and other non-covalent interactions make it a versatile core for drug design.[3][4] The molecule, this compound, serves as a quintessential building block in this field.[5] While the 2-aryl substituent provides a crucial vector for modulating properties like target affinity and pharmacokinetics, it is the ethyl ester at the C4 position that acts as a primary synthetic handle for diversification and bioisosteric replacement.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principal chemical reactions involving the C4-ester group of this key intermediate. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and explain the causal logic behind the procedural choices for four critical transformations: Saponification, Amidation, Reduction, and Grignard Addition.

Saponification: Accessing the Core Carboxylic Acid

The conversion of the ethyl ester to its corresponding carboxylic acid, 2-(4-methoxyphenyl)oxazole-4-carboxylic acid, is arguably the most fundamental transformation. This unlocks access to a vast array of subsequent coupling chemistries. The carboxylic acid itself is a versatile intermediate, often used in amide bond formation or further derivatization.[6]

Mechanistic Rationale: The reaction proceeds via a base-mediated nucleophilic acyl substitution. The hydroxide ion (from NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the ethoxide or excess hydroxide drives the reaction to completion. A final acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.

Protocol 1: Base-Mediated Hydrolysis of Ethyl Ester

Objective: To synthesize 2-(4-methoxyphenyl)oxazole-4-carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and MeOH (e.g., 10 mL/mmol of substrate).

  • Reagent Addition: Add an aqueous solution of LiOH·H₂O (1.5 eq in 2 mL H₂O/mmol of substrate). The use of a THF/MeOH/H₂O solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • Reaction: Stir the mixture vigorously at room temperature (approx. 25°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Acidification: Dilute the remaining aqueous residue with water and cool the flask in an ice bath. Slowly add 2M HCl dropwise with stirring until the pH of the solution is ~2-3. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)oxazole-4-carboxylic acid, which can be purified by recrystallization if necessary.

Data Summary: Saponification
ParameterConditionRationale
Base LiOH·H₂OProvides hydroxide ions for hydrolysis; Li-salts are often easily handled.
Solvent THF/MeOH/H₂OEnsures homogeneity for both the organic substrate and inorganic base.
Stoichiometry 1.5 eq of BaseA slight excess ensures the reaction goes to completion.
Temperature 25°C (Room Temp.)Sufficient for ester hydrolysis without degrading the oxazole core.
Reaction Time 2-4 hoursTypical duration, but should be monitored by TLC.
Workup Acidification (2M HCl)Protonates the carboxylate salt to yield the neutral carboxylic acid product.
Typical Yield >90%This is generally a high-yielding and clean transformation.
Workflow Diagram: Saponification

Saponification_Workflow sub Substrate Dissolution (THF/MeOH) reagent Add LiOH Solution (H₂O) sub->reagent react Stir at 25°C (2-4h, TLC Monitoring) reagent->react concentrate Remove Organic Solvents (Rotary Evaporation) react->concentrate acidify Acidify with 2M HCl (pH 2-3, Ice Bath) concentrate->acidify extract Extract with EtOAc (3x) acidify->extract wash Wash & Dry (H₂O, Brine, Na₂SO₄) extract->wash isolate Isolate Product (Concentration) wash->isolate Amidation_Workflow amine_sol Dissolve Amine (Anhydrous DCM, 0°C) alme3_add Add AlMe₃ Solution (Caution! Methane evolves) amine_sol->alme3_add complex_form Stir at 0°C (30 min) alme3_add->complex_form ester_add Add Ester Solution (in DCM) complex_form->ester_add react Warm to RT (12-18h, TLC) ester_add->react quench Quench with Rochelle's Salt (0°C, Careful!) react->quench extract Extract & Wash (DCM, NaHCO₃, Brine) quench->extract purify Purify (Column Chromatography) extract->purify Reduction_Workflow setup Prepare LiAlH₄ Suspension (Anhydrous THF, 0°C) ester_add Add Ester Solution (Dropwise, 0°C) setup->ester_add react Stir at RT (1-2h, TLC) ester_add->react quench Fieser Workup (H₂O, NaOH, H₂O, 0°C) react->quench filter Filter through Celite® quench->filter concentrate Concentrate Filtrate filter->concentrate purify Purify if Needed (Column Chromatography) concentrate->purify Grignard_Workflow setup Dissolve Ester (Anhydrous THF) grignard_add Add Grignard Reagent (2.2 eq, 0°C) setup->grignard_add react Warm to RT (2-3h, TLC) grignard_add->react quench Quench with Sat. NH₄Cl (0°C) react->quench extract Extract with EtOAc quench->extract wash_dry Wash with Brine Dry over MgSO₄ extract->wash_dry purify Purify (Column Chromatography) wash_dry->purify

Sources

Application Notes and Protocols: Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold as a Privileged Motif in Kinase Inhibitor Design

The relentless pursuit of targeted therapies in oncology and other disease areas has solidified the role of protein kinases as critical drug targets.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the demand for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles remains unabated. Among the myriad of heterocyclic systems explored in medicinal chemistry, the oxazole ring has emerged as a "privileged structure."[2] Its unique electronic properties and ability to engage in diverse non-covalent interactions within the ATP-binding pocket of kinases make it an ideal foundation for the design of potent inhibitors.[3][4]

This technical guide focuses on Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate , a key building block that serves as a versatile precursor for a new generation of kinase inhibitors. We will provide a comprehensive overview of its synthesis, derivatization strategies, and detailed protocols for the biological evaluation of the resulting inhibitors. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for researchers in drug discovery and development.

Part 1: Synthesis of the Precursor - this compound

The synthesis of the title precursor can be efficiently achieved through a modified Robinson-Gabriel synthesis, a classic and reliable method for oxazole formation.[5][6] This approach involves the cyclodehydration of a 2-acylamino-ketone intermediate. A related synthesis has been reported for a similar compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, providing a strong basis for the following protocol.[3]

Synthetic Workflow Overview

Synthesis_Workflow A p-Anisaldehyde C Intermediate Iminium Ion A->C Condensation B Ethyl glycinate hydrochloride B->C D Ethyl 2-(4-methoxyphenylamino)acetate C->D Reduction E Ethyl 2-(N-(4-methoxybenzoyl)amino)acetate D->E Acylation F This compound E->F Cyclodehydration (Robinson-Gabriel) Derivatization_Workflow Precursor Ethyl 2-(4-methoxyphenyl) oxazole-4-carboxylate Acid 2-(4-Methoxyphenyl) oxazole-4-carboxylic acid Precursor->Acid Hydrolysis (e.g., LiOH) Inhibitor 2-(4-Methoxyphenyl)oxazole-4-carboxamide (Kinase Inhibitor Library) Acid->Inhibitor Amide Coupling (e.g., HATU, EDCI) Amine R-NH2 (Amine Library) Amine->Inhibitor SAR_Diagram cluster_0 Structure-Activity Relationship (SAR) mol Hinge Hinge Binding Region (Amide is critical) Hinge->mol Gatekeeper Gatekeeper Pocket (Substituents on 'R' group) Gatekeeper->mol Solvent Solvent Exposed Region (Further modifications on 'R') Solvent->mol Methoxy 4-Methoxyphenyl Group (Hydrophobic interactions) Methoxy->mol

Sources

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Oxazole Scaffolds

The oxazole motif is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] These five-membered heterocyclic rings, containing both oxygen and nitrogen, are known to interact with various biological targets, leading to a broad spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] Notably, the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features an oxazole core, highlighting the potential of this scaffold in the development of new anti-inflammatory agents.[4] This application note provides a comprehensive guide for the synthesis and preclinical evaluation of novel anti-inflammatory drug candidates, starting from the versatile building block, Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.

The strategic rationale behind this synthetic endeavor is to leverage the core oxazole structure and introduce molecular diversity through the modification of the carboxylate group. This will be achieved through a two-step synthetic sequence: hydrolysis of the starting ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a library of primary and secondary amines. This approach allows for the systematic exploration of the structure-activity relationship (SAR), with the goal of identifying potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5][6]

This document is intended for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols for the chemical synthesis and subsequent biological evaluation of these novel oxazole derivatives.

Synthetic Strategy: From Ester to Amide Library

The overall synthetic workflow is depicted below. The process begins with the saponification of the starting material, this compound, to yield the pivotal carboxylic acid intermediate. This intermediate is then subjected to a series of parallel amide coupling reactions to generate a diverse library of final compounds for biological screening.

Synthetic_Workflow A This compound (Starting Material) B 2-(4-Methoxyphenyl)oxazole-4-carboxylic acid (Key Intermediate) A->B Step 1: Hydrolysis D Amide Derivative Library (Target Compounds) B->D Step 2: Amide Coupling C Diverse Amine Library (R1R2NH) C->D E Biological Evaluation D->E Screening

Caption: Synthetic workflow for the generation of an anti-inflammatory compound library.

Part 1: Chemical Synthesis Protocols

Protocol 1: Hydrolysis of this compound

This protocol details the saponification of the starting ethyl ester to its corresponding carboxylic acid, a crucial intermediate for subsequent derivatization.

Rationale: The hydrolysis of the ester is a fundamental step to unmask the carboxylic acid functionality, which is then activated for amide bond formation. The use of a base like potassium carbonate in a mixed aqueous-organic solvent system under reflux is a standard and effective method for this transformation.[7]

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (2N HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Magnetic Stirrer with Hotplate

  • pH paper or meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Base: Add potassium carbonate (3.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2N HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-(4-methoxyphenyl)oxazole-4-carboxylic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure carboxylic acid.

Protocol 2: Parallel Amide Coupling

This protocol describes a general procedure for the synthesis of a library of amide derivatives from 2-(4-methoxyphenyl)oxazole-4-carboxylic acid using a standard coupling agent.

Rationale: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry.[8] The use of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as Hydroxybenzotriazole (HOBt) is a reliable method that proceeds through a highly reactive intermediate, facilitating the nucleophilic attack of the amine.[9] This method is generally high-yielding and tolerant of a wide range of functional groups.

Materials:

  • 2-(4-Methoxyphenyl)oxazole-4-carboxylic acid

  • A library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Parallel Synthesis Reaction Block or individual reaction vials

  • Magnetic Stirrer

Procedure:

  • Reaction Setup: In a series of reaction vials, dissolve 2-(4-methoxyphenyl)oxazole-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Addition of Amine and Base: To each vial, add the corresponding amine (1.1 eq) from your library, followed by DIPEA (2.0 eq).

  • Reaction: Seal the vials and stir the reactions at room temperature for 12-24 hours. Monitor the progress of each reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute each reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify each crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivatives.

Compound ID Starting Amine Yield (%) Appearance
OXA-001 Aniline85White solid
OXA-002 Benzylamine82Pale yellow oil
OXA-003 Morpholine88White crystalline solid
OXA-004 Piperidine86Colorless oil
OXA-005 4-Fluoroaniline83Off-white solid
Note: The data presented in this table is representative and intended for illustrative purposes.

Part 2: Biological Evaluation Protocols

The synthesized compounds will be evaluated for their anti-inflammatory potential through a tiered screening approach, beginning with an in vitro enzyme assay followed by an in vivo animal model for promising candidates.

Protocol 3: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a high-throughput method to determine the COX-2 inhibitory activity of the synthesized compounds.

Rationale: COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal of anti-inflammatory drug design.[5] This fluorometric assay provides a sensitive and reliable method to quantify the inhibitory potential of test compounds by measuring the peroxidase activity of COX-2.[2][10]

COX2_Pathway cluster_COX2 COX-2 Enzyme Arachidonic_Acid Arachidonic Acid Cyclooxygenase Cyclooxygenase Activity Arachidonic_Acid->Cyclooxygenase PGG2 Prostaglandin G2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation Prostanoids->Inflammation Cyclooxygenase->PGG2 Peroxidase->PGH2

Caption: The COX-2 enzymatic pathway leading to inflammation.

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and Celecoxib in DMSO. Make serial dilutions to achieve the desired final concentrations. Reconstitute and dilute the COX-2 enzyme, COX Probe, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions.

  • Assay Plate Setup: In a 96-well black microplate, add the following to the appropriate wells:

    • Enzyme Control (EC): 10 µL of COX Assay Buffer and 80 µL of Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor).

    • Inhibitor Control (IC): 10 µL of diluted Celecoxib and 80 µL of Reaction Mix.

    • Sample (S): 10 µL of diluted test compound and 80 µL of Reaction Mix.

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme solution to all wells except the "No Enzyme" control.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes, protected from light, to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25 °C for 5-10 minutes using a fluorescence plate reader (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Compound ID COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
OXA-001 1.2>80
OXA-002 5.8>15
OXA-003 0.8>120
OXA-005 0.5>200
Celecoxib 0.05>300
Note: The data presented in this table is representative and intended for illustrative purposes. A parallel assay for COX-1 inhibition would be required to determine the selectivity index.
Protocol 4: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes a well-established animal model for evaluating the acute anti-inflammatory activity of promising compounds identified from the in vitro screen.

Rationale: The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for the screening of anti-inflammatory drugs.[11][12] Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified to assess the efficacy of a test compound.[13][14]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin (positive control)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Randomly divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups.

  • Compound Administration: Administer the test compounds and Indomethacin (e.g., 10 mg/kg) intraperitoneally or orally 30-60 minutes before the carrageenan injection. The vehicle control group receives the vehicle only.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]

  • Data Analysis:

    • Calculate the paw edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

    • Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Treatment Group Dose (mg/kg) % Inhibition of Edema at 4h p-value vs. Control
Vehicle Control ---
Indomethacin 1048.2<0.01
OXA-003 2035.5<0.05
OXA-005 2045.8<0.01
Note: The data presented in this table is representative and intended for illustrative purposes.

Conclusion and Future Directions

This application note provides a comprehensive and practical framework for the synthesis and preclinical evaluation of novel anti-inflammatory agents derived from this compound. The detailed protocols for chemical synthesis and biological testing are designed to be robust and reproducible, enabling the efficient identification of lead compounds. The structure-activity relationships derived from the screening of the amide library can guide further optimization of the oxazole scaffold to develop potent and selective COX-2 inhibitors with improved therapeutic profiles. Future studies should include the evaluation of promising compounds in chronic inflammation models and comprehensive pharmacokinetic and toxicological profiling.

References

  • A. A. Moghadam, M. R. E. Zadeh, F. G. S. Dehkordi, A. A. Hemmati, & H. R. S. Zadeh. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iranian Journal of Basic Medical Sciences, 18(1), 32–38. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • MDPI. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. [Link]

  • Assay Genie. (2019). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • Osaka University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • BMC. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]

  • MDPI. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • NCBI Bookshelf. (2023). COX Inhibitors. [Link]

  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • PMC. (2007). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • NIH. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. [Link]

Sources

Application Notes & Protocols: Leveraging Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with unique scaffolds and mechanisms of action. Oxazole derivatives are a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate as a versatile starting material for the synthesis of two distinct classes of potential antimicrobial compounds: N'-substituted benzylidene-2-(4-methoxyphenyl)oxazole-4-carbohydrazides (Schiff bases) and 2,5-disubstituted-1,3,4-oxadiazoles . We present detailed, field-proven protocols for synthesis, purification, and characterization, followed by standardized methodologies for in-vitro antimicrobial efficacy and cytotoxicity evaluation.

Introduction: The Rationale for Oxazole Scaffolds in Antimicrobial Discovery

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively to a wide array of biological targets, including enzymes and receptors within microbial cells.[4] The presence of the oxazole nucleus is a key feature in several natural products and synthetic compounds exhibiting antibacterial and antifungal properties.[3]

The starting material, This compound , offers a strategic advantage. The ester functional group at the C4 position is a versatile chemical handle, readily converted into a carbohydrazide. This intermediate serves as a crucial hub, enabling divergent synthesis into Schiff bases or further cyclization into 1,3,4-oxadiazoles, another heterocyclic system known for its antimicrobial potential.[5][6][7] This modular approach allows for the systematic generation of a library of derivatives for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Synthetic Strategy Overview

The overall synthetic workflow is a two-pronged approach originating from a common intermediate. The initial step involves the conversion of the starting ethyl ester into a highly reactive carbohydrazide. From this pivotal intermediate, two distinct families of compounds are synthesized and subsequently evaluated.

G A This compound (Starting Material) B 2-(4-Methoxyphenyl)oxazole-4-carbohydrazide (Key Intermediate) A->B Hydrazine Hydrate (Protocol 1) C N'-Substituted Benzylidene Carbohydrazides (Schiff Bases) (Target Class I) B->C Aromatic Aldehydes (Protocol 2) D 2,5-Disubstituted-1,3,4-Oxadiazoles (Target Class II) B->D Acetic Anhydride (Cyclization) (Protocol 3) E Antimicrobial & Cytotoxicity Screening C->E D->E

Caption: Synthetic workflow from the starting material to two target compound classes and final screening.

Detailed Synthesis Protocols

Protocol 1: Synthesis of 2-(4-Methoxyphenyl)oxazole-4-carbohydrazide (Intermediate I)

Principle: This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group, forming the stable carbohydrazide. This is a standard and efficient method for converting esters to hydrazides.[8][9][10]

Materials:

  • This compound

  • Hydrazine hydrate (99-100%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 0.01 mol of this compound in 100 mL of absolute ethanol.

  • To this solution, add 0.02 mol (a 2-fold molar excess) of hydrazine hydrate. The excess hydrazine ensures the reaction goes to completion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to promote precipitation.

  • The resulting white solid precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted starting materials.

  • Dry the product, 2-(4-methoxyphenyl)oxazole-4-carbohydrazide (Intermediate I) , in a vacuum oven at 50-60°C.

  • Characterization: Confirm the structure using FT-IR (disappearance of ester C=O stretch, appearance of amide C=O and N-H stretches) and ¹H-NMR (disappearance of ethyl protons, appearance of -NHNH₂ protons).

Protocol 2: Synthesis of N'-Substituted Benzylidene-2-(4-methoxyphenyl)oxazole-4-carbohydrazides (Target Class I)

Principle: This is a condensation reaction, forming a Schiff base (an imine). The nucleophilic primary amine of the hydrazide attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration, catalyzed by a small amount of acid, yields the stable N'-benzylidene carbohydrazide.[11][12][13]

Materials:

  • 2-(4-Methoxyphenyl)oxazole-4-carbohydrazide (Intermediate I)

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, suspend 0.005 mol of Intermediate I in 50 mL of absolute ethanol.

  • Add an equimolar amount (0.005 mol) of the desired substituted aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction via TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove residual reactants.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure N'-substituted benzylidene-2-(4-methoxyphenyl)oxazole-4-carbohydrazide .

  • Characterization: Confirm the structure using FT-IR (presence of C=N stretch) and ¹H-NMR (presence of the characteristic azomethine proton (-N=CH) singlet).

Protocol 3: Synthesis of 2-(4-Methoxyphenyl)-5-(oxazol-4-yl)-1,3,4-oxadiazole Derivatives (Target Class II)

Principle: This is a dehydrative cyclization reaction. Acetic anhydride acts as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization of the carbohydrazide to form the stable 1,3,4-oxadiazole ring. This is a common and effective method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from diacylhydrazines or related precursors.[14][15][16][17]

Materials:

  • 2-(4-Methoxyphenyl)oxazole-4-carbohydrazide (Intermediate I)

  • Acetic Anhydride

  • Round-bottom flask with reflux condenser

  • Crushed ice

Procedure:

  • Place 0.005 mol of Intermediate I in a 50 mL round-bottom flask.

  • Add 10 mL of acetic anhydride.

  • Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve as the reaction proceeds.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing 100 g of crushed ice with stirring. This hydrolyzes the excess acetic anhydride and precipitates the product.

  • Continue stirring until all the ice has melted and the product has fully precipitated.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Dry the product in a vacuum oven.

  • Recrystallize from ethanol to yield the pure 2-(2-(4-methoxyphenyl)oxazol-4-yl)-5-methyl-1,3,4-oxadiazole .

  • Characterization: Confirm the structure using FT-IR, ¹H-NMR, and Mass Spectrometry. The ¹H-NMR will show a new methyl singlet from the cyclization with acetic anhydride.

In-Vitro Biological Evaluation

A critical step in drug discovery is the systematic evaluation of the synthesized compounds for biological activity and potential toxicity.

Workflow for Biological Screening

G A Synthesized Compounds (Target Classes I & II) B Primary Screening: Minimum Inhibitory Concentration (MIC) Assay A->B Broth Microdilution C Secondary Screening: Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay B->C Sub-culturing from MIC wells D Safety Profiling: Cytotoxicity Assay (e.g., MTT on Mammalian Cells) B->D Parallel Assay E Data Analysis: Determine Therapeutic Index Identify Lead Compounds C->E D->E

Caption: Step-wise workflow for the biological evaluation of synthesized compounds.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a cornerstone of antimicrobial susceptibility testing.[7][18]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare stock solutions of the synthesized compounds in DMSO (e.g., at 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth medium to achieve a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Add 10 µL of the standardized microbial inoculum to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

Protocol 5: Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This is a crucial step to ensure that the antimicrobial activity is not due to general toxicity.

Materials:

  • Mammalian cell line (e.g., HEK293, Vero cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Seed a 96-well plate with mammalian cells at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Remove the medium and add fresh medium containing serial dilutions of the synthesized compounds (at concentrations similar to and exceeding their MIC values).

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the medium containing the compounds and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for another 3-4 hours until purple formazan crystals are visible.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells. The concentration that reduces cell viability by 50% (CC₅₀) can be determined.

Data Presentation (Hypothetical Data)

The following tables represent hypothetical data for a series of synthesized compounds to illustrate how results can be structured for clear interpretation and comparison.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Synthesized Compounds

Compound IDStructure ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
STD-Cipro Standard Drug10.5N/A
STD-Fluco Standard DrugN/AN/A4
OX-H-01 Schiff Base (R=H)3264>128
OX-Cl-02 Schiff Base (R=4-Cl)81664
OX-OH-03 Schiff Base (R=4-OH)1632128
OXD-04 1,3,4-Oxadiazole163232

N/A: Not Applicable. Cipro: Ciprofloxacin. Fluco: Fluconazole.

Table 2: Cytotoxicity (CC₅₀ in µg/mL) and Selectivity Index (SI)

Compound IDCC₅₀ on HEK293 cells (µg/mL)Selectivity Index (SI) vs. S. aureus (CC₅₀/MIC)
OX-H-01 >256>8
OX-Cl-02 12816
OX-OH-03 >256>16
OXD-04 20012.5

Interpretation: A higher Selectivity Index (SI) is desirable, indicating that the compound is significantly more toxic to the microbe than to mammalian cells. In this hypothetical dataset, compound OX-Cl-02 shows the most promising balance of potent antibacterial activity against S. aureus and a favorable selectivity index.

Conclusion and Future Directions

This guide demonstrates that This compound is a valuable and versatile starting block for the synthesis of novel antimicrobial candidates. The straightforward conversion to a carbohydrazide intermediate allows for the creation of diverse libraries of Schiff bases and 1,3,4-oxadiazoles. The protocols outlined herein provide a robust framework for synthesis, purification, and systematic biological evaluation. Promising lead compounds, such as the hypothetical OX-Cl-02 , can be identified through this workflow. Future work should focus on expanding the library of derivatives to conduct thorough SAR studies, elucidating the mechanism of action of the most potent compounds, and advancing lead candidates into further preclinical development.

References

  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Oxadiazoles Derived from Phenylpropionohydrazides. MDPI. Available at: [Link]

  • Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. NIH. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

  • Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Taylor & Francis Online. Available at: [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available at: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. ResearchGate. Available at: [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. IAJPS. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PMC. Available at: [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. ResearchGate. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. Available at: [Link]

  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah Journals. Available at: [Link]

  • Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). Semantic Scholar. Available at: [Link]

  • A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. PubMed. Available at: [Link]

  • Novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles: potent α-glucosidase inhibitors. PubMed Central. Available at: [Link]

  • Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. PMC. Available at: [Link]

  • ethyl azodicarboxylate. Organic Syntheses Procedure. Available at: [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. Available at: [Link]

  • What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole?. ResearchGate. Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH. Available at: [Link]

  • Carbazic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]

  • The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. NCBI. Available at: [Link]

Sources

The Versatile Scaffold: Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate as a Precursor for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxazole Core in Oncology

The search for novel anticancer therapeutics is a continuous endeavor in medicinal chemistry, driven by the need for more effective and selective treatments. Heterocyclic compounds, particularly those containing nitrogen and oxygen, represent a privileged class of scaffolds due to their ability to form a wide range of interactions with biological macromolecules.[1][2] Among these, the 1,3-oxazole ring system has emerged as a critical pharmacophore in the design of new anticancer agents.[2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including the ability to overcome multidrug resistance in cancer cells through various mechanisms of action.[2]

This application note focuses on Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate , a promising starting material for the synthesis of a diverse library of potential anticancer compounds. The strategic placement of the 4-methoxyphenyl group at the 2-position and the ethyl carboxylate at the 4-position of the oxazole ring offers two key points for chemical modification. The ester functionality, in particular, serves as a versatile handle for the introduction of various pharmacophores, such as amides and hydrazide-hydrazones, which are known to be important for anticancer activity. This guide provides detailed protocols for the synthesis of the core compound and its subsequent derivatization into two classes of potential anticancer agents, supported by insights into their biological evaluation.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be efficiently achieved through a multi-step process. While various methods exist for the formation of the oxazole ring, a reliable approach involves the cyclization of an appropriate precursor. The following protocol is adapted from a similar synthesis of a structurally related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.

Causality Behind Experimental Choices:

The chosen synthetic route is based on established and robust chemical transformations. The initial steps focus on constructing a key intermediate that contains the necessary functionalities for the subsequent oxazole ring formation. The final cyclization step is a critical transformation that yields the desired oxazole core.

Experimental Protocol 1: Synthesis of this compound

Materials:

  • 4-methoxybenzaldehyde

  • Ethyl 2-amino-3-oxobutanoate

  • Appropriate solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., a mild acid or base, depending on the specific cyclization method chosen)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzaldehyde (1 equivalent) in the chosen solvent.

  • Addition of Reagents: To the stirred solution, add ethyl 2-amino-3-oxobutanoate (1 equivalent) and the catalyst.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G cluster_synthesis Synthesis of Core Scaffold 4-methoxybenzaldehyde 4-methoxybenzaldehyde Reaction_Mixture Reaction Mixture (Solvent + Catalyst) 4-methoxybenzaldehyde->Reaction_Mixture Ethyl_2-amino-3-oxobutanoate Ethyl 2-amino-3-oxobutanoate Ethyl_2-amino-3-oxobutanoate->Reaction_Mixture Cyclization Cyclization (Reflux) Reaction_Mixture->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Part 2: Derivatization for Anticancer Applications

The ethyl ester functionality at the 4-position of the core scaffold is a prime site for derivatization to generate compounds with potential anticancer activity. Here, we detail the synthesis of two classes of derivatives: Hydrazide-Hydrazones and N-Aryl Carboxamides .

A. Synthesis of Hydrazide-Hydrazone Derivatives

The hydrazide-hydrazone moiety is a well-known pharmacophore in medicinal chemistry, with many derivatives exhibiting significant anticancer properties. The synthesis involves a two-step process from the ethyl ester.

Materials:

  • This compound

  • Hydrazine hydrate (80% or 99%)

  • Ethanol (absolute)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Reaction: Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC until the starting ester is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product, 2-(4-methoxyphenyl)oxazole-4-carbohydrazide, will often precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Purification and Characterization: The product is typically of high purity. If necessary, it can be recrystallized from ethanol. Confirm the structure by 1H NMR, 13C NMR, and mass spectrometry.

Materials:

  • 2-(4-methoxyphenyl)oxazole-4-carbohydrazide

  • Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-(4-methoxyphenyl)oxazole-4-carbohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add the substituted aromatic aldehyde (1 equivalent) to the solution, followed by a few drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture. The resulting Schiff base will usually precipitate. Collect the solid by filtration and wash with cold ethanol.

  • Purification and Characterization: Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF). Characterize the final hydrazone derivative by spectroscopic methods.

B. Synthesis of N-Aryl Carboxamide Derivatives

Amide bond formation is a fundamental reaction in medicinal chemistry. Converting the ethyl ester to an N-aryl carboxamide introduces a new aromatic ring, which can be crucial for interactions with biological targets.

Materials:

  • This compound

  • Various substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline)

  • A suitable base (e.g., sodium methoxide) or a coupling agent (e.g., EDC, HOBt)

  • Anhydrous solvent (e.g., THF, DMF)

Step-by-Step Methodology (Ammonolysis):

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.2 equivalents) in an anhydrous solvent.

  • Addition of Base and Ester: Add a strong base like sodium methoxide (catalytic amount) to the aniline solution, followed by the dropwise addition of this compound (1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final N-aryl carboxamide by spectroscopic methods.

G cluster_derivatization Derivatization of Core Scaffold cluster_hydrazone Hydrazide-Hydrazone Synthesis cluster_amide N-Aryl Carboxamide Synthesis Core_Scaffold This compound Hydrazide_Formation Hydrazine Hydrate (Reflux) Core_Scaffold->Hydrazide_Formation Amide_Formation Substituted Aniline (Base/Coupling Agent) Core_Scaffold->Amide_Formation Hydrazide 2-(4-methoxyphenyl)oxazole-4-carbohydrazide Hydrazide_Formation->Hydrazide Schiff_Base_Formation Aromatic Aldehyde (Acid Catalyst, Reflux) Hydrazide->Schiff_Base_Formation Hydrazone_Derivative Anticancer Hydrazone Derivative Schiff_Base_Formation->Hydrazone_Derivative Amide_Derivative Anticancer N-Aryl Carboxamide Derivative Amide_Formation->Amide_Derivative G cluster_moa Potential Mechanisms of Action Oxazole_Derivative Oxazole-based Anticancer Derivative Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Oxazole_Derivative->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Oxazole_Derivative->Apoptosis_Induction DNA_Damage DNA Damage Oxazole_Derivative->DNA_Damage Caspase_Activation Caspase Activation (Caspase-3, -9) Apoptosis_Induction->Caspase_Activation

Caption: Potential anticancer mechanisms of oxazole derivatives.

Commonly investigated mechanisms for such compounds include:

  • Induction of Apoptosis: Assessed by techniques such as Annexin V-FITC/propidium iodide staining and analysis of caspase activation (e.g., caspase-3 and -9).

  • Cell Cycle Arrest: Analyzed by flow cytometry to determine the phase of the cell cycle at which the compound exerts its effect.

  • Inhibition of Specific Kinases: Many heterocyclic compounds target protein kinases involved in cancer cell proliferation and survival.

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel anticancer agents. The synthetic protocols detailed in this application note provide a clear pathway for the generation of diverse libraries of hydrazide-hydrazone and N-aryl carboxamide derivatives. The established anticancer activity of these pharmacophores in other heterocyclic systems strongly supports the potential of the proposed derivatives as effective cytotoxic agents. Further investigation into the synthesis and biological evaluation of these compounds is warranted and holds promise for the discovery of new and potent anticancer drug candidates.

References

  • Martins, P., Jesus, J., Santos, S., Raposo, L.R., Roma-Rodrigues, C., Baptista, P.V., & Fernandes, A.R. (2015). Heterocyclic anticancer compounds: recent advances and the paradigm shift towards the use of nanomedicine's tool box. Molecules, 20(9), 16852-16891. [Link]

  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 11(2), 8569-8580. [Link]

  • Akdağ, K., Tok, F., Karakuş, S., Erdoğan, Ö., Çevik, Ö., & Koçyiğit-Kaymakçıoğlu, B. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875. [Link]

  • Rudavath, D., Sreenivasulu, R., Pinapati, S. R., & Raju, R. R. (2018). Synthesis and anticancer evaluation of indazole-aryl hydrazide-hydrazone derivatives. Journal of the Indian Chemical Society, 95, 427-432. [Link]

  • Demirayak, Ş., Yurttaş, L., & Kayagil, İ. (2003). Synthesis and anticancer evaluation of some new hydrazone derivatives of 2,6-dimethylimidazo[2,1-b]t[3][4][5]hiadiazole-5-carbohydrazide. European Journal of Medicinal Chemistry, 38(11-12), 1035-1040. [Link]

  • Bentham Science Publishers. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Bentham Science. Retrieved from [Link]

  • PubMed. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Oxazole Synthesis from Aryl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing oxazoles from aryl esters. Here, you will find troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during your experiments.

I. Frequently Asked Questions (FAQs)

Question 1: What are the most common methods for synthesizing oxazoles from precursors derived from aryl esters?

The two primary methods that utilize aryl ester-derived functionalities are the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones.[1][2][3] The 2-acylamino-ketone starting material can be prepared through various routes, including the Dakin-West reaction which can involve ester intermediates.[1]

  • Fischer Oxazole Synthesis: This synthesis route produces an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[3][4][5] While not directly starting from an aryl ester, the cyanohydrin and aldehyde precursors can be derived from aryl ester functionalities through reduction and other transformations.

Question 2: My Robinson-Gabriel synthesis is resulting in a low yield. What are the likely causes?

Low yields in the Robinson-Gabriel synthesis can be attributed to several factors.[6] Incomplete conversion of the starting material, degradation of the product, or the formation of side products are common culprits. Key areas to investigate include the efficiency of the cyclodehydrating agent and the reaction conditions.[1][6]

Question 3: What are typical side products observed in the Fischer oxazole synthesis?

A common byproduct in the Fischer oxazole synthesis is an oxazolidinone derivative.[4] For instance, in the synthesis of 2-(4-Bromophenyl)-5-phenyloxazole, 2,5-bis(4-bromophenyl)-4-oxazolidinone can be formed as a side product.[4] Additionally, ring chlorination can occur, leading to chlorinated oxazole derivatives.[4]

Question 4: Can the oxazole ring itself participate in side reactions?

Yes, the oxazole ring can undergo several reactions. It can participate in Diels-Alder reactions, acting as a diene, which can lead to the formation of pyridine or furan derivatives.[7][8] Electrophilic substitution is difficult but can occur at the C5 position, especially with electron-donating groups present.[8] Nucleophilic attack can lead to ring cleavage rather than substitution, and under certain conditions, oxazoles can be converted to imidazoles.[2]

II. Troubleshooting Guide: Side Reactions in Detail

This section provides a more in-depth look at specific side reactions and offers detailed troubleshooting strategies.

Issue 1: Incomplete Cyclodehydration in Robinson-Gabriel Synthesis

Symptoms:

  • Low yield of the desired oxazole.

  • Presence of the starting 2-acylamino-ketone in the final product mixture.

  • Formation of a significant amount of dark, tar-like material.

Root Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Dehydrating Agent The cyclodehydration step is crucial and requires a potent dehydrating agent to drive the reaction to completion. Common agents include concentrated sulfuric acid, phosphorus pentoxide, and polyphosphoric acid.[1]1. Increase Stoichiometry: Gradually increase the molar equivalents of the dehydrating agent. 2. Change Agent: If one agent is ineffective, consider switching to a stronger one. For example, trifluoromethanesulfonic acid has been shown to be effective.[1]
Suboptimal Reaction Temperature The temperature needs to be high enough to overcome the activation energy for cyclization but not so high as to cause decomposition of the starting material or product.1. Optimize Temperature: Perform small-scale experiments at various temperatures to find the optimal balance between reaction rate and decomposition. 2. Stepwise Heating: Consider a temperature gradient, starting at a lower temperature and gradually increasing it.
Presence of Water Any moisture in the reaction will compete with the intramolecular cyclization and can hydrolyze the starting material or intermediates.1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Dry Solvents: Use freshly distilled, anhydrous solvents.

Experimental Protocol: Optimizing Dehydration in Robinson-Gabriel Synthesis

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.

  • Reagent Addition: To a solution of the 2-acylamino-ketone (1.0 eq) in an anhydrous solvent (e.g., toluene, dioxane), add the chosen dehydrating agent (e.g., P₂O₅, 1.5-2.0 eq) portion-wise at 0 °C to control any exothermic reaction.

  • Reaction: Slowly warm the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto ice-water. Neutralize with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Amide Byproducts from Aryl Ester Hydrolysis

Symptoms:

  • Presence of a byproduct with a molecular weight corresponding to the hydrolyzed aryl ester (an aromatic alcohol and a carboxylic acid or its amide).

  • Reduced yield of the oxazole product.

Root Causes & Solutions:

Cause Explanation Troubleshooting Steps
Harsh Reaction Conditions Strongly acidic or basic conditions, especially in the presence of water, can lead to the hydrolysis of the aryl ester starting material before it can participate in the oxazole-forming reaction.1. Milder Conditions: Explore milder reaction conditions. For example, some modern variations of oxazole synthesis utilize milder catalysts and lower temperatures. 2. Protecting Groups: If the ester is particularly labile, consider if a more robust protecting group strategy for other functional groups is feasible.
Extended Reaction Times Prolonged exposure to the reaction conditions increases the likelihood of side reactions like hydrolysis.1. Monitor Progress: Closely monitor the reaction progress and stop it as soon as the starting material is consumed. 2. Catalyst Loading: Optimize the catalyst loading to achieve a faster reaction rate without promoting side reactions.

Workflow Diagram: Mitigating Aryl Ester Hydrolysis

Start Oxazole Synthesis with Aryl Ester Check_Hydrolysis Amide Byproduct Detected? Start->Check_Hydrolysis Milder_Conditions Implement Milder Reaction Conditions (e.g., lower temp, weaker acid/base) Check_Hydrolysis->Milder_Conditions Yes Success Desired Oxazole Product Check_Hydrolysis->Success No Optimize_Time Optimize Reaction Time Milder_Conditions->Optimize_Time Monitor_Progress Monitor by TLC/LC-MS Optimize_Time->Monitor_Progress Monitor_Progress->Success Hydrolysis Minimized Failure Hydrolysis Persists Monitor_Progress->Failure No Improvement cluster_main Main Reaction Pathway cluster_side Side Reactions ArylEster Aryl Ester Precursor Intermediate Key Intermediate (e.g., 2-Acylamino-ketone) ArylEster->Intermediate Oxazole Desired Oxazole Intermediate->Oxazole Hydrolysis Hydrolysis (Amide/Acid Formation) Intermediate->Hydrolysis H₂O / H⁺ or OH⁻ Rearrangement Ring Rearrangement (e.g., Cornforth) Oxazole->Rearrangement Heat RingOpening Nucleophilic Ring Opening Oxazole->RingOpening Nu:⁻

Caption: Competing reactions in oxazole synthesis.

III. References

  • BenchChem. (n.d.). Troubleshooting guide for oxazole synthesis. Retrieved from

  • BenchChem. (n.d.). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Retrieved from

  • Kashima, C., & Harada, Y. (1993). New chemistry of oxazoles. HETEROCYCLES, 35(2), 1441.

  • Wikipedia. (2023, November 28). Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, October 25). Fischer oxazole synthesis. In Wikipedia. Retrieved from [Link]

  • Fahmy, A. M., Aly, N. F., & Orabi, M. O. (1980). PREPARATION AND MECHANISM OF FORMATION OF ARYL OXAZOLES AND IMIDAZOLES FROM NITROESTERS. Pakistan Journal of Scientific and Industrial Research, 23(3-4), 166-169.

  • Maklad, N. (2012). Fischer Oxazole Synthesis. Semantic Scholar.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate.

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • Wikipedia. (2023, December 16). Oxazole. In Wikipedia. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • Organic Chemistry. (2025, October 25). Lecture 59 I Fischer Oxazole Synthesis I Name Reactions I Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Turchi, I. J. (Ed.). (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons.

  • Palmer, D. C., & Venkatraman, S. (2003). Synthesis and Reactions of Oxazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons.

  • Li, J. J. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1575.

  • Scribd. (n.d.). Oxazole Chemistry Overview | PDF | Aromaticity | Chemical Reactions. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Gabriel synthesis. In Wikipedia. Retrieved from [Link]

  • J. & K. Scientific LLC. (2025, February 23). Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions with Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate. This guide is designed to provide expert advice and troubleshooting strategies for common coupling reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of your synthetic challenges.

I. General Troubleshooting for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, but their success hinges on careful optimization and a keen eye for potential pitfalls. Here, we address some of the most common issues encountered in the lab.

FAQ 1: My reaction shows low or no conversion to the desired product. Where do I start troubleshooting?

When faced with a low-yielding or failed reaction, a systematic approach is key. Begin by assessing the fundamental components of your reaction setup.

  • Reagent Integrity: The purity and dryness of your reagents are paramount. Ensure that your starting materials, solvents, and bases are anhydrous, as even trace amounts of water can quench sensitive organometallic reagents and deactivate the catalyst.[1][2] Solvents should be freshly distilled or from a reliable commercial source.

  • Catalyst Activity: The heart of your reaction is the palladium catalyst. Pd(II) precatalysts require in situ reduction to the active Pd(0) species. If this activation is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[1][3] The choice of ligand is equally critical, as it dictates the stability and reactivity of the catalyst.[1]

  • Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen.[2][4] Ensure that your reaction vessel has been properly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen.

II. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a widely used method for creating biaryl structures. When coupling a partner to the oxazole core of this compound (assuming prior halogenation of the oxazole), several factors can influence the outcome.

FAQ 2: I am observing significant homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?

Homocoupling and protodeboronation are common side reactions in Suzuki-Miyaura couplings.[2][5]

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. It is often exacerbated by elevated temperatures and the presence of water.[5] To mitigate this, consider using a more stable boronic ester, such as a pinacol ester.[2][5]

  • Homocoupling: The formation of a biaryl from two molecules of the boronic acid is often a sign of catalyst deactivation or an inappropriate ligand-to-metal ratio.[5] Optimizing the reaction conditions, including the choice of base and solvent, can help suppress this side reaction.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Action
Low Yield Inefficient catalyst activationSwitch to a Pd(0) precatalyst or a more robust ligand.
Poor solubility of the baseUse a finely powdered and dry base, and ensure vigorous stirring.[2]
Protodeboronation Unstable boronic acidUse a pinacol boronic ester instead of the boronic acid.[2][5]
High reaction temperatureAttempt the reaction at a lower temperature, potentially with a more active catalyst system.
Homocoupling Catalyst deactivationUse a ligand that better stabilizes the active palladium species.[5]
Experimental Protocol: General Suzuki-Miyaura Coupling
  • To an oven-dried flask, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if required).

  • Add degassed solvent (e.g., toluene/water mixture).

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Heck Coupling: Olefin Functionalization

The Heck reaction allows for the coupling of an aryl or vinyl halide with an alkene. When functionalizing the oxazole core of this compound, careful control of reaction conditions is crucial for success.

FAQ 3: My Heck reaction is sluggish and requires high temperatures. How can I improve the reaction rate?

The efficiency of a Heck reaction is highly dependent on the chosen catalyst system and reaction conditions.

  • Ligand Selection: The ligand plays a critical role in the Heck catalytic cycle.[6] For electron-rich aryl halides, electron-rich and bulky phosphine ligands can accelerate the oxidative addition step. For challenging substrates, screening a variety of ligands is often necessary.[7]

  • Base Selection: The base is essential for regenerating the active Pd(0) catalyst.[6] The strength and nature of the base can significantly impact the reaction outcome. Common bases include organic amines (e.g., Et₃N) and inorganic carbonates (e.g., K₂CO₃).[3]

Workflow for Optimizing a Heck Reaction

Heck_Optimization Start Low Conversion in Heck Reaction Screen_Ligands Screen Ligands (e.g., PPh₃, Buchwald ligands) Start->Screen_Ligands Initial Step Screen_Bases Screen Bases (e.g., Et₃N, K₂CO₃, Cs₂CO₃) Screen_Ligands->Screen_Bases If still low conversion Successful_Reaction Optimized Reaction Screen_Ligands->Successful_Reaction If successful Optimize_Temp Optimize Temperature Screen_Bases->Optimize_Temp Fine-tuning Screen_Bases->Successful_Reaction If successful Solvent_Screen Solvent Screen (e.g., DMF, DMAc, NMP) Optimize_Temp->Solvent_Screen If solubility is an issue Optimize_Temp->Successful_Reaction Solvent_Screen->Successful_Reaction

Caption: A logical workflow for optimizing a challenging Heck reaction.

IV. Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.

FAQ 4: Should I use a copper co-catalyst in my Sonogashira reaction?

The original Sonogashira protocol utilizes a copper(I) co-catalyst.[8][9] However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[10]

  • Copper-Catalyzed: Generally proceeds under milder conditions but is prone to Glaser coupling.

  • Copper-Free: Often requires more forcing conditions (higher temperatures, stronger bases) but provides a cleaner reaction profile.[10][11] The choice between the two depends on the specific substrates and the tolerance of your molecule to the reaction conditions.

Comparison of Sonogashira Coupling Conditions
Parameter Copper-Catalyzed Copper-Free
Co-catalyst CuINone
Typical Base Amine (e.g., Et₃N)Stronger base (e.g., Cs₂CO₃)
Temperature Often room temperatureOften elevated temperatures
Key Side Reaction Glaser couplingCan be more sensitive to oxygen

V. Amide Coupling and Potential for Ester Hydrolysis

While the primary focus is often on C-C bond formation, the ester functionality of this compound can also be a site of reactivity, either intentionally for amide synthesis or unintentionally as a side reaction.

FAQ 5: I want to convert the ethyl ester to an amide. What are the best practices?

To form an amide, the ethyl ester must first be hydrolyzed to the corresponding carboxylic acid, which is then activated for coupling with an amine.

  • Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions (e.g., with LiOH or NaOH in a mixture of THF and water). Acid-catalyzed hydrolysis is also possible but may be less compatible with other functional groups.[12]

  • Amide Coupling: A wide variety of coupling reagents are available for amide bond formation.[13][14] Common choices include carbodiimides (e.g., EDC) and phosphonium or uronium salts (e.g., HATU, HBTU).[14][15] The choice of reagent depends on the steric and electronic properties of the carboxylic acid and the amine.

FAQ 6: I am observing hydrolysis of my ethyl ester as a side reaction during a cross-coupling reaction. How can I prevent this?

Many cross-coupling reactions employ basic conditions, which can lead to the unintended hydrolysis of the ethyl ester.[4][12]

  • Choice of Base: If ester hydrolysis is a problem, consider using a milder or non-nucleophilic base. For example, in a Suzuki-Miyaura coupling, you might switch from a hydroxide base to a carbonate or phosphate base.[5]

  • Reaction Temperature and Time: Minimizing the reaction temperature and time can also help to reduce the extent of ester hydrolysis.

Reaction Pathway: Amide Synthesis

Amide_Synthesis Ester Ethyl 2-(4-methoxyphenyl) oxazole-4-carboxylate Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Ester->Hydrolysis Carboxylic_Acid Oxazole-4-carboxylic acid Hydrolysis->Carboxylic_Acid Activation Activation (e.g., HATU, EDC) Carboxylic_Acid->Activation Amide Desired Amide Activation->Amide Amine R-NH₂ Amine->Amide Coupling

Sources

Technical Support Center: Synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to assist in the optimization of synthetic protocols.

Frequently Asked Questions (FAQs)

Question 1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is a variation of the Robinson-Gabriel synthesis. This method involves the cyclodehydration of a 2-acylamino-ketone intermediate.[1][2] Typically, this intermediate is formed in situ from the reaction of 4-methoxybenzamide with ethyl 2-chloroacetoacetate.

The overall reaction scheme is as follows:

4-methoxybenzamide + Ethyl 2-chloroacetoacetate → Intermediate → this compound

This reaction is usually carried out in the presence of a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[3]

Question 2: What are the critical parameters to control during the synthesis?

Several parameters are crucial for the successful synthesis of the target compound and to minimize byproduct formation:

  • Temperature: The reaction temperature needs to be carefully controlled. High temperatures can lead to the decomposition of starting materials and the product, resulting in a lower yield and a more complex mixture of byproducts.

  • Dehydrating Agent: The choice and amount of the dehydrating agent are critical. Overly harsh conditions can promote side reactions. For instance, strong acids can lead to the charring of organic material.[4]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. Prolonged reaction times can lead to the formation of degradation products.

  • Purity of Starting Materials: The purity of 4-methoxybenzamide and ethyl 2-chloroacetoacetate is paramount. Impurities in the starting materials can lead to the formation of unexpected byproducts that may be difficult to separate from the desired product.

Troubleshooting Guide: Byproducts and Side Reactions

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of byproducts.

Problem 1: Low Yield and a Complex Product Mixture

Question: My reaction resulted in a low yield, and the NMR spectrum of the crude product shows multiple sets of unexpected peaks. What are the likely byproducts?

Answer: A low yield accompanied by a complex product mixture is often indicative of competing side reactions. The primary culprits are typically related to the reactivity of the starting materials and intermediates.

Potential Byproducts and Their Formation
Byproduct NamePotential Formation MechanismKey Analytical Signatures
Ethyl 2-(4-methoxyphenyl)oxazole-5-carboxylate Isomeric product resulting from an alternative cyclization pathway.Similar mass to the desired product, but different chromatographic behavior and NMR shifts, particularly for the oxazole proton.
Bis(4-methoxyphenyl) oxadiazole Self-condensation of 4-methoxybenzamide under dehydrating conditions.Higher molecular weight than the target product. Distinct aromatic proton signals in NMR.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or inadequate dehydrating agent.Peaks corresponding to 4-methoxybenzamide and ethyl 2-chloroacetoacetate in the crude NMR.
Polymeric/Tarry Materials Decomposition of starting materials or product under harsh acidic or high-temperature conditions.Broad, unresolved peaks in the NMR spectrum and a dark, tarry appearance of the crude product.
Hydrolyzed Product Hydrolysis of the ester group of the final product during aqueous workup, especially under acidic or basic conditions.A carboxylic acid peak in the IR spectrum and the absence of the ethyl group signals in the NMR spectrum.
Troubleshooting and Optimization Protocol
  • Optimize Reaction Temperature: Start with a lower reaction temperature and gradually increase it while monitoring the reaction progress by TLC.

  • Screen Dehydrating Agents: If using a strong acid like H₂SO₄, consider milder alternatives like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic acid.[1]

  • Control Stoichiometry: Ensure the correct molar ratios of the reactants. An excess of one reactant can promote self-condensation side reactions.

  • Purify Starting Materials: If impurities are suspected in the starting materials, purify them by recrystallization or distillation before use.

Problem 2: A Persistent Impurity with a Molecular Weight of 164.59 g/mol

Question: After purification, I still observe a persistent impurity with a molecular weight corresponding to ethyl 2-chloroacetoacetate. Why is this and how can I remove it?

Answer: The presence of unreacted ethyl 2-chloroacetoacetate indicates an incomplete reaction. This starting material can be challenging to remove due to its relatively high boiling point and polarity.

Strategies for Removal
  • Aqueous Workup: Ethyl 2-chloroacetoacetate has some solubility in water. A thorough aqueous wash of the organic layer during workup can help remove a significant portion of it.

  • Column Chromatography: A carefully performed column chromatography on silica gel, using a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate), should effectively separate the more polar ethyl 2-chloroacetoacetate from the desired product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing this impurity.

Problem 3: Product Degradation During Workup or Purification

Question: My product appears to be degrading during the workup or purification steps. What could be causing this and how can I prevent it?

Answer: The oxazole ring, while aromatic, can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases, and upon exposure to certain oxidizing or reducing agents.[3]

Preventative Measures
  • Neutralize Acid Promptly: After the reaction is complete, quench the dehydrating acid carefully and neutralize the reaction mixture to a pH of ~7 before extraction.

  • Avoid Strong Bases: During workup, use mild bases like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide, which can promote hydrolysis of the ester and potentially ring-opening of the oxazole.

  • Use Mild Purification Techniques: Opt for neutral or slightly acidic conditions during column chromatography. Avoid highly basic alumina.

  • Minimize Heat Exposure: During solvent removal, use a rotary evaporator at a moderate temperature to prevent thermal degradation.

Visualizing Reaction Pathways and Troubleshooting

Main Synthesis Pathway

The following diagram illustrates the generally accepted mechanism for the Robinson-Gabriel synthesis of the target molecule.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration 4-methoxybenzamide 4-methoxybenzamide intermediate_1 N-(2-chloro-1-ethoxycarbonyl-2-oxoethyl)-4-methoxybenzamide 4-methoxybenzamide->intermediate_1 Reaction ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate ethyl_2_chloroacetoacetate->intermediate_1 intermediate_2 Enol Intermediate intermediate_1->intermediate_2 -HCl product This compound intermediate_2->product -H2O (Dehydrating Agent)

Caption: Robinson-Gabriel synthesis pathway.

Byproduct Formation: Isomer Generation

This diagram shows a potential pathway for the formation of an isomeric byproduct.

G intermediate_2 Enol Intermediate product This compound (Desired Product) intermediate_2->product Favored Cyclization isomer Ethyl 2-(4-methoxyphenyl)oxazole-5-carboxylate (Isomeric Byproduct) intermediate_2->isomer Alternative Cyclization

Caption: Formation of an isomeric byproduct.

Troubleshooting Workflow

This workflow provides a systematic approach to addressing common issues in the synthesis.

G start Reaction Performed check_yield Low Yield? start->check_yield check_purity Complex Mixture? check_yield->check_purity Yes success Successful Synthesis check_yield->success No optimize_conditions Optimize Temp. & Dehydrating Agent check_purity->optimize_conditions Yes check_purity->success No check_starting_materials Purify Starting Materials optimize_conditions->check_starting_materials analyze_byproducts Identify Byproducts (NMR, MS) check_starting_materials->analyze_byproducts adjust_workup Adjust Workup/ Purification analyze_byproducts->adjust_workup adjust_workup->start Re-run

Caption: Troubleshooting workflow for synthesis.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4 | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) to improve the reaction yield and purity of this valuable oxazole derivative.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The oxazole core, coupled with the methoxyphenyl and ethyl carboxylate functionalities, makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds and functional materials. The most common and direct route to this molecule is through the Robinson-Gabriel synthesis, which involves the cyclodehydration of a β-keto amide precursor. This guide will focus on optimizing this synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Robinson-Gabriel synthesis, which involves the acid-catalyzed cyclodehydration of an α-acylamino ketone. In this specific case, the starting material is ethyl 2-(4-methoxybenzamido)-3-oxobutanoate. This reaction is favored for its relatively straightforward procedure and the accessibility of the starting materials.

Q2: What is the underlying mechanism of the Robinson-Gabriel synthesis for this specific compound?

A2: The reaction proceeds through several key steps:

  • Protonation of the Ketone: The reaction is initiated by the protonation of the ketone carbonyl group of the ethyl 2-(4-methoxybenzamido)-3-oxobutanoate by a strong acid catalyst. This increases the electrophilicity of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the amide carbonyl then attacks the protonated ketone carbonyl, initiating the cyclization to form a five-membered oxazoline intermediate.

  • Dehydration: The oxazoline intermediate is then dehydrated under the acidic conditions, leading to the formation of the stable, aromatic oxazole ring. The driving force for this step is the formation of a conjugated aromatic system.

Q3: My reaction yield is consistently low. What are the most likely causes?

A3: Low yields in the Robinson-Gabriel synthesis can often be attributed to several factors:

  • Inefficient Dehydration: The choice and concentration of the dehydrating agent are critical. Insufficient acid or the use of a weaker acid may lead to incomplete cyclization.

  • Purity of Starting Material: The ethyl 2-(4-methoxybenzamido)-3-oxobutanoate precursor must be of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

  • Reaction Temperature and Time: The reaction typically requires heating. If the temperature is too low or the reaction time is too short, the conversion to the product will be incomplete. Conversely, excessively high temperatures or prolonged reaction times can lead to degradation of the starting material or product.

  • Presence of Water: The reaction is a dehydration, so the presence of water in the reaction mixture will inhibit the reaction. Ensure that all glassware is dry and that anhydrous solvents are used where applicable.

Q4: What are the common side products I should be aware of?

A4: In Robinson-Gabriel syntheses, particularly with β-keto amide substrates, potential side products can arise from incomplete cyclization or alternative reaction pathways. One common issue is the formation of pyrrolinones if the reaction conditions are not carefully controlled. Additionally, degradation of the starting material or product under harsh acidic conditions can lead to a complex mixture of byproducts.

Q5: How can I best purify the final product?

A5: The most effective method for purifying this compound is silica gel column chromatography. A solvent system of petroleum ether and ethyl acetate is typically effective. The polarity of the eluent can be adjusted to achieve optimal separation from any unreacted starting material and side products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective dehydrating agent. 2. Purity of starting material is low. 3. Reaction temperature is too low. 4. Presence of water in the reaction.1. Switch to a stronger dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid). Ensure the acid is fresh and used in the correct stoichiometric amount. 2. Purify the ethyl 2-(4-methoxybenzamido)-3-oxobutanoate by recrystallization or column chromatography before use. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 4. Use oven-dried glassware and anhydrous reagents.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Dehydrating agent is too harsh.1. Lower the reaction temperature and extend the reaction time, monitoring by TLC. 2. Optimize the reaction time by quenching the reaction as soon as the starting material is consumed (monitored by TLC). 3. Consider a milder dehydrating agent, although this may require longer reaction times or higher temperatures.
Difficulty in Product Purification 1. Byproducts have similar polarity to the desired product. 2. Streaking on the TLC plate.1. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in petroleum ether may be necessary. 2. This may indicate the presence of acidic or basic impurities. Try washing the crude product with a dilute sodium bicarbonate solution and brine before chromatography.

Experimental Protocols & Data

Synthesis of this compound

This protocol is adapted from a reported synthesis of a derivative and is based on the Robinson-Gabriel cyclodehydration.[1]

Materials:

  • Ethyl 2-(4-methoxybenzamido)-3-oxobutanoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether

  • Ethyl Acetate

Procedure:

  • To a solution of ethyl 2-(4-methoxybenzamido)-3-oxobutanoate in a suitable solvent, add concentrated sulfuric acid cautiously at 0 °C.

  • Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (97:3) eluent system to yield this compound.[1]

Reported Yield: 50%[1]

Data Presentation: Impact of Dehydrating Agent on Yield
Dehydrating AgentTypical Reaction ConditionsExpected Yield RangeNotes
Concentrated H₂SO₄ Moderate to high temperaturesModerate to GoodA strong and effective dehydrating agent, but can cause charring or side reactions with sensitive substrates.[2]
Polyphosphoric Acid (PPA) High temperaturesGood to ExcellentOften gives higher yields than H₂SO₄ and is less prone to causing charring.
Phosphorus Pentoxide (P₂O₅) High temperaturesModerate to GoodA powerful dehydrating agent, but can be difficult to handle.
Phosphorus Oxychloride (POCl₃) Moderate to high temperatures, often with a baseModerate to GoodCan be effective, but may lead to chlorinated byproducts.
Trifluoroacetic Anhydride (TFAA) Mild temperaturesGoodA milder alternative, often used for substrates that are sensitive to strong acids.[2]

Visualizations

Reaction Workflow

G cluster_0 Step 1: Robinson-Gabriel Cyclodehydration A Ethyl 2-(4-methoxybenzamido)-3-oxobutanoate C Heating A->C 1. B Concentrated H₂SO₄ (catalyst) B->C 2. D Workup & Purification C->D 3. E This compound D->E 4.

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_B Purity Issues cluster_C Reaction Optimization cluster_D Purification Issues A Low Yield in Synthesis B Check Purity of Starting Material A->B C Optimize Reaction Conditions A->C D Improve Workup/Purification A->D B1 Recrystallize or chromatograph starting material B->B1 C1 Increase temperature/time C->C1 C2 Change dehydrating agent C->C2 C3 Ensure anhydrous conditions C->C3 D1 Optimize chromatography solvent system D->D1 D2 Perform acid/base wash D->D2

Caption: Troubleshooting flowchart for low reaction yield.

References

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, Crystal Structure, and Hirschfeld Surface Analysis of Novel Ethyl 5-Bromo-2-(4-Methoxyphenyl) Oxazole-4-Carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Technical Support Center: Spectroscopic Analysis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of "Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of spectroscopic analysis and impurity identification for this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a structured, question-and-answer format to directly address challenges you may encounter during your experiments. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure the integrity and success of your analytical work.

Section 1: Understanding the Molecule and Potential Impurities

Before delving into troubleshooting, it is crucial to understand the structure of this compound and the likely impurities that may arise during its synthesis.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₃NO₄

  • Molecular Weight: 247.25 g/mol

A common and efficient method for synthesizing 2,4-disubstituted oxazoles is the reaction of an appropriate acid chloride with ethyl isocyanoacetate. In this case, 4-methoxybenzoyl chloride would be reacted with ethyl isocyanoacetate.

Synthesis_Pathway 4-methoxybenzoyl_chloride 4-Methoxybenzoyl Chloride reaction + 4-methoxybenzoyl_chloride->reaction ethyl_isocyanoacetate Ethyl Isocyanoacetate ethyl_isocyanoacetate->reaction product This compound reaction->product Cyclization base Base (e.g., K₂CO₃) base->product

Caption: A plausible synthetic route to the target molecule.

Based on this likely synthesis, we can anticipate several potential process-related impurities:

  • Impurity A: 4-Methoxybenzoic acid: Arises from the hydrolysis of the starting material, 4-methoxybenzoyl chloride.

  • Impurity B: Ethyl isocyanoacetate: Unreacted starting material.

  • Impurity C: 4-Methoxybenzoyl chloride: Unreacted starting material.

  • Impurity D: Ethyl 2-isocyano-3-(4-methoxyphenyl)-3-oxopropanoate: A potential intermediate that failed to cyclize.

  • Impurity E: Diethyl 2,5-diisocyano-3,6-bis(4-methoxyphenyl)-3,6-dioxo-1,4-dioxane-2,5-dicarboxylate: A potential dimer byproduct.

Section 2: Troubleshooting Spectroscopic Data

This section addresses common issues encountered during the spectroscopic analysis of this compound.

¹H NMR Spectroscopy

Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A1: Unexpected peaks in your ¹H NMR spectrum are likely due to the presence of impurities from the synthesis. Here is a guide to identifying them based on their characteristic chemical shifts:

Compound Expected ¹H NMR Chemical Shifts (ppm, CDCl₃)
This compound (Product) ~8.2 (s, 1H, oxazole H-5), ~8.0 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.4 (q, 2H, -OCH₂CH₃), ~3.9 (s, 3H, -OCH₃), ~1.4 (t, 3H, -OCH₂CH₃)
Impurity A: 4-Methoxybenzoic acid ~11.5 (br s, 1H, -COOH), ~8.1 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃)
Impurity B: Ethyl isocyanoacetate ~4.3 (t, 1H, -CH), ~4.2 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃)
Impurity C: 4-Methoxybenzoyl chloride ~8.1 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃)

Troubleshooting Steps:

  • Confirm the solvent peak: Ensure you are not mistaking the residual solvent peak for an impurity.

  • Spiking Experiment: If you have a reference standard for a suspected impurity, add a small amount to your NMR tube and re-acquire the spectrum. An increase in the intensity of a peak will confirm the identity of that impurity.

  • D₂O Exchange: To confirm the presence of an acidic proton from Impurity A (-COOH), add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The carboxylic acid proton peak will disappear.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning proton and carbon signals, which can be invaluable in identifying unknown impurities.

Q2: The integration of my aromatic protons is incorrect. What could be the cause?

A2: Incorrect integration in the aromatic region can be due to overlapping signals or the presence of aromatic impurities.

  • Overlapping Signals: The signals for the aromatic protons of the product and certain impurities (like Impurity A and C) can overlap. Try using a higher field NMR spectrometer to achieve better signal dispersion.

  • Aromatic Impurities: If other aromatic byproducts are present, they will contribute to the integration in this region. Careful analysis of the splitting patterns can help differentiate between the signals.

¹³C NMR Spectroscopy

Q3: My ¹³C NMR spectrum has more peaks than expected. How do I interpret this?

A3: Extra peaks in the ¹³C NMR spectrum point towards the presence of impurities. Below are the expected chemical shifts for the product and potential impurities:

Compound Expected ¹³C NMR Chemical Shifts (ppm, CDCl₃)
This compound (Product) ~162 (C=O, ester), ~161 (C-2, oxazole), ~145 (C-4, oxazole), ~136 (C-5, oxazole), ~130 (Ar-C), ~127 (Ar-C), ~114 (Ar-C), ~61 (-OCH₂CH₃), ~55 (-OCH₃), ~14 (-OCH₂CH₃)
Impurity A: 4-Methoxybenzoic acid ~172 (C=O, acid), ~164 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~114 (Ar-C), ~56 (-OCH₃)
Impurity B: Ethyl isocyanoacetate ~163 (C=O, ester), ~158 (-NC), ~63 (-OCH₂CH₃), ~58 (-CH), ~14 (-OCH₂CH₃)
Impurity C: 4-Methoxybenzoyl chloride ~168 (C=O, acid chloride), ~165 (Ar-C), ~133 (Ar-C), ~130 (Ar-C), ~114 (Ar-C), ~56 (-OCH₃)

Troubleshooting Workflow:

13C_NMR_Troubleshooting start Extra peaks in ¹³C NMR check_carbonyl Analyze carbonyl region (~160-175 ppm) start->check_carbonyl check_aromatic Analyze aromatic region (~110-165 ppm) start->check_aromatic check_aliphatic Analyze aliphatic region (~10-70 ppm) start->check_aliphatic identify_impurity Correlate with expected impurity shifts check_carbonyl->identify_impurity check_aromatic->identify_impurity check_aliphatic->identify_impurity

Caption: Workflow for troubleshooting extra peaks in a ¹³C NMR spectrum.

Mass Spectrometry (MS)

Q4: I am seeing unexpected ions in my mass spectrum. What are they?

A4: Unexpected ions in your mass spectrum can be from impurities or from fragmentation of your target molecule. For electrospray ionization (ESI), you should expect to see the [M+H]⁺ ion for your product at m/z 248.26.

Compound Expected [M+H]⁺ (m/z)
This compound (Product) 248.09
Impurity A: 4-Methoxybenzoic acid 153.05
Impurity B: Ethyl isocyanoacetate 114.05
Impurity C: 4-Methoxybenzoyl chloride 171.02

Troubleshooting Steps:

  • Check for Adducts: In ESI, you might observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • In-source Fragmentation: Sometimes, fragmentation can occur in the ion source. This can be minimized by optimizing the source conditions (e.g., reducing the cone voltage).

  • LC-MS Analysis: For a complex mixture, coupling liquid chromatography with mass spectrometry (LC-MS) is the most effective way to separate the components before they enter the mass spectrometer, allowing for individual analysis of each peak.

Infrared (IR) Spectroscopy

Q5: My IR spectrum shows a broad peak around 3000-3500 cm⁻¹. What does this indicate?

A5: A broad absorption in this region is characteristic of an O-H stretch, which would suggest the presence of Impurity A (4-methoxybenzoic acid). The carboxylic acid O-H stretch is typically very broad.

Key IR Absorptions:

Functional Group Expected Absorption Range (cm⁻¹)
C=O (ester, product)~1720-1740
C=O (acid, Impurity A)~1700-1725
O-H (acid, Impurity A)~2500-3300 (broad)
C=N (oxazole ring)~1650
C-O (ether and ester)~1250 and ~1100

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the regulatory guidelines for reporting impurities in a new drug substance?

A1: The International Council for Harmonisation (ICH) provides guidelines for impurity testing. According to ICH Q3A(R2), the threshold for reporting impurities is typically 0.05%. Any impurity at or above this level should be reported. The identification threshold, above which an impurity's structure must be determined, is generally 0.10% or a daily intake of 1.0 mg, whichever is lower.

Q2: How can I quantify the level of impurities in my sample?

A2: Quantitative NMR (qNMR) is a powerful technique for quantifying impurities without the need for reference standards for each impurity, provided the structure of the impurity is known. Alternatively, a validated HPLC method with a suitable detector (e.g., UV) is commonly used for quantification against a reference standard of the main compound and, if available, the impurities.

Q3: My sample is a yellow oil, but the literature reports a white solid. What could be the reason?

A3: A discrepancy in the physical appearance of your compound compared to the literature is often an indication of impurities. Colored impurities may be present even at very low levels. It is recommended to purify your sample further, for example, by column chromatography or recrystallization.

Q4: How can I prevent the formation of 4-methoxybenzoic acid (Impurity A) during synthesis?

A4: The formation of 4-methoxybenzoic acid is due to the hydrolysis of 4-methoxybenzoyl chloride. To minimize this, ensure that all your reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Section 4: Experimental Protocols

Sample Preparation for NMR Analysis
  • Accurately weigh approximately 5-10 mg of your sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Cap the NMR tube and gently invert it several times to dissolve the sample completely.

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve your crude sample in a minimum amount of a suitable solvent (e.g., dichloromethane).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

Technical Support Center: Alternative Synthesis Routes for 2,4-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,4-disubstituted oxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for common and alternative synthetic methodologies. Our focus is to move beyond simple procedural lists to explain the underlying chemical principles, helping you to diagnose and resolve experimental challenges effectively.

The oxazole ring is a crucial scaffold in medicinal chemistry, present in numerous biologically active compounds.[1][2] While classical methods like the Robinson-Gabriel and Fischer syntheses are well-established, modern drug discovery often demands milder conditions, broader functional group tolerance, and diverse substitution patterns, necessitating the exploration of alternative routes.

Section 1: Synthesis from α-Diazoketones and Amides/Nitriles

This modern approach offers a metal-free or metal-catalyzed pathway to 2,4-disubstituted oxazoles under relatively mild conditions, making it an attractive alternative to harsher classical methods.[3][4] The reaction typically involves the coupling of an α-diazoketone with an amide or a nitrile.

Troubleshooting Guide: α-Diazoketone Routes
Observed Issue Potential Root Cause(s) Suggested Troubleshooting & Optimization Steps
Low to No Product Formation 1. Catalyst Inactivity: The chosen catalyst (e.g., TfOH, Cu(OTf)₂) may be old, hydrated, or poisoned.[5][6] 2. Decomposition of α-Diazoketone: These starting materials can be thermally or photolytically unstable. 3. Insufficient Activation: The Brønsted or Lewis acid may not be strong enough to activate the diazoketone.1. Catalyst Check: Use a fresh batch of catalyst. For Lewis acids like Cu(OTf)₂, ensure anhydrous conditions. 2. Reaction Conditions: Run the reaction in the dark and at the recommended temperature. Avoid excessive heating.[5] 3. Catalyst Screening: If using a Brønsted acid, consider stronger alternatives like trifluoromethanesulfonic acid (TfOH).[7]
Formation of Side Products (e.g., Ketone from Diazo Reduction) 1. Protic Impurities: Water or other protic impurities can protonate the diazo compound, leading to undesired reduction. 2. Reaction with Solvent: The solvent may be reacting with the carbene intermediate.1. Anhydrous Conditions: Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Solvent Choice: Use a non-reactive, anhydrous solvent like 1,2-dichloroethane (DCE).[7]
Poor Yield with Aliphatic Amides/Nitriles Lower Nucleophilicity: Aliphatic amides and nitriles are generally less nucleophilic than their aromatic counterparts, leading to slower reaction rates.Increase Reaction Temperature/Time: Carefully increase the reaction temperature or extend the reaction time, while monitoring for decomposition of the starting materials. Use a More Active Catalyst: A stronger Lewis acid or a higher catalyst loading might be necessary.
Frequently Asked Questions (FAQs): α-Diazoketone Routes

Q1: What is the key mechanistic step in the TfOH-catalyzed reaction between an α-diazoketone and an amide?

A1: The reaction is believed to proceed through the formation of a key intermediate, 2-oxo-2-phenylethyl trifluoromethanesulfonate.[3][7] The strong Brønsted acid (TfOH) protonates the diazoketone, which then loses dinitrogen gas to form a carbocation. This is trapped by the triflate anion. The amide then displaces the triflate, and subsequent cyclization and dehydration yield the oxazole.

Q2: Can I use nitriles instead of amides in this synthesis?

A2: Yes, nitriles are commonly used as coupling partners for α-diazoketones to form oxazoles.[8][9] The reaction often requires a Lewis acid catalyst, such as a gold or boron-based catalyst, to activate the nitrile for nucleophilic attack by the carbene intermediate generated from the diazoketone.[8]

Q3: My α-diazoketone is unstable. Are there any precautions I should take?

A3: Absolutely. α-Diazoketones should be handled with care. It is best to prepare them fresh and use them immediately. They should be stored in the dark at low temperatures (e.g., in a freezer) and protected from acid. When running reactions, add the diazoketone slowly to the reaction mixture to control the rate of nitrogen evolution.

Experimental Workflow: TfOH-Catalyzed Synthesis

Below is a generalized protocol for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A To a flame-dried flask under N₂, add amide (1.0 equiv) and anhydrous DCE. B Add TfOH (10 mol%) via syringe. A->B C Cool the mixture to 0 °C. B->C D Slowly add a solution of α-diazoketone (1.2 equiv) in anhydrous DCE. C->D E Allow the reaction to warm to room temperature and stir for 2-12 hours. D->E F Monitor reaction progress by TLC. E->F G Quench the reaction with saturated NaHCO₃ solution. F->G H Extract with an organic solvent (e.g., EtOAc). G->H I Dry the organic layer over Na₂SO₄ and concentrate in vacuo. H->I J Purify the crude product by column chromatography. I->J

Caption: General workflow for TfOH-catalyzed oxazole synthesis.

Section 2: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for synthesizing 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[10][11] This reaction is known for its operational simplicity and the use of a stable, odorless isocyanide reagent.[10]

Troubleshooting Guide: Van Leusen Synthesis
Observed Issue Potential Root Cause(s) Suggested Troubleshooting & Optimization Steps
Formation of Oxazoline Intermediate Instead of Oxazole 1. Insufficient Base: The elimination of the tosyl group to form the aromatic oxazole requires a strong base.[12] 2. Reaction Temperature Too Low: The elimination step can be slow at lower temperatures.1. Base Selection: Use a sufficiently strong base like K₂CO₃ or K₃PO₄. Ensure the base is anhydrous.[12][13] 2. Increase Temperature: Gently warming the reaction mixture can promote the elimination step. Microwave irradiation has also been shown to be effective.[12]
Low Yields with Ketone Substrates Reaction Pathway Divergence: With ketones, the reaction often proceeds through a different pathway to form nitriles rather than oxazoles.[11][14]This is an inherent limitation of the Van Leusen oxazole synthesis. If an oxazole with a substituent at the 5-position derived from a ketone is desired, an alternative synthetic route should be considered.
Formation of a Tosyloxazole Side-Product Competitive Reaction Pathway: Under certain conditions, a tosyloxazole side-product can form, consuming the TosMIC reagent.[15]Optimize Reaction Conditions: Carefully control the stoichiometry of reagents and the reaction temperature. A systematic variation of parameters may be needed to minimize this side reaction.[15]
Frequently Asked Questions (FAQs): Van Leusen Synthesis

Q1: What is the mechanism of the Van Leusen oxazole synthesis?

A1: The reaction begins with the deprotonation of TosMIC by a base.[16] The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl group. The resulting alkoxide undergoes an intramolecular cyclization onto the isocyanide carbon to form a 5-membered oxazoline intermediate.[11] Finally, a base-promoted elimination of the tosyl group leads to the formation of the aromatic oxazole ring.[16]

Q2: Can I use this reaction to make 2,4-disubstituted oxazoles?

A2: The traditional Van Leusen synthesis yields 5-substituted oxazoles. However, modifications exist to produce 4,5-disubstituted oxazoles by using aliphatic halides in a one-pot reaction with TosMIC and an aldehyde.[6] For 2,4-disubstituted oxazoles, other synthetic methods are generally more direct.

Q3: What are the advantages of using microwave irradiation in the Van Leusen synthesis?

A3: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[12][17] The rapid and uniform heating provided by microwaves can efficiently promote the elimination step, leading to the desired oxazole product more quickly than conventional heating methods.

Mechanistic Diagram: Van Leusen Oxazole Synthesis

G cluster_mechanism Van Leusen Oxazole Synthesis Mechanism TosMIC Tos-CH₂-N≡C Anion Tos-CH⁻-N≡C TosMIC:e->Anion:w + Base Adduct Tos-CH(N≡C)-CH(R)-O⁻ Anion:e->Adduct:w + R-CHO Aldehyde R-CHO Oxazoline 5-membered oxazoline intermediate Adduct:e->Oxazoline:w Intramolecular cyclization Oxazole 5-R-Oxazole Oxazoline:e->Oxazole:w + Base - TosH Base1 Base Base2 Base TosH - TosH

Caption: Simplified mechanism of the Van Leusen oxazole synthesis.

Section 3: Synthesis from Amino Acids

A practical and versatile approach for preparing 2,4-disubstituted oxazoles starts from readily available α-amino acids.[18][19] This method involves the conversion of the amino acid into an α-acylamino aldehyde or ketone, followed by cyclodehydration.

Troubleshooting Guide: Amino Acid-Based Routes
Observed Issue Potential Root Cause(s) Suggested Troubleshooting & Optimization Steps
Low Yield in Cyclodehydration Step Ineffective Dehydrating Agent: Traditional dehydrating agents like H₂SO₄ can be too harsh for sensitive substrates, leading to decomposition.[5][20]Milder Reagents: Consider using milder and more efficient reagent systems for the cyclodehydration, such as triphenylphosphine/hexachloroethane or the Burgess reagent.[18][19]
Racemization of Chiral Centers Harsh Reaction Conditions: The use of strong acids or high temperatures during the cyclodehydration can lead to racemization if the amino acid precursor contains a chiral center.Optimize Conditions: Use the mildest possible conditions that still effect cyclodehydration. Screen different reagent systems and temperatures to find the optimal balance between reaction efficiency and preservation of stereochemical integrity.
Difficulty in Preparing the α-Acylamino Aldehyde Precursor Over-reduction or Side Reactions: The reduction of the corresponding N-protected amino acid to the aldehyde can be challenging and may lead to over-reduction to the alcohol or other side reactions.Controlled Reduction: Employ a controlled reduction method, such as using DIBAL-H at low temperatures or converting the carboxylic acid to a Weinreb amide followed by reduction.
Frequently Asked questions (FAQs): Amino Acid-Based Routes

Q1: Why is the triphenylphosphine/hexachloroethane reagent system effective for the cyclodehydration step?

A1: This reagent combination forms a phosphonium salt in situ, which activates the hydroxyl group of the cyclized intermediate for elimination.[19] This process occurs under relatively mild conditions, which helps to avoid the degradation of sensitive substrates that can occur with strong acids.[19]

Q2: Can this method be used for the synthesis of peptide-based oxazoles?

A2: Yes, this methodology has been adapted for solid-phase synthesis, allowing for the incorporation of oxazoles into peptide chains.[21] This is particularly relevant for the synthesis of natural products that contain oxazole-modified amino acid residues.

Key Transformation Diagram: Amino Acid to Oxazole

G cluster_pathway Synthesis from α-Amino Acids AA α-Amino Acid AcylAA N-Acyl Amino Acid AA->AcylAA Acylation AcylAld α-Acylamino Aldehyde AcylAA->AcylAld Reduction Oxazole 2,4-Disubstituted Oxazole AcylAld->Oxazole Cyclodehydration (e.g., PPh₃/C₂Cl₆)

Caption: Key steps in the synthesis of 2,4-disubstituted oxazoles from α-amino acids.

This technical guide provides a starting point for troubleshooting and optimizing the synthesis of 2,4-disubstituted oxazoles. Successful synthesis relies on a combination of robust methodology, careful experimental technique, and a solid understanding of the underlying reaction mechanisms.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Mechanistic proposition of oxazole formation. ResearchGate. [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Bohrium.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. ResearchGate. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal. [Link]

  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]

  • Oxazole.pdf. CUTM Courseware. [Link]

  • Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules. [Link]

  • Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • Pd(TFA)2- or TFA-catalyzed synthesis of triaryloxazoles from picolinamides and benzaldehydes. Organic & Biomolecular Chemistry. [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. NIH Public Access. [Link]

  • A cyanide-free synthesis of nitriles exploiting flow chemistry. Organic & Biomolecular Chemistry. [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. [Link]

  • Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021. ResearchGate. [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material.

I. Understanding the Crystallization of this compound

This compound is an aromatic ester containing an oxazole heterocycle and a methoxyphenyl group. The presence of these functional groups influences its solubility and crystallization behavior. The aromatic rings suggest that solvents capable of π-π stacking interactions may be effective, while the ester and ether functionalities indicate that moderately polar solvents could also be suitable. A rule of thumb in recrystallization is that "like dissolves like," suggesting that esters like ethyl acetate could be a good starting point.[1]

The key to successful recrystallization is to identify a solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] This differential solubility allows for the separation of the desired compound from impurities that are either insoluble in the hot solvent or remain dissolved as the solution cools.

II. Recommended Recrystallization Protocols

Based on literature for structurally similar compounds and general principles for aromatic esters, the following protocols are recommended as starting points for the recrystallization of this compound.

Protocol 1: Mixed Solvent System (Petroleum Ether/Ethyl Acetate)

A study on the closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, successfully yielded high-quality single crystals using a mixture of petroleum ether and ethyl acetate.[3][4]

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Addition of Anti-solvent: While the solution is still hot, slowly add petroleum ether (a common nonpolar solvent) until the solution becomes slightly turbid.

  • Clarification: If turbidity persists, add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, undisturbed. Subsequently, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold petroleum ether.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Single Solvent System (Toluene)

Toluene is a nonpolar aromatic solvent that can be effective for recrystallizing aromatic compounds.

Step-by-Step Methodology:

  • Dissolution: Add the crude solid to a flask and add a small amount of toluene. Heat the mixture to the boiling point of toluene, adding more solvent in small portions until the solid completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold toluene.

  • Drying: Dry the crystals thoroughly under vacuum.

Protocol 3: Mixed Solvent System (n-Hexane/Ethanol)

For some oxazole derivatives, a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethanol can be effective.[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: Slowly add n-hexane to the hot solution until persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool gradually to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a cold n-hexane/ethanol mixture, and dry under vacuum.

III. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals No oiling_out Issue: Oiling Out crystals_form->oiling_out Oil Forms low_yield Issue: Low Yield filter_dry->low_yield Low Amount impure_product Issue: Impure Product filter_dry->impure_product Discolored/Impure end End filter_dry->end Success troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume - Cool further no_crystals->troubleshoot_no_crystals troubleshoot_oiling_out Troubleshoot: - Reheat and add more solvent - Use a different solvent - Cool more slowly oiling_out->troubleshoot_oiling_out troubleshoot_low_yield Troubleshoot: - Ensure minimum hot solvent was used - Cool for a longer period - Check solubility in cold solvent low_yield->troubleshoot_low_yield troubleshoot_impure_product Troubleshoot: - Ensure slow cooling - Wash crystals with cold solvent - Consider a second recrystallization impure_product->troubleshoot_impure_product troubleshoot_no_crystals->dissolve troubleshoot_oiling_out->dissolve troubleshoot_low_yield->filter_dry troubleshoot_impure_product->dissolve

Caption: Troubleshooting workflow for recrystallization.

Q1: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

A1: This is a common issue that can often be resolved with a few simple techniques.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small amount of pure product, add a single seed crystal to the solution. This will act as a template for further crystallization.[6]

  • Supersaturation Issues:

    • Too Much Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures. In this case, you may need to try a different solvent or a mixed solvent system where your compound has lower solubility when cold.

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.

  • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Then, add a small amount of additional solvent and allow the solution to cool more slowly. This can help the solution remain unsaturated until it cools below the compound's melting point.[6]

  • Change Solvents: The boiling point of your solvent may be too high. Consider using a solvent with a lower boiling point.

  • Slow Cooling: Rapid cooling can sometimes promote oiling out. Ensure the solution cools gradually to room temperature before placing it in an ice bath.

Q3: The yield of my recrystallized product is very low. What are the likely causes?

A3: A low yield can be attributed to several factors during the recrystallization process.

  • Excessive Solvent: Using too much hot solvent to dissolve the crude product is a primary cause of low recovery, as a significant amount of the compound will remain in the mother liquor upon cooling.[6]

  • Premature Crystallization: If crystallization occurs while the solution is still hot (e.g., during hot filtration), you will lose product at this stage. Ensure your filtration apparatus is pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not sufficiently cold will redissolve some of your product. Always use ice-cold solvent for washing.

  • Inappropriate Solvent: The compound may have significant solubility in the chosen solvent even at low temperatures. A different solvent may be necessary for better recovery.

Q4: My recrystallized product is still colored or appears impure. What went wrong?

A4: The goal of recrystallization is to improve purity, so if this is not achieved, consider the following:

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[6] Allow for slow, undisturbed cooling to promote the formation of pure crystals.

  • Inadequate Washing: Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Highly Impure Starting Material: If the crude product is heavily contaminated, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary. For some oxazole derivatives, purification by column chromatography using a mixture of n-hexane and ethyl acetate has been reported.[7]

IV. Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for recrystallization? A: The ideal solvent should dissolve the compound well when hot but poorly when cold. You can perform small-scale solubility tests with a variety of solvents to determine the best candidate. For this compound, good starting points are ethyl acetate, toluene, ethanol, and mixtures like petroleum ether/ethyl acetate or hexane/ethanol.[1][3][5][8]

Q: What is the purpose of using a mixed solvent system? A: A mixed solvent system is used when no single solvent has the ideal solubility properties. Typically, one solvent dissolves the compound very well (the "good" solvent), and the other dissolves it poorly (the "bad" or "anti-solvent"). The compound is dissolved in a minimum of the hot "good" solvent, and the "bad" solvent is added until the solution becomes cloudy, indicating the saturation point has been reached.

Q: Can I reuse the mother liquor? A: The mother liquor contains the dissolved impurities as well as some of your desired product. If you have a low yield, you can try to recover more product by concentrating the mother liquor and allowing it to cool again for a second crop of crystals. However, this second crop will likely be less pure than the first.

V. Data Summary

Recommended Solvent SystemTypeRationale
Petroleum Ether / Ethyl AcetateMixedSuccessful for a structurally similar bromo-oxazole derivative.[3][4]
TolueneSingleEffective for aromatic compounds.
n-Hexane / EthanolMixedReported for the purification of other oxazole derivatives.[5]
Ethyl AcetateSingleGeneral good solvent for esters.[1][9]

VI. Experimental Workflow Diagram

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool_rt Slow Cooling to Room Temperature hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General experimental workflow for recrystallization.

VII. References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information. Organic & Biomolecular Chemistry.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)oxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Yeong, K. Y., Chia, T. S., Quah, C. K., & Tan, S. C. (2018). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. Journal of Chemical Crystallography, 48(4), 123-130.

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros.

  • Naveen, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(10), x265-x266.

  • ResearchGate. (2025, August 10). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent.

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.

  • Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research, 27(4s), 14185-14190.

  • Maiyam Group. (2025, December 29). Common Solvents for Crystallization - US Labs Guide 2026.

  • IUCrData. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.

  • YouTube. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry.

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • Hang, H., et al. (2019). Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science & Nutrition, 7(11), 3649-3657.

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.

  • Guide for crystallization. (n.d.).

  • ResearchGate. (2025, August 7). (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate.

  • Journal of Pharmaceutical Chemistry. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

  • PubChem. (n.d.). Ethyl 14-methoxy-25-oxo-22,23,24,25-tetrahydro(11,21:23,31-terphenyl)-24-carboxylate. National Center for Biotechnology Information.

  • ChemicalBook. (n.d.). 2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 78979-61-0.

  • Journal of Pharmaceutical Chemistry. (n.d.). View of Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.

Sources

Oxazole Synthesis: A Technical Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for common oxazole synthesis methodologies. We move beyond simple protocols to explain the 'why' behind experimental challenges, offering field-proven solutions to elevate your research.

The oxazole ring is a cornerstone in medicinal chemistry and materials science. However, its synthesis can present challenges, from low yields to complex purification. This technical support center provides a structured, question-and-answer guide to troubleshoot the most common issues encountered during the Robinson-Gabriel, Fischer, and van Leusen oxazole syntheses.

Section 1: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole.[1][2] While robust, this reaction is sensitive to the choice of dehydrating agent and reaction conditions.

Frequently Asked Questions (FAQs)

Question 1: My Robinson-Gabriel reaction is resulting in a low yield. What are the primary causes and how can I improve it?

Answer:

Low yields in the Robinson-Gabriel synthesis can often be attributed to two main factors: incomplete cyclization or degradation of the starting material or product under harsh conditions.

  • Incomplete Cyclization: The initial cyclization of the α-acylamino ketone to the oxazoline intermediate is a critical step. If this equilibrium is not driven towards the cyclized form, the subsequent dehydration will be inefficient.

  • Degradation: Strong acids, historically used as dehydrating agents (e.g., concentrated sulfuric acid), can lead to charring and decomposition of sensitive substrates.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in the Robinson-Gabriel synthesis.

Experimental Protocol: Optimizing the Dehydrating Agent

If you suspect incomplete dehydration or substrate degradation, consider screening alternative dehydrating agents.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Concentrated H₂SO₄ Neat or in a co-solvent, 100-150 °CInexpensive and strongCan cause charring and side reactions with sensitive substrates[3]
Polyphosphoric Acid (PPA) Neat, 100-160 °CGenerally provides higher yields than H₂SO₄Viscous and can be difficult to stir; workup can be challenging
POCl₃ or SOCl₂ In a solvent like pyridine or neat, refluxEffective for many substratesCan be harsh; generates corrosive byproducts
Triflic Anhydride (Tf₂O) With a non-nucleophilic base (e.g., 2-chloropyridine), CH₂Cl₂, 0 °C to rtMild conditions, high yieldsExpensive; requires careful handling

Pro-Tip: For sensitive substrates, triflic anhydride in the presence of a mild base is an excellent starting point for optimization.[4]

Question 2: My reaction mixture shows multiple spots on TLC, and purification by column chromatography is difficult. What are the likely side products?

Answer:

The most common side product in the Robinson-Gabriel synthesis is the intermediate oxazoline , which arises from incomplete dehydration. Oxazolines are less aromatic and typically have a different polarity than the corresponding oxazole, but can sometimes co-elute.

Other potential side products can result from intermolecular reactions or rearrangement, especially at high temperatures with strong acids.

Identification and Purification:

  • TLC Analysis: The oxazoline intermediate will often have a slightly lower Rf value than the final oxazole product on silica gel. Staining with an oxidizing agent like potassium permanganate can help differentiate, as the oxazoline may react more readily.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the oxazoline ring will appear at a higher field (more shielded) compared to the aromatic proton of the oxazole.

  • Purification: If the oxazoline is present, you can attempt to drive the reaction to completion by resubjecting the crude mixture to the reaction conditions or by using a stronger dehydrating agent. Careful column chromatography with a shallow solvent gradient is often necessary to separate the oxazole from the oxazoline and other impurities.

Section 2: The Fischer Oxazole Synthesis

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[5] The strict requirement for anhydrous conditions is the most common pitfall in this reaction.

Frequently Asked Questions (FAQs)

Question 1: My Fischer oxazole synthesis failed to produce any product, or the yield is very low. What went wrong?

Answer:

The Fischer oxazole synthesis is highly sensitive to the presence of water. The reaction must be carried out under strictly anhydrous conditions.

Causality:

  • Reagent Purity: The cyanohydrin and aldehyde must be pure and dry.

  • Solvent and Reagent Moisture: The ether solvent must be anhydrous, and the gaseous hydrogen chloride must be dry. Any moisture will lead to the hydrolysis of the cyanohydrin starting material or the reaction intermediates.[6]

  • Incomplete HCl Saturation: The reaction requires a sufficient concentration of HCl to catalyze the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for failed Fischer oxazole synthesis.

Experimental Protocol: Ensuring Anhydrous Conditions

  • Dry Glassware: Oven-dry all glassware overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Anhydrous Solvent: Use freshly distilled ether from a sodium/benzophenone still or a commercially available anhydrous solvent from a septum-sealed bottle.

  • Dry HCl Gas: Generate HCl gas by adding concentrated sulfuric acid dropwise to solid sodium chloride and pass the gas through a drying tube filled with calcium chloride before bubbling it into the reaction mixture.

  • Reaction Monitoring: The product often precipitates from the reaction mixture as the hydrochloride salt, providing a visual cue for reaction progress.[5]

Question 2: I've obtained a solid product, but after workup, my final product is not pure. How should I purify the product of a Fischer oxazole synthesis?

Answer:

The product of a Fischer oxazole synthesis precipitates as a hydrochloride salt. This can be used to your advantage during purification.

Purification Protocol:

  • Isolation of the Hydrochloride Salt: Collect the precipitated solid by filtration and wash it with cold, anhydrous ether to remove any unreacted aldehyde or cyanohydrin.

  • Conversion to the Free Base: Suspend the hydrochloride salt in water or ethanol and add a weak base, such as sodium bicarbonate solution, until the mixture is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Further Purification: If necessary, the crude oxazole can be further purified by column chromatography or recrystallization.

Section 3: The van Leusen Oxazole Synthesis

The van Leusen reaction is a powerful method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7] The choice of base and careful control of the reaction conditions are crucial for success.

Frequently Asked Questions (FAQs)

Question 1: My van Leusen reaction is giving a low yield of the desired oxazole. What are the common pitfalls?

Answer:

Low yields in the van Leusen reaction can stem from several factors, including the choice of base, reaction temperature, and the purity of the TosMIC reagent.

  • Base Selection: The base plays a critical role in deprotonating the TosMIC. A base that is too strong can lead to side reactions, while a base that is too weak will result in a sluggish or incomplete reaction. Potassium carbonate (K₂CO₃) is a commonly used base. For less reactive aldehydes, a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be necessary.[8]

  • TosMIC Purity: TosMIC can degrade over time, especially if exposed to moisture. It is advisable to use freshly opened or properly stored TosMIC.

  • Side Reactions: At higher temperatures, TosMIC can undergo self-condensation or other decomposition pathways.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in the van Leusen synthesis.

Experimental Protocol: Base Screening

If you are experiencing low yields, a small-scale screen of different bases can be highly informative.

BaseSolventTemperatureComments
K₂CO₃ Methanol, THFRoom Temperature to RefluxA good starting point for most aldehydes.
DBU THF, AcetonitrileRoom TemperatureA stronger, non-nucleophilic base for less reactive aldehydes.
Et₃N Methanol, Water50 °CCan be used in aqueous media with additives like β-cyclodextrin.[7]
Ion-Exchange Resin (e.g., Amberlyst A-26) Methanol, THFRoom Temperature to 50 °CSimplifies workup as the resin and byproduct can be filtered off.[9]

Question 2: The purification of my van Leusen reaction is complicated by a water-soluble byproduct. What is it and how can I remove it?

Answer:

A common byproduct of the van Leusen reaction is p-toluenesulfinic acid, which is formed upon elimination from the oxazoline intermediate. This byproduct is water-soluble and can sometimes complicate the aqueous workup.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent. The p-toluenesulfinic acid will preferentially partition into the aqueous layer. Multiple extractions of the aqueous layer with the organic solvent will ensure complete recovery of the product.

  • Base Wash: A wash of the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate) can help to remove any residual acidic byproducts.

  • Use of an Ion-Exchange Resin: As mentioned previously, using a basic ion-exchange resin as the catalyst allows for the simple removal of the resin and the bound sulfinic acid byproduct by filtration.[9] This is a highly effective method for simplifying purification.

By understanding the underlying mechanisms and potential pitfalls of these common oxazole syntheses, researchers can effectively troubleshoot their experiments and achieve higher yields and purity.

References

  • Sha, F., Li, X., Jiang, X., Chen, J., Li, X., & Wu, X. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1687. [Link]

  • Wikipedia contributors. (2023, December 1). Fischer oxazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Kulkarni, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(31), 5637-5638. [Link]

  • Wikipedia contributors. (2023, October 24). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4. Retrieved January 22, 2026, from [Link]

  • MDPI. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Chem. Proc., 14(1), 142. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved January 22, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic letters, 8(8), 1411–1414. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved January 22, 2026, from [Link]

  • The Organic Chemistry Tutor. (2022, November 15). Robinson-Gabriel synthesis of oxazoles [Video]. YouTube. [Link]

  • Varsal. (n.d.). TosMIC Whitepaper. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2021). A Practical Synthesis of 1,3-Oxazole. [Link]

  • Master Organic Chemistry. (2024). The Gabriel Synthesis. [Link]

  • ResearchGate. (2016). Robinson–Gabriel synthesis. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic letters, 8(8), 1411–1414. [Link]

  • ResearchGate. (2018). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. [Link]

  • ResearchGate. (2018). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. [Link]

  • Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Molecular Diversity, 9(3), 161-163. [Link]

  • Chemistry Stack Exchange. (2014). Hydrolysis of cyanohydrin in the presence of sulfuric acid. [Link]

  • The Organic Chemistry Tutor. (2020). Gabriel Synthesis. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Macmillan Group. (n.d.). Oxazole. Retrieved January 22, 2026, from [Link]

  • LabRulez. (2024). A Practical Guide to Column Selection. [Link]

  • Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (2011). Maklad, N. S. Fischer Oxazole Synthesis in Name Reactions in Heterocyclic Chemistry II; Li, J. J.; John Wiley & Sons, Inc.: Hoboken, NJ, 2011; 225-232. [Link]

  • Taylor & Francis. (2016). Cyanohydrins – Knowledge and References. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Exploration of the interrupted Fischer indolization reaction. Organic letters, 9(13), 2453–2456. [Link]

  • Vedantu. (n.d.). Hydrolysis of cyanohydrin derivative produces. A.Carboxylic acids B.Alcohols C.Aldehydes D.Ketones. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • askIITians. (n.d.). Hydrolysis of cyanohydrin derivative produces.A.Carboxylic acidsB.Alc. Retrieved January 22, 2026, from [Link]

  • Niemczyk, M. (2010, September 1). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved January 22, 2026, from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved January 22, 2026, from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Begtrup, M., & Nytoft, H. P. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry, 28(1), 51-60. [Link]

Sources

Validation & Comparative

A Comparative Guide to Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate and Other Key Heterocyclic Intermediates for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the ultimate pharmacological profile of a drug candidate. Among the myriad of available building blocks, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate has emerged as a versatile and valuable intermediate. This guide provides a comprehensive, data-driven comparison of this oxazole derivative with its structurally related thiazole and triazole counterparts. By examining their synthesis, chemical stability, and the implications of the heterocyclic core on molecular properties, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of the Heterocyclic Core

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, owing to their ability to engage in a wide range of biological interactions. The choice between an oxazole, thiazole, or triazole core is not merely a matter of synthetic convenience; it is a strategic decision that impacts key drug-like properties, including metabolic stability, solubility, and target engagement. This guide will focus on a comparative analysis of three key intermediates:

  • This compound

  • Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate

  • Ethyl 1-(4-methoxyphenyl)-1,2,3-triazole-4-carboxylate

We will delve into the practical aspects of their synthesis and explore the inherent chemical characteristics that each ring system imparts.

Synthetic Accessibility: A Comparative Overview

The ease and efficiency of synthesizing the core intermediate are paramount considerations in any drug discovery program. Here, we compare the most common and effective synthetic routes to our three compounds of interest.

This compound: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the preparation of 2,5-disubstituted oxazoles. It involves the cyclization of an α-acylamino ketone. For our target molecule, the synthesis proceeds as follows:

Robinson_Gabriel_Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4_methoxybenzamide 4-Methoxybenzamide Reaction_Node Toluene/Dioxane (1:1) Reflux, 24h 4_methoxybenzamide->Reaction_Node ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->Reaction_Node Oxazole_Product Ethyl 2-(4-methoxyphenyl)oxazole- 4-carboxylate Reaction_Node->Oxazole_Product caption Robinson-Gabriel Synthesis Workflow

Robinson-Gabriel Synthesis Workflow

This method, while robust, often requires prolonged heating and can result in moderate yields.

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the cornerstone for the preparation of thiazole derivatives. This method involves the condensation of a thioamide with an α-haloketone.

Hantzsch_Thiazole_Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4_methoxythiobenzamide 4-Methoxythiobenzamide Reaction_Node_Thiazole Ethanol Reflux 4_methoxythiobenzamide->Reaction_Node_Thiazole ethyl_bromopyruvate_thiazole Ethyl bromopyruvate ethyl_bromopyruvate_thiazole->Reaction_Node_Thiazole Thiazole_Product Ethyl 2-(4-methoxyphenyl)thiazole- 4-carboxylate Reaction_Node_Thiazole->Thiazole_Product caption Hantzsch Thiazole Synthesis Workflow

Hantzsch Thiazole Synthesis Workflow

The Hantzsch synthesis is generally efficient and versatile, with a wide range of commercially available starting materials. The reaction conditions are often milder than those required for the Robinson-Gabriel synthesis.

Ethyl 1-(4-methoxyphenyl)-1,2,3-triazole-4-carboxylate: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The advent of "click chemistry" has revolutionized the synthesis of 1,2,3-triazoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective route to 1,4-disubstituted triazoles.

CuAAC_Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4_methoxyphenyl_azide 4-Methoxyphenyl azide Reaction_Node_Triazole Cu(I) catalyst Solvent (e.g., t-BuOH/H2O) 4_methoxyphenyl_azide->Reaction_Node_Triazole ethyl_propiolate Ethyl propiolate ethyl_propiolate->Reaction_Node_Triazole Triazole_Product Ethyl 1-(4-methoxyphenyl)-1,2,3- triazole-4-carboxylate Reaction_Node_Triazole->Triazole_Product caption CuAAC Synthesis Workflow

CuAAC Synthesis Workflow

CuAAC reactions are known for their high yields, mild reaction conditions, and exceptional functional group tolerance, making this a highly attractive method for library synthesis and late-stage functionalization.

Table 1: Comparative Synthesis Data
IntermediateSynthetic MethodTypical YieldReaction ConditionsReference
This compound Robinson-Gabriel~50%Toluene/Dioxane, Reflux, 24h[1]
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate Hantzsch Synthesis70-95%Ethanol, Reflux[2]
Ethyl 1-(4-methoxyphenyl)-1,2,3-triazole-4-carboxylate CuAAC ("Click" Chemistry)>90%t-BuOH/H₂O, Room Temp[3][4]

Expert Insight: The choice of synthetic route has significant downstream implications. While the Robinson-Gabriel synthesis is a well-established method, its often moderate yields and harsh conditions can be a drawback in large-scale synthesis. The Hantzsch synthesis for the thiazole analogue offers a more efficient alternative. However, the CuAAC reaction for the triazole intermediate stands out for its operational simplicity, high efficiency, and robustness, making it particularly well-suited for high-throughput synthesis and the generation of diverse compound libraries.

Chemical Properties and Stability: A Head-to-Head Comparison

The inherent chemical nature of the heterocyclic core dictates its stability towards various reagents and conditions encountered during subsequent synthetic manipulations and in biological environments.

Aromaticity and General Stability

The aromaticity of these five-membered heterocycles follows the general trend: Thiazole > Oxazole . Triazoles also exhibit a high degree of aromatic stabilization. This difference in aromaticity has a direct impact on their chemical stability. Oxazoles are generally less stable than thiazoles, particularly under acidic conditions where they can be prone to ring opening.[5] Thiazoles, with their greater aromatic character, exhibit enhanced stability.[3] Triazoles are known for their exceptional stability, being resistant to a wide range of chemical transformations including oxidation, reduction, and hydrolysis.

Reactivity of the Ester Moiety

Experimental Consideration: When planning subsequent synthetic steps, it is crucial to consider the stability of the heterocyclic core. For instance, harsh acidic or basic conditions that might be employed for ester hydrolysis could potentially lead to degradation of the oxazole ring. Milder conditions, such as enzymatic hydrolysis or using reagents like lithium hydroxide at controlled temperatures, may be necessary to preserve the integrity of the oxazole intermediate. The greater stability of the thiazole and triazole rings provides a wider window of compatible reaction conditions.

Impact on Physicochemical and Biological Properties

The choice of the heterocyclic core can significantly influence the physicochemical properties and, consequently, the pharmacokinetic and pharmacodynamic profile of a drug candidate.

  • Lipophilicity and Solubility: The introduction of heteroatoms generally leads to an increase in polarity and a decrease in lipophilicity compared to their carbocyclic analogues. The additional nitrogen atoms in the triazole ring, for example, can act as hydrogen bond acceptors, potentially improving aqueous solubility.

  • Metabolic Stability: The metabolic fate of a drug is often linked to the susceptibility of its constituent rings to enzymatic degradation. The inherent stability of the triazole ring, in particular, often translates to enhanced metabolic stability in vivo.

  • Target Engagement: The different electronic distributions and hydrogen bonding capabilities of oxazole, thiazole, and triazole rings can lead to distinct interactions with biological targets. The oxazole ring can act as a bioisostere for amide or ester groups, while the thiazole ring is often used to mimic a phenyl ring.[6] The triazole ring is a well-established pharmacophore known for its ability to participate in hydrogen bonding and dipole-dipole interactions.[7]

Expert Insight: The concept of bioisosterism is a powerful tool in drug design. Replacing one heterocycle with another can be a strategic approach to fine-tune a molecule's properties. For example, if a lead compound containing an oxazole shows poor metabolic stability, replacing it with a more robust thiazole or triazole could be a viable optimization strategy. A systematic evaluation of these different heterocyclic cores during the lead optimization phase can be a highly effective approach to improving the overall drug-like properties of a series of compounds.

Detailed Experimental Protocols

To facilitate the practical application of the information presented in this guide, we provide detailed, step-by-step methodologies for the synthesis of the three key intermediates.

Protocol 1: Synthesis of this compound

Method: Robinson-Gabriel Synthesis[1]

Materials:

  • 4-Methoxybenzamide

  • Ethyl bromopyruvate

  • Toluene

  • Dioxane

  • Ethyl acetate

  • Brine

  • Sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a solution of 4-methoxybenzamide (1.65 mmol) in a 1:1 mixture of toluene and dioxane (20 mL), add ethyl bromopyruvate (4.98 mmol).

  • Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (97:3) as the eluent to yield the desired product.

  • Yield: ~50%, m.p.: 100-102 °C.

Protocol 2: Synthesis of Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate

Method: Hantzsch Thiazole Synthesis (adapted from general procedures)[2][8]

Materials:

  • 4-Methoxythiobenzamide

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 4-methoxythiobenzamide (1 mmol) and ethyl bromopyruvate (1.1 mmol) in absolute ethanol (10 mL).

  • Heat the mixture at reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Protocol 3: Synthesis of Ethyl 1-(4-methoxyphenyl)-1,2,3-triazole-4-carboxylate

Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3][4]

Materials:

  • 4-Methoxyphenyl azide

  • Ethyl propiolate

  • tert-Butanol

  • Water

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate

  • Ethyl acetate

  • Brine

  • Sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenyl azide (1 mmol) and ethyl propiolate (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To this solution, add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Conclusion and Future Perspectives

The choice between this compound, its thiazole analogue, and its triazole counterpart is a multifaceted decision with significant implications for the entire drug discovery and development process.

  • This compound remains a valuable intermediate, accessible through classical synthetic methods. However, researchers must be mindful of the potential for ring instability under certain conditions.

  • Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate offers a more stable alternative, often accessible in higher yields through the robust Hantzsch synthesis. Its increased aromaticity and stability make it a more resilient scaffold for further chemical modifications.

  • Ethyl 1-(4-methoxyphenyl)-1,2,3-triazole-4-carboxylate , synthesized via the highly efficient CuAAC reaction, represents a state-of-the-art building block. Its exceptional stability and the mild conditions of its synthesis make it an ideal choice for the rapid generation of compound libraries and for use in complex synthetic sequences.

Ultimately, the optimal choice of heterocyclic intermediate will depend on the specific goals of the research program, including the desired biological target, the planned synthetic route, and the required physicochemical properties of the final drug candidate. This guide provides a foundational framework to aid in this critical decision-making process, empowering researchers to navigate the rich and diverse landscape of heterocyclic chemistry with greater confidence and strategic insight.

References

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Seck, I., & Nguemo, F. (2021). Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. Results in Chemistry, 3, 100132. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][7][9]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Wikipedia. (2023, December 27). Oxazole. [Link]

  • Bagley, M. C., et al. (2004). A new synthesis of thiazoles.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • ScienceDaily. (2017, September 25). New synthesis method for click chemistry. [Link]

  • Fun, H.-K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2373. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comparative analysis of the biological activities of derivatives based on the "Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate" core structure. We will delve into their anticancer and anti-inflammatory potential, presenting supporting data, outlining experimental protocols, and discussing structure-activity relationships to inform future drug discovery efforts.

Anticancer Activity: A Comparative Analysis

Derivatives of the oxazole-4-carboxylate scaffold have demonstrated significant potential as anticancer agents.[3][4][5][6] A key area of investigation has been the modification of the oxazole ring to enhance cytotoxicity against various cancer cell lines.

One notable study synthesized a series of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates and screened them against 60 human cancer cell lines.[3] Among these, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate emerged as a particularly potent derivative with a broad spectrum of activity.[3]

Comparative Cytotoxicity Data

The following table summarizes the anticancer activity of a lead derivative compared to standard chemotherapeutic agents. The data is presented in terms of GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

Compound/DrugAverage GI50 (µM)Average TGI (µM)Average LC50 (µM)Most Sensitive Cell Line (GI50)
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate 5.3712.936.0Non-Small Cell Lung Cancer (NOP-92)
Doxorubicin (Reference) ~0.05~0.5>10Varies
Cisplatin (Reference) ~1.0~5.0>20Varies

Data for the oxazole derivative is sourced from a study on 5-sulfonyl derivatives.[3] Reference values for Doxorubicin and Cisplatin are approximate and can vary based on the cell line and assay conditions.

Key Insights:

  • The 5-sulfonyl modification of the oxazole-4-carboxylate core appears to be a critical determinant of anticancer activity.[3]

  • The lead compound demonstrated potent growth inhibition, particularly against non-small cell lung cancer cell lines.[3]

  • While not as potent as Doxorubicin, the derivative shows promising activity and warrants further optimization.

Potential Mechanism of Action

Molecular docking studies have suggested that these oxazole derivatives may exert their anticancer effects by targeting fundamental cellular processes. Two potential targets that have been identified are:

  • Tubulin: The compound is predicted to bind to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics, a mechanism shared by established anticancer drugs.[3]

  • Cyclin-Dependent Kinase 2 (CDK2): Interaction with the ATP-binding site of CDK2 is another proposed mechanism, which would lead to cell cycle arrest.[3]

The oxazole scaffold's ability to interact with various enzymes and receptors makes it a versatile platform for developing targeted cancer therapies.[4][5][6]

Anti-inflammatory Activity: Emerging Potential

The oxazole nucleus is also a recognized pharmacophore in the development of anti-inflammatory agents.[7][8][9] Derivatives have been shown to modulate key inflammatory pathways. While specific studies on "this compound" derivatives in inflammation are less common, research on related oxazole structures provides valuable insights.

For instance, a study on 2,5-disubstituted-1,3,4-oxadiazole derivatives, a related heterocyclic system, demonstrated significant in vivo anti-inflammatory activity.[8] Certain derivatives exhibited a reduction in paw edema comparable to the standard drug ibuprofen.[8] Another study on novel oxazole derivatives showed promising anti-inflammatory effects in a carrageenan-induced rat paw edema model, with some compounds showing activity comparable to indomethacin.[9]

Comparative Anti-inflammatory Data
Compound/DrugDose% Inhibition of Paw Edema (at 4th hour)
Oxazole Derivative A1 -35.38%
Oxazole Derivative A2 -28.67%
Indomethacin (Standard) -45.86%
Ibuprofen (Standard) 200 µg/mL84.31%

Data for oxazole derivatives A1 and A2 is from a study using the carrageenan-induced rat paw edema model.[9] The ibuprofen data is from a study on oxadiazole derivatives.[8]

Structure-Activity Relationship (SAR) Insights:

  • The anti-inflammatory potential of oxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[8][9]

  • The presence of specific aryl substitutions can significantly enhance anti-inflammatory activity.[8]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Workflow for Anticancer Screening

G cluster_prep Preparation cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Synthesized Oxazole Derivatives dissolve Dissolve in DMSO (Stock Solution) start->dissolve start->dissolve add_drug Add serial dilutions of Oxazole Derivatives dissolve->add_drug culture Maintain Cancer Cell Lines (e.g., NCI-60 panel) seed Seed cells in 96-well plates culture->seed incubate1 Incubate for 24h (Cell Adhesion) seed->incubate1 incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 mtt_assay Perform MTT/SRB Assay incubate2->mtt_assay read_abs Read Absorbance (Spectrophotometer) mtt_assay->read_abs calc_ic50 Calculate GI50, TGI, LC50 values read_abs->calc_ic50

Caption: General workflow for in vitro anticancer screening of oxazole derivatives.

MTT Assay for Cell Viability (Detailed Steps):
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 values.

Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity):
  • Animal Acclimatization: Acclimatize Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test oxazole derivatives orally or intraperitoneally at a specific dose. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

Derivatives of "this compound" represent a promising scaffold for the development of novel therapeutic agents. The available data strongly supports their potential as anticancer agents, with evidence suggesting mechanisms involving tubulin and CDK2 inhibition.[3] Their anti-inflammatory properties, while less explored for this specific core, are suggested by studies on structurally related oxazoles.[8][9]

Future research should focus on:

  • Synthesis of a broader range of derivatives: Exploring substitutions at various positions on the phenyl and oxazole rings to optimize potency and selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In vivo efficacy and safety profiling: Evaluating the most promising derivatives in animal models of cancer and inflammation to assess their therapeutic potential and toxicity.

By systematically exploring the structure-activity relationships and mechanisms of action, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2024). MDPI. [Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). National Institutes of Health. [Link]

  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). DSpace Repository. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science Publishers. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). National Institutes of Health. [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(4-methoxyphenyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 2-(4-methoxyphenyl)oxazole Scaffold

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The oxazole nucleus can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors, making it a privileged structure in drug discovery.[2][3]

Derivatives of the oxazole core have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[1] The 2-(4-methoxyphenyl)oxazole scaffold, in particular, has emerged as a promising framework for the development of novel therapeutic agents. The methoxy group at the para-position of the phenyl ring can influence the electronic properties and conformation of the molecule, which in turn can modulate its biological activity. This guide will delve into the nuanced structure-activity relationships that govern the efficacy of this class of compounds.

General Synthesis Strategies for 2-(4-methoxyphenyl)oxazole Derivatives

The synthesis of 2,4-disubstituted and other polysubstituted oxazoles is often achieved through well-established organic reactions. A common and versatile method involves the condensation of a para-substituted 2-bromoacetophenone with an amide in the presence of a suitable catalyst and solvent. For instance, the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with various amides can yield a range of 2-substituted-4-(4-methoxyphenyl)oxazole derivatives. Microwave-assisted synthesis has also been employed to improve reaction times and yields.[2]

Another synthetic route involves the reaction of diazoketones with amides catalyzed by copper(II) triflate.[2] The choice of synthetic strategy is often dictated by the desired substitution pattern on the oxazole ring and the availability of starting materials. The rationale behind selecting a particular synthetic pathway is to achieve the target molecule with high yield and purity, allowing for reliable biological evaluation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(4-methoxyphenyl)oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring and the phenyl moiety. Below, we analyze the SAR of these compounds in the context of their anticancer and antimicrobial activities.

Anticancer Activity

The 2-(4-methoxyphenyl)oxazole scaffold has been incorporated into molecules designed as anticancer agents, with a notable mechanism of action being the inhibition of tubulin polymerization.[4] Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. Compounds that disrupt microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells.[4]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 5-position of the oxazole ring: The introduction of a substituted phenyl ring at the 5-position can significantly enhance anticancer activity. For instance, a derivative with a 3',4',5'-trimethoxyphenyl group at the 4-position and a m-fluoro-p-methoxyphenyl group at the 5-position of a 2-methyloxazole core exhibited potent antiproliferative activity with IC50 values in the nanomolar range, comparable to the well-known tubulin inhibitor combretastatin A-4.[4]

  • The role of the 2-(4-methoxyphenyl) group: While direct SAR studies on a series of 2-(4-methoxyphenyl)oxazole derivatives with systematic modifications are not extensively available in the reviewed literature, the presence of the 4-methoxyphenyl group is a common feature in many biologically active oxazoles. This suggests its importance for activity, potentially by providing favorable electronic and steric interactions with the biological target.

  • Comparison with other heterocyclic scaffolds: Other heterocyclic compounds, such as those containing 1,2,4-oxadiazole and 1,3,4-oxadiazole rings, have also shown significant anticancer activity.[5][6] Some of these derivatives also act as tubulin polymerization inhibitors.[5] A direct comparison of potency would require head-to-head studies, but the nanomolar IC50 values reported for some oxazole derivatives suggest they are highly competitive with other heterocyclic anticancer agents.[4]

Table 1: Comparative in vitro Anticancer Activity of Selected Oxazole Derivatives

Compound ID2-Substituent4-Substituent5-SubstituentCancer Cell LineIC50 (nM)Reference
4g -CH33',4',5'-trimethoxyphenylm-fluoro-p-methoxyphenylVarious0.35 - 4.6[4]
4i -CH33',4',5'-trimethoxyphenylp-ethoxyphenylVarious0.5 - 20.2[4]
Combretastatin A-4 N/AN/AN/AVarious0.8 - 3100[4]
3e 4-(4-methoxybenzylidene)N/AN/AHepG28.9 ± 0.30 µg/mL[7]
Antimicrobial Activity

Oxazole derivatives have also been investigated for their potential as antimicrobial agents. The increasing prevalence of drug-resistant bacteria necessitates the discovery of new classes of antibiotics.

Key SAR Insights for Antimicrobial Activity:

  • Influence of substituents on the aryl rings: The nature and position of substituents on the phenyl rings attached to the oxazole core play a crucial role in determining the antimicrobial potency and spectrum of activity.

  • Comparison with other heterocyclic scaffolds: Triazole and oxadiazole derivatives have also been extensively studied as antimicrobial agents.[8][9] For instance, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL.[8] Some oxadiazole derivatives have exhibited good antibacterial and antifungal activity with MIC values in the range of 7-18 µg/mL.[9] While direct comparative data with 2-(4-methoxyphenyl)oxazole derivatives is scarce, these values provide a benchmark for the potency that should be aimed for in the development of new oxazole-based antimicrobial agents.

Table 2: Comparative in vitro Antimicrobial Activity of Selected Heterocyclic Derivatives

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
1,2,4-Triazolo[1,5-a]pyrimidineCompound IIIa/IIIbGram-positive & Gram-negative bacteria2[8]
1,3,4-OxadiazoleCompound AB1/AB2/AB7Bacteria & Fungi7 - 18[9]
ThiazoleCompound 4bE. coli & B. subtilis3.9[10]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After 24 hours, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (1 mM)

  • Glycerol (as a polymerization enhancer)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds dissolved in an appropriate solvent

  • 384-well black wall microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Prepare a reaction mixture containing tubulin, polymerization buffer, GTP, and glycerol on ice.

  • Add the test compound at various concentrations to the wells of a 384-well plate. Include a positive control (e.g., paclitaxel for stabilizers, colchicine for destabilizers) and a negative control (vehicle).

  • Add the tubulin reaction mixture to the wells.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Monitor the fluorescence kinetically for 60 minutes (e.g., excitation at 360 nm and emission at 420 nm for DAPI).

  • The increase in fluorescence corresponds to tubulin polymerization. Analyze the kinetic data to determine the effect of the compounds on the rate and extent of polymerization.[11][12]

Visualizing Structure-Activity Relationships

Graphviz diagrams can be used to visually represent the key SAR findings.

SAR_Anticancer cluster_scaffold 2-(4-methoxyphenyl)oxazole Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Scaffold R1 5-Position (e.g., Substituted Phenyl) Scaffold->R1 Crucial for high potency R2 4-Position (e.g., 3',4',5'-trimethoxyphenyl) Scaffold->R2 Enhances activity R3 2-Position (Methyl vs. Aryl) Scaffold->R3 Modulates activity Activity Increased Anticancer Activity (Tubulin Polymerization Inhibition) R1->Activity R2->Activity Experimental_Workflow start Synthesis of 2-(4-methoxyphenyl)oxazole Derivatives char Structural Characterization (NMR, MS, etc.) start->char screen Biological Screening (e.g., Anticancer, Antimicrobial) char->screen sar Structure-Activity Relationship Analysis screen->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design in_vivo In Vivo Studies lead_opt->in_vivo

Sources

A Senior Application Scientist's Guide to Oxazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The oxazole motif is a cornerstone of modern medicinal chemistry and materials science.[1] This five-membered aromatic heterocycle is a privileged scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and capacity for hydrogen bonding make it a critical component in drug design. This guide provides an in-depth comparative analysis of the most significant methods for oxazole synthesis, offering field-proven insights, detailed experimental protocols, and quantitative data to empower researchers in selecting the optimal strategy for their synthetic challenges.

The Classical Approaches: Cornerstones of Oxazole Synthesis

Four classical methods have long dominated the landscape of oxazole synthesis: the Robinson-Gabriel, Fischer, van Leusen, and Bredereck syntheses. Each offers a distinct pathway to the oxazole core, with inherent advantages and limitations regarding substrate scope, reaction conditions, and functional group tolerance.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust and time-honored method for preparing 2,5-disubstituted oxazoles through the cyclodehydration of 2-acylamino ketones.[2] This reaction is typically promoted by strong acids and dehydrating agents, which facilitate the intramolecular cyclization and subsequent elimination of water to form the aromatic ring.

Mechanism and Causality:

The reaction proceeds via protonation of the amide carbonyl, which enhances the electrophilicity of its carbon atom. The enol form of the adjacent ketone then acts as the nucleophile, attacking the protonated amide carbonyl to form a five-membered cyclic intermediate (an oxazoline derivative). Subsequent dehydration, driven by the acidic conditions and heat, leads to the formation of the stable aromatic oxazole ring. The choice of a potent dehydrating agent like sulfuric acid or phosphorus oxychloride is critical to drive the equilibrium towards the final product.[1]

Robinson_Gabriel_Mechanism

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

This protocol is adapted from established Robinson-Gabriel procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-benzamidoacetophenone (1.0 eq).

  • Cyclodehydration: Cautiously add concentrated sulfuric acid (e.g., 5-10 eq) to the starting material.

  • Heating: Heat the reaction mixture, for instance, to 100°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford pure 2,5-diphenyloxazole.

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method provides 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[3]

Mechanism and Causality:

The reaction initiates with the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. The nitrogen of this intermediate then nucleophilically attacks the aldehyde carbonyl. A subsequent intramolecular SN2 reaction, followed by the loss of water, yields a chloro-oxazoline intermediate. Tautomerization and elimination of HCl generate the final oxazole product.[3] The requirement for anhydrous conditions is paramount to prevent hydrolysis of the intermediates.[3]

Fischer_Oxazole_Mechanism

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

This protocol requires the use of dry glassware and anhydrous solvents.

  • Reaction Setup: Dissolve mandelonitrile (benzaldehyde cyanohydrin, 1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether in a flask protected from atmospheric moisture.

  • Acid Addition: Bubble dry hydrogen chloride gas through the solution. The reaction is typically conducted at low temperatures (e.g., 0°C).

  • Product Precipitation: The oxazole product often precipitates as its hydrochloride salt.

  • Isolation: Collect the precipitate by filtration and wash with anhydrous diethyl ether.

  • Free Base Liberation: Treat the hydrochloride salt with a weak base, such as aqueous sodium bicarbonate, to obtain the free oxazole.

  • Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2,5-diphenyloxazole.

The Van Leusen Oxazole Synthesis

The van Leusen reaction is a highly versatile method for preparing 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent.[4][5]

Mechanism and Causality:

The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base (e.g., K₂CO₃). The resulting carbanion attacks the aldehyde carbonyl, forming an alkoxide intermediate. This is followed by an intramolecular cyclization where the alkoxide attacks the isocyanide carbon. The resulting oxazoline intermediate then undergoes base-promoted elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole.[4][5] The mild reaction conditions are a significant advantage of this method.[4]

Van_Leusen_Mechanism

Experimental Protocol: Synthesis of 5-(1H-indol-3-yl)oxazole

This protocol is adapted from a reported synthesis of pimprinine analogues.[5]

  • Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 eq) and TosMIC (1.1 eq) in a mixture of DME and methanol, add a basic ion-exchange resin (e.g., Ambersep® 900(OH), 2.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, filter off the resin and wash with methanol. Remove the solvent from the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 5-substituted oxazole. A yield of 66% has been reported for this transformation.[5]

The Bredereck Reaction

The Bredereck reaction offers a pathway to 2,4-disubstituted oxazoles by reacting α-haloketones with amides.[1] It is considered an efficient and economical process.[1]

Mechanism and Causality:

The reaction likely proceeds through the initial N-alkylation of the amide by the α-haloketone to form an α-amido ketone intermediate. This intermediate then undergoes an intramolecular cyclization, where the amide oxygen attacks the ketone carbonyl. Subsequent dehydration of the resulting cyclic intermediate affords the 2,4-disubstituted oxazole.

Experimental Protocol: General Procedure for 2,4-Disubstituted Oxazoles

  • Reaction Setup: In a suitable solvent such as DMF, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and the amide (e.g., benzamide, 1.0-1.5 eq).

  • Heating: Heat the reaction mixture, often to temperatures above 100°C. Microwave irradiation can also be employed to accelerate the reaction.

  • Work-up: After cooling, the reaction mixture is typically diluted with water, and the product is extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Modern Synthetic Approaches

While the classical methods remain valuable, modern organic synthesis has introduced more sophisticated and often milder approaches to the oxazole core. These methods frequently employ transition metal catalysis or novel oxidative cyclization strategies.

Copper-Catalyzed Synthesis from N-Propargylamides

A notable modern approach involves the copper-catalyzed synthesis of 2,5-disubstituted oxazoles from readily available N-propargylamides.

Mechanism and Causality:

While the precise mechanism can vary depending on the specific catalytic system, a plausible pathway involves the coordination of the copper catalyst to the alkyne of the N-propargylamide, activating it towards nucleophilic attack. Intramolecular attack by the amide oxygen leads to a cyclization event, followed by isomerization and/or oxidation to furnish the aromatic oxazole.

Experimental Protocol: Synthesis of 2,5-Disubstituted Oxazoles

A representative procedure involves the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst, a phosphine ligand, and a base, which proceeds through a palladium-catalyzed coupling followed by in situ cyclization.[6]

PIDA-Mediated Intramolecular Oxidative Cyclization

The use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), offers a metal-free and environmentally benign approach to oxazole synthesis from enamides.[7][8]

Mechanism and Causality:

The reaction is believed to proceed through the formation of an iodo intermediate upon reaction of the enamide with PIDA. This is followed by an intramolecular cyclization where the amide oxygen attacks the double bond, and subsequent reductive elimination of iodobenzene and acetic acid yields the oxazole.[9] This method avoids the use of heavy metals and often proceeds under mild conditions.[7][9]

Experimental Protocol: Synthesis of Functionalized Oxazoles from Enamides

  • Reaction Setup: In a suitable solvent such as 1,2-dichloroethane (DCE), dissolve the enamide (1.0 eq).

  • Reagent Addition: Add PIDA (1.2 eq) and a Lewis acid such as BF₃·Et₂O (1.2 eq).

  • Heating: Reflux the reaction mixture and monitor by TLC.

  • Work-up: Upon completion, quench the reaction, for example, with aqueous sodium thiosulfate solution, and extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography. Yields of up to 90% have been reported for this transformation.[9]

Comparative Analysis of Oxazole Synthesis Methods

MethodStarting MaterialsKey ReagentsTypical ConditionsYieldsAdvantagesDisadvantages
Robinson-Gabriel 2-Acylamino ketonesH₂SO₄, POCl₃, PPAHigh temperatureModerate to GoodReadily available starting materials, well-established.[10]Harsh conditions, limited functional group tolerance.[10]
Fischer Cyanohydrins, AldehydesAnhydrous HClAnhydrous, often low temperatureModerate to GoodClassical method, useful for specific substitution patterns.[10]Requires anhydrous conditions, limited substrate classes.[10]
Van Leusen Aldehydes, TosMICBase (e.g., K₂CO₃)Mild to moderate temperatureGood to ExcellentMild conditions, good functional group tolerance, one-pot variations.[10]Stoichiometric use of TosMIC, potential for side reactions.[10]
Bredereck α-Haloketones, AmidesHeat or MicrowaveHigh temperatureGoodEfficient and economical.[1]Can require high temperatures.
Cu-Catalyzed N-PropargylamidesCu catalyst, oxidantMild to moderate temperatureGood to ExcellentHigh efficiency, broad functional group tolerance.[1]Cost and toxicity of metal catalyst.
PIDA-Mediated EnamidesPIDA, Lewis acidRefluxGood to ExcellentMetal-free, environmentally benign, broad substrate scope.[7][9]Stoichiometric use of hypervalent iodine reagent.

Conclusion and Future Outlook

The synthesis of the oxazole ring has evolved from classical, often harsh, methodologies to more sophisticated and milder modern approaches. The Robinson-Gabriel and Fischer syntheses, while foundational, are often limited by their stringent reaction conditions. The van Leusen and Bredereck reactions offer greater flexibility and milder conditions, expanding the accessible chemical space.

The advent of transition-metal catalysis and metal-free oxidative cyclizations has further revolutionized oxazole synthesis, providing highly efficient and functional-group-tolerant pathways. As the demand for complex, polyfunctionalized molecules in drug discovery and materials science continues to grow, the development of even more selective, efficient, and sustainable methods for oxazole synthesis will remain a key area of research. The choice of synthetic route will always be a strategic decision, balancing factors such as substrate availability, desired substitution pattern, functional group compatibility, and overall synthetic efficiency.

References

  • Joshi, S., Choudhary, A. N., Juyal, D., & Bisht, A. S. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-287. Available at: [Link]

  • Zhang, M., Chen, J., & Zhou, C. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]

  • Zhang, M., Chen, J., & Zhou, C. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]

  • Wikipedia contributors. (2023, December 28). Fischer oxazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Zheng, Y., Li, X., Ren, C., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2012). Synthesis of oxazoles from enamides via phenyliodine diacetate-mediated intramolecular oxidative cyclization. The Journal of organic chemistry, 77(22), 10353–10361. Available at: [Link]

  • Zheng, Y., Li, X., Ren, C., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2012). Synthesis of oxazoles from enamides via phenyliodine diacetate-mediated intramolecular oxidative cyclization. The Journal of organic chemistry, 77(22), 10353–10361. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. Retrieved January 22, 2026, from [Link]

  • Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3441-3476. Available at: [Link]

  • Williams, D. R., & Lowder, M. A. (2000). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic letters, 2(12), 1765–1768. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved January 22, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2024). A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. Research on Chemical Intermediates, 50(3), 837-872. Available at: [Link]

  • Martínez-Robles, M. I., et al. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank, 2019(4), M1093. Available at: [Link]

  • Wikipedia contributors. (2023, October 29). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). van Leusen oxazole synthesis. Retrieved January 22, 2026, from [Link]

  • Wang, C., et al. (2018). A facile synthesis of 2,5-disubstituted oxazoles via a copper-catalyzed cascade reaction of alkenes with azides. Chemical Communications, 54(73), 10302-10305. Available at: [Link]

  • Zheng, Y., et al. (2016). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. Figshare. Available at: [Link]

  • Arcadi, A., Cacchi, S., Cascia, L., Fabrizi, G., & Marinelli, F. (2001). Preparation of 2,5-Disubstituted Oxazoles from N-Propargylamides. Organic letters, 3(16), 2501–2504. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 22, 2026, from [Link]

  • Reddy, G. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Preprints.org. Available at: [Link]

  • Zhong, C. L., et al. (2012). Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts. The Journal of organic chemistry, 77(9), 4271–4277. Available at: [Link]

  • ResearchGate. (n.d.). Robinson–Gabriel synthesis. Retrieved January 22, 2026, from [Link]

  • Turchi, I. J. (2008). Synthesis and Reactions of Oxazoles. In The Chemistry of Heterocyclic Compounds: Oxazoles (Vol. 45). John Wiley & Sons. Available at: [Link]

  • Wang, Y., et al. (2016). Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. RSC Advances, 6(10), 8345-8349. Available at: [Link]

  • Morwick, T., Hrapchak, M., DeTuri, M., & Campbell, S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic letters, 4(16), 2665–2668. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved January 22, 2026, from [Link]

  • Zhong, C. L., et al. (2012). Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts. The Journal of organic chemistry, 77(9), 4271–4277. Available at: [Link]

  • Reddy, K. S., et al. (2012). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. Organic letters, 14(16), 4154–4157. Available at: [Link]

  • ResearchGate. (n.d.). Robinson-Gabriel synthesis. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Retrieved January 22, 2026, from [Link]

  • Williams, D. R., & Lowder, M. A. (2000). A Practical Synthesis of 1,3-Oxazole. The Journal of organic chemistry, 65(11), 3371–3373. Available at: [Link]

  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved January 22, 2026, from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved January 22, 2026, from [Link]

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of organic chemistry, 89(7), 5038–5048. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved January 22, 2026, from [Link]

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Bohrium. Available at: [Link]

Sources

A Comparative Efficacy Analysis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate Derivatives and Existing Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Therapeutic Promise of the Oxazole Scaffold

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. [1][2]Derivatives of the oxazole core have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. [3][4]This guide focuses on a specific class of these compounds, the Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate derivatives, and provides a comparative analysis of their efficacy against established therapeutic agents in each of these domains. By examining the available preclinical data, we aim to provide researchers and drug development professionals with a clear, evidence-based perspective on the potential of this chemical series.

Comparative Efficacy Analysis: A Data-Driven Overview

The following sections present a comparative analysis of the biological activity of 2-(4-methoxyphenyl)oxazole derivatives against standard-of-care drugs in oncology, infectious diseases, and inflammatory conditions. The data is compiled from various in vitro and in vivo studies to provide a comprehensive overview of their potential.

Anticancer Activity: A Head-to-Head with Doxorubicin

The evaluation of novel anticancer agents often involves a direct comparison with established chemotherapeutics like doxorubicin. While specific head-to-head studies on this compound are limited, research on analogous 1,3,4-oxadiazole derivatives provides valuable insights into the potential of this heterocyclic class.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Oxadiazole Derivatives and Doxorubicin

Compound IDCancer Cell LineTest Compound IC50 (µM)Doxorubicin IC50 (µM)Reference
Compound 10 MCF-7 (Breast)1.76 ± 0.08>10[5]
Compound 11 MCF-7 (Breast)1.18 ± 0.04>10[5]
Compound 14 MCF-7 (Breast)3.502.97[5]

Note: The presented data is for 1,3,4-oxadiazole derivatives, which share a similar five-membered heterocyclic core with the oxazole derivatives of interest.

The data in Table 1 suggests that certain oxadiazole derivatives can exhibit potent cytotoxic effects against the MCF-7 human breast cancer cell line, with some compounds demonstrating greater potency than the standard drug, doxorubicin, under the tested conditions. [5]This underscores the potential of this class of heterocycles as a source of novel anticancer agents.

Antimicrobial Efficacy: Benchmarking Against Ciprofloxacin

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Oxazole derivatives have emerged as a promising class of compounds with significant antibacterial activity. The following table compares the in vitro activity of various oxazole derivatives with the broad-spectrum antibiotic, ciprofloxacin.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition, mm) of Oxazole Derivatives and Ciprofloxacin

Compound IDBacterial StrainTest Compound Zone of Inhibition (mm)Ciprofloxacin Zone of Inhibition (mm)Reference
13a E. coli20Not Reported[1]
13b E. coliEquipotent to standardNot Reported[1]
13d E. coliEquipotent to standardNot Reported[1]
13e E. coliEquipotent to standardNot Reported[1]
14b Not SpecifiedBetter than standardNot Reported[1]

Note: The specific concentration of the test compounds and ciprofloxacin were not detailed in the reference.

The data indicates that several oxazole derivatives exhibit antibacterial activity comparable to or, in some cases, better than the standard antibiotic ciprofloxacin against E. coli. [1]This highlights the potential of the oxazole scaffold in the development of new antibacterial agents.

Anti-inflammatory Potential: A Comparison with Indomethacin

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the efficacy of novel anti-inflammatory compounds.

Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema) of Oxazole Derivatives and Indomethacin

Compound IDTime (hours)Test Compound % InhibitionIndomethacin % InhibitionReference
Derivative A1 428.6745.86[6]
Derivative A 435.3845.86[6]

The results from the carrageenan-induced paw edema model show that the tested oxazole derivatives possess significant anti-inflammatory activity, although the standard drug, indomethacin, demonstrated a higher percentage of edema inhibition at the 4-hour time point in this particular study. [6]Further structural modifications of the oxazole scaffold could lead to derivatives with enhanced anti-inflammatory potency.

Experimental Methodologies: Ensuring Scientific Rigor

The data presented in this guide is derived from established and validated experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a defined period (typically 24-72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with test compounds and controls A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for in vitro cytotoxicity.

Antimicrobial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to various antimicrobial agents.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

  • Plate Inoculation: A Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound and a standard antibiotic (e.g., ciprofloxacin) are placed on the agar surface.

  • Incubation: The plate is incubated under standardized conditions (typically 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

  • Interpretation: The size of the zone of inhibition is compared to established standards to determine if the bacterium is susceptible, intermediate, or resistant to the tested agent.

Kirby_Bauer_Workflow A Prepare standardized bacterial inoculum B Inoculate Mueller-Hinton agar plate A->B C Place antibiotic-impregnated disks B->C D Incubate at 37°C for 18-24 hours C->D E Measure diameter of zones of inhibition D->E F Interpret susceptibility E->F Paw_Edema_Workflow A Administer test compound or Indomethacin to rats B Inject carrageenan into the right hind paw A->B C Measure paw volume at different time intervals B->C D Calculate the percentage of edema inhibition C->D

Caption: Workflow of the carrageenan-induced paw edema model.

Conclusion and Future Directions

The available evidence suggests that the 2-(4-methoxyphenyl)oxazole scaffold holds considerable promise as a template for the design of novel therapeutic agents. Derivatives of this and similar heterocyclic systems have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities in preclinical studies. While direct, comprehensive comparative data for this compound against a wide range of existing drugs is still emerging, the initial findings are encouraging and warrant further investigation.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of this class of compounds.

  • Direct, head-to-head comparative studies: Against a broader range of clinically relevant drugs to establish a clearer efficacy profile.

  • Mechanism of action studies: To elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In vivo efficacy and toxicological studies: To assess their therapeutic potential and safety in more complex biological systems.

By pursuing these avenues of research, the scientific community can fully explore the therapeutic potential of this compound derivatives and pave the way for the development of new and effective medicines.

References

  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Review of Antimicrobial Activity of Oxazole. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Journal of Cardiovascular Disease Research. [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). PubMed. [Link]

  • In vitro cytotoxicity of compounds 4a-4l on cancer cell lines and Vero... (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). MDPI. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2021). MDPI. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). ResearchGate. [Link]

  • Table 1 . Results of in vitro anticancer screening of compounds 2-4. (n.d.). ResearchGate. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2023). National Institutes of Health. [Link]

  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (n.d.). ResearchGate. [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2023). Journal of King Saud University - Science. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Oxazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of "Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate" derivatives. As researchers and drug development professionals, understanding a compound's selectivity is paramount to mitigating risks and ensuring the successful translation of a promising molecule from the bench to the clinic. This document will delve into the scientific rationale behind cross-reactivity studies, provide detailed experimental protocols for robust evaluation, and offer a practical guide to interpreting the resulting data. Our focus is on establishing a self-validating system of protocols that ensures the generation of reliable and reproducible results.

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This inherent biological promiscuity, while advantageous for discovering novel therapeutic agents, also presents a significant challenge: the potential for off-target interactions.

Off-target effects occur when a drug molecule interacts with unintended biological molecules, which can lead to unforeseen and often detrimental consequences.[1] These interactions are a major cause of adverse drug reactions and a significant contributor to the high attrition rates observed in clinical trials.[2] Therefore, a thorough understanding of a drug candidate's selectivity—its ability to preferentially interact with its intended target over other potential targets—is a cornerstone of modern drug development.[3][4]

Early and comprehensive cross-reactivity profiling allows for the identification of potential liabilities, enabling medicinal chemists to optimize lead compounds for improved selectivity and a more favorable safety profile.[5] Furthermore, these studies can sometimes unveil novel, therapeutically relevant off-targets, opening new avenues for drug repurposing.

Designing a Robust Cross-Reactivity Screening Cascade

A systematic approach is essential for a thorough evaluation of a compound's cross-reactivity. We propose a tiered screening cascade, beginning with broad, high-throughput assays and progressing to more focused, in-depth analyses for any identified hits.

Caption: A tiered approach to cross-reactivity screening.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step involves screening the lead compound and its derivatives against a broad panel of targets to identify potential off-target interactions. Several contract research organizations offer well-validated safety panels that cover a range of clinically relevant targets.[2][6] A judiciously selected panel should encompass targets from different protein families implicated in common adverse drug reactions.

For our oxazole carboxylate derivatives, a representative panel would include:

  • Kinases: Given the prevalence of oxazole cores in kinase inhibitors, a comprehensive kinase panel is essential.[7][8] This should include representatives from major kinase families (e.g., tyrosine kinases, serine/threonine kinases).

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are common off-targets for many small molecules.[9][10]

  • Nuclear Receptors: These ligand-activated transcription factors regulate a multitude of physiological processes, and their unintended activation or inhibition can lead to significant side effects.[11][12]

  • Ion Channels: Off-target interactions with ion channels, particularly cardiac ion channels like hERG, are a major safety concern.

  • Metabolic Enzymes: Cytochrome P450 (CYP) enzymes are critical for drug metabolism, and inhibition of these enzymes can lead to drug-drug interactions and toxicity.

Experimental Protocol: Kinase Activity Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[13][14][15]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.[16]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Test Compound B ADP + Phosphorylated Substrate + Unused ATP A->B Incubation C Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B->C D Add Kinase Detection Reagent (Converts ADP to ATP) C->D E Luciferase/Luciferin Reaction D->E F Measure Luminescence E->F

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase/substrate solutions, and the test compound dilutions. The final concentration of the test compound should typically be screened at 1 µM and 10 µM.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to a vehicle control.

Tier 2: Confirmatory and Orthogonal Assays

Any "hits" identified in the primary screen (e.g., >50% inhibition at 10 µM) should be subjected to confirmatory and orthogonal assays to rule out false positives and to determine the potency of the off-target interaction.

Experimental Protocol: Competitive Binding ELISA

A competitive ELISA is a valuable tool for confirming direct binding to a target and determining the inhibitory concentration (IC50) of the test compound.

Principle: The target protein is immobilized on a microplate. A known ligand of the target (often biotinylated) is incubated with the target in the presence of varying concentrations of the test compound. The test compound competes with the known ligand for binding to the target. The amount of known ligand bound is then detected using an enzyme-conjugated streptavidin, and the signal is inversely proportional to the concentration of the test compound.

G cluster_0 High Test Compound Concentration cluster_1 Low Test Compound Concentration A Immobilized Target B Biotinylated Ligand B->A C Test Compound C->A D Low Signal E Immobilized Target F Biotinylated Ligand F->E G Test Compound G->E H High Signal

Caption: Principle of Competitive ELISA.

Step-by-Step Methodology:

  • Plate Coating: Coat a high-binding 96-well plate with the target protein overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Competition Reaction: Prepare serial dilutions of the test compound. In a separate plate, pre-incubate the biotinylated ligand with the test compound dilutions for 30 minutes.

  • Incubation: Transfer the pre-incubated mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the test compound concentration and fit a dose-response curve to determine the IC50 value.

Tier 3: In-depth Characterization of Confirmed Hits

For confirmed off-target interactions, a more detailed characterization of the binding kinetics and affinity is warranted. Surface Plasmon Resonance (SPR) is the gold standard for this purpose.[17]

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time.[18] It provides valuable data on association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Principle: A ligand (in this case, the off-target protein) is immobilized on a sensor chip. The test compound (analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Step-by-Step Methodology:

  • Ligand Immobilization: Immobilize the purified off-target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the test compound in running buffer.

  • Binding Analysis: Inject the analyte dilutions over the immobilized ligand surface and a reference surface (without ligand) to correct for bulk refractive index changes.

  • Regeneration: After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented in a clear and concise manner to facilitate comparison between derivatives and with known reference compounds.

Table 1: Hypothetical Cross-Reactivity Profile of this compound Derivatives

CompoundPrimary Target IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target GPCR B Ki (nM)Off-Target Nuclear Receptor C EC50 (nM)
Lead Compound 50>10,0001,500>10,000
Derivative 1 255,000800>10,000
Derivative 2 608002,0005,000
Reference Drug 10>10,000>10,000>10,000

Interpretation:

  • Selectivity Index: A key metric is the selectivity index, calculated as the ratio of the off-target IC50 (or Ki/EC50) to the on-target IC50. A higher selectivity index (ideally >100-fold) indicates a more selective compound.

  • Structure-Activity Relationship (SAR): By comparing the cross-reactivity profiles of different derivatives, researchers can establish an SAR for off-target interactions. This information is invaluable for guiding the design of more selective compounds.

  • Clinical Relevance: The clinical relevance of any identified off-target interaction should be carefully considered. Is the off-target known to be associated with adverse effects? Is the potency of the off-target interaction within a clinically relevant concentration range?

Conclusion

A thorough and systematic evaluation of cross-reactivity is a critical component of modern drug discovery and development. By employing a tiered screening cascade that incorporates a diverse panel of off-targets and utilizes robust, orthogonal assay technologies, researchers can gain a comprehensive understanding of the selectivity profile of their lead compounds. This knowledge is essential for mitigating the risk of off-target toxicity, optimizing drug candidates for improved safety and efficacy, and ultimately, increasing the probability of success in the clinic. The protocols and strategies outlined in this guide provide a solid foundation for conducting these vital studies for "this compound" derivatives and other novel chemical entities.

References

  • Abdel-Hamid, M. K., & El-Shishtawy, R. M. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-9. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 21, 2026, from [Link]

  • Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. Available at: [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved January 21, 2026, from [Link]

  • Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. Retrieved January 21, 2026, from [Link]

  • Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved January 21, 2026, from [Link]

  • Cooper, M. A. (2003). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 319(2), 253–260. Available at: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 21, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 21, 2026, from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved January 21, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved January 21, 2026, from [Link]

  • Glass, C. K., & Ogawa, S. (2010). Molecular Determinants of Crosstalk between Nuclear Receptors and Toll-like Receptors Mediating Counter-regulation of Inflammatory Responses. Cell, 141(3), 517-529. Available at: [Link]

  • Tanso Biosciences. (2024, October 17). GPCR Safety Panels Launched. Retrieved January 21, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved January 21, 2026, from [Link]

  • Eurofins Discovery. (n.d.). NHRscan – Your Nuclear Hormone Receptor Panel. Retrieved January 21, 2026, from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 21, 2026, from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 21, 2026, from [Link]

  • Rossi, F., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Biosensors, 13(7), 724. Available at: [Link]

  • Li, Y., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 10(11), 2639. Available at: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • ResearchGate. (n.d.). Kinases in the selectivity panel [Data set]. Retrieved January 21, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 21, 2026, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Chemical Screening of Nuclear Receptor Modulators. Retrieved January 21, 2026, from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved January 21, 2026, from [Link]

  • Li, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 1-13. Available at: [Link]

  • Li, Y., et al. (2020). Molecular basis of crosstalk in nuclear receptors: heterodimerization between PXR and CAR and the implication in gene regulation. Proceedings of the National Academy of Sciences, 117(41), 25553-25563. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). ELISA Protocols. Retrieved January 21, 2026, from [Link]

  • Elabscience. (2015, August 17). Assay Procedure for Competitive-ELISA. Retrieved January 21, 2026, from [Link]

  • Milletti, F., & Vangrevelinghe, E. (2020). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 36(Supplement_1), i450-i458. Available at: [Link]

  • ResearchGate. (2025, October 15). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Retrieved January 21, 2026, from [Link]

  • Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved January 21, 2026, from [Link]

  • Gerona, R. R., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of analytical toxicology, 46(7), 754–761. Available at: [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (CAS No. 78979-61-0), a biochemical reagent used in life science research.[1][2] As a Senior Application Scientist, this document is designed to ensure that laboratory personnel can manage this chemical waste stream with the highest degree of safety, regulatory compliance, and scientific integrity.

The procedures outlined below are grounded in federal regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), as well as established best practices for managing pharmaceutical and research chemical waste.[3][4]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Principle of Assumed Hazard

For many novel or specialized research chemicals, a comprehensive Safety Data Sheet (SDS) may not be readily available. In such cases, a conservative approach is mandated. The hazardous properties must be inferred from the compound's constituent functional groups—in this case, an oxazole ring, a methoxyphenyl group, and an ethyl ester. The oxazole functional group, for instance, is known to be present in compounds that are flammable and corrosive.[5][6] Therefore, this compound must be handled as a hazardous substance until proven otherwise.

Inferred Hazard Profile & Required PPE

All handling and disposal operations must be predicated on the potential hazards summarized below. The causality is clear: assuming a robust hazard profile ensures that personnel are protected against unforeseen toxicological or physical dangers.[7]

Hazard Category Potential Risk Rationale / Causality
Health Hazards Skin, eye, and respiratory tract irritation.[8][9] Harmful if swallowed.Heterocyclic organic compounds and esters can act as irritants and may exhibit acute oral toxicity. This assumption minimizes risk during handling and in case of accidental exposure.
Physical Hazards Potentially combustible.While not confirmed, many organic solids and solvents are combustible. Treating it as such prevents accidental ignition from improper storage or mixing.
Environmental Hazards Contamination of aqueous ecosystems.[10]Pharmaceutical compounds can be persistent in the environment and harm aquatic life.[10][11] Drain disposal is strictly prohibited to prevent this.[12][13]
Mandatory Personal Protective Equipment (PPE)

Proper PPE is a non-negotiable control measure. It serves as the last line of defense against chemical exposure.

PPE Category Specification Reason for Requirement
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against splashes of contaminated solvents or accidental projection of solid particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact and potential absorption of the chemical.[8]
Body Protection Flame-retardant laboratory coat.Protects skin and personal clothing from contamination and potential ignition sources.
Respiratory Protection All handling of the solid compound and preparation of waste should be conducted in a certified chemical fume hood.Minimizes the inhalation of airborne particles or vapors from solvents used in the process.[5]

Part 2: Waste Collection and Segregation Protocol

The foundation of safe chemical disposal is meticulous segregation. Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fires.[13][14] This protocol is designed to eliminate such risks.

Step-by-Step Waste Container Setup
  • Select a Compatible Container : Use a clean, sealable, and chemically resistant container. A high-density polyethylene (HDPE) or glass bottle is appropriate. The original product container can be used if it is in good condition.[13][15] Do not use foodstuff containers.[13]

  • Affix a Hazardous Waste Label : Before adding any waste, place a completed hazardous waste label on the container. The label must include the words "Hazardous Waste," the full chemical name(s) of all components, and an indication of the hazards (e.g., irritant, combustible).[16][17]

  • Establish a Satellite Accumulation Area (SAA) : Designate a specific location in the lab, at or near the point of waste generation, as the SAA. This area must be under the direct control of lab personnel.[13][16] The SAA must have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[18]

Incompatible Materials

To prevent dangerous reactions, do not mix waste containing this compound with the following:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases

The Safety Data Sheet for any co-disposed chemical must be consulted to confirm compatibility.[19]

Part 3: Disposal Workflow for Chemical Waste

This section provides the direct, operational steps for disposing of waste generated from research involving this compound.

Disposal of Solid Waste and Contaminated Materials
  • Collection : Carefully place any unused or expired solid this compound into the designated hazardous waste container located in the SAA.

  • Contaminated PPE and Consumables : Disposable items such as gloves, weigh boats, and wipes that are contaminated with the chemical must also be placed in the same solid waste container.

  • Container Management : Keep the waste container securely closed at all times, except when adding waste.[13][15] Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[20]

Disposal of Solutions and Rinsate
  • Aqueous Solutions : Do not dispose of aqueous solutions containing this compound down the drain.[13] They must be collected as hazardous chemical waste.

  • Solvent Solutions : Collect solutions of the compound in organic solvents (e.g., ethanol, acetone, hexane) in a separate, compatible "Flammable Liquid Waste" container. Ensure the container is properly labeled with all solvent components and their percentages.[20]

  • Rinsing Glassware : The first rinse of any glassware that contained the compound must be collected and disposed of as hazardous waste.[15] Subsequent rinses can be managed as non-hazardous, provided the initial rinse was thorough. For highly toxic materials, the first three rinses must be collected.[15]

Final Disposal Workflow Diagram

The following diagram illustrates the decision-making and physical workflow for proper disposal.

G Disposal Workflow: this compound cluster_prep Preparation Phase cluster_handling Handling & Collection (in Fume Hood) cluster_storage Storage & Pickup A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Select & Label Compatible Waste Container 'Hazardous Waste' A->B C Don Required PPE (Goggles, Gloves, Lab Coat) B->C Proceed to Handling D Transfer Waste to Labeled Container C->D E Securely Close Container D->E F Place Container in Secondary Containment within SAA E->F G Is Container Full (90% Capacity)? F->G H Contact EHS/EH&S for Waste Pickup G->H Yes I Continue to Collect Waste in SAA G->I No I->D

Sources

A Researcher's Comprehensive Guide to the Safe Handling of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on an analysis of its constituent functional groups—oxazole, methoxyphenyl, and ethyl ester—and data from structurally similar molecules. This document is intended to supplement, not replace, a thorough, lab-specific risk assessment.

Hazard Identification and Analysis

This compound is a heterocyclic compound whose hazard profile has not been exhaustively studied. However, by examining its structural components, we can infer potential risks. The oxazole ring system, for instance, is present in compounds known to cause serious eye damage.[1][2] Similarly, aromatic esters and related heterocyclic compounds may cause skin, eye, and respiratory irritation.[3][4] Therefore, a cautious approach assuming the compound is hazardous upon contact, inhalation, or ingestion is warranted.

Anticipated Hazard Profile (Inferred):

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.[3]

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[3]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on the nature of the work being performed, including the quantity of the substance being handled and the potential for splashing or aerosol generation.[5][6]

Protection Level Required PPE When to Use
Standard Laboratory Operations Safety glasses with side shields, lab coat, nitrile gloves, and closed-toe shoes.[5][7]For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving (nitrile).[5]Recommended when heating, vortexing, or transferring large volumes of the compound or its solutions.
Emergency Situations (Spills) Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.[5]For responding to significant spills or uncontrolled releases of the compound.

Operational Plan: A Step-by-Step Handling Workflow

A systematic workflow is essential for minimizing exposure and ensuring a controlled laboratory environment.[5] All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

Preparation
  • Consult Safety Data Sheets: Before beginning any work, review the SDS for any similar compounds and the solvents being used.

  • Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.[6]

  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly.[9] Keep the sash at the lowest practical height.

  • Assemble Equipment: Gather all necessary glassware and equipment. Inspect all glassware for cracks or defects before use.[8]

Handling and Reaction
  • Weighing: If weighing the solid, do so in the fume hood to avoid inhaling any dust particles.

  • Dissolution: When preparing a solution, add the solid compound to the solvent slowly to avoid splashing.[6]

  • Reaction Monitoring: Continuously monitor the reaction for any unexpected changes, such as a rapid increase in temperature or pressure.[5]

Post-Reaction and Cleanup
  • Quenching: If necessary, carefully quench the reaction mixture according to your established protocol.

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly after removing gloves.[10]

Workflow for Handling this compound

Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_post Post-Reaction Phase cluster_disposal Waste Disposal prep1 Review SDS & Protocols prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 post1 Quench Reaction handle3->post1 Reaction Complete post2 Decontaminate Work Area post1->post2 post3 Properly Doff PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 disp1 Segregate Waste post4->disp1 Initiate Disposal disp2 Label Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3

Caption: A flowchart illustrating the key stages of safely handling this compound.

Emergency Procedures: First Aid Measures

In the event of an exposure, immediate and appropriate first aid is crucial. Always have an emergency plan in place and ensure that safety equipment like eyewash stations and safety showers are readily accessible.[11]

  • Inhalation: If inhaled, move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician.[3]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Remove any contaminated clothing. Consult a physician.[3]

  • Eye Contact: If the compound gets into the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3]

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure laboratory safety.[5]

  • Solid Waste: Collect any solid waste in a designated, labeled, and sealed hazardous waste container.[5]

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[5][7]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and pipette tips, should be disposed of as hazardous waste.

All waste should be handled and disposed of in accordance with federal, state, and local regulations.[12]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
  • BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Angene Chemical. (2025). Safety Data Sheet.
  • MarkHerb. (n.d.). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • American Elements. (n.d.). Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate.
  • AK Scientific, Inc. (n.d.). Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE).
  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Biosynth. (2021). Safety Data Sheet.
  • Chemicalbook. (n.d.). 2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER.
  • BLD Pharmatech. (n.d.). ETHYL-5-(4-METHOXYPHENYL)-ISOXAZOLE-4-CARBOXYLATE Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). Ethyl 4-oxazolecarboxylate 97 23012-14-8.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Safety and Handling of Ethyl 2-formyloxazole-4-carboxylate.
  • BenchChem. (n.d.). Personal protective equipment for handling Ethyl 2-formyloxazole-4-carboxylate.
  • MedchemExpress.com. (n.d.). Ethyl oxazole-4-carboxylate | Biochemical Reagent.
  • BenchChem. (n.d.). Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.